molecular formula C22H44O4Sn B1591291 Dimethylbis[(1-oxoneodecyl)oxy]stannane CAS No. 68928-76-7

Dimethylbis[(1-oxoneodecyl)oxy]stannane

Cat. No.: B1591291
CAS No.: 68928-76-7
M. Wt: 491.3 g/mol
InChI Key: FGPCETMNRYMFJR-UHFFFAOYSA-L
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Description

Dimethylbis[(1-oxoneodecyl)oxy]stannane is a useful research compound. Its molecular formula is C22H44O4Sn and its molecular weight is 491.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCETMNRYMFJR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274214
Record name bis[(7,7-Dimethyloctanoyl)oxy](dimethyl)stannane
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Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
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CAS No.

68928-76-7
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylbis[(1-oxoneodecyl)oxy]stannane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethylbis[(1-oxoneodecyl)oxy]stannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbis[(1-oxoneodecyl)oxy]stannane (CAS No. 68928-76-7) is an organotin compound characterized by a central tin atom bonded to two methyl groups and two neodecanoate groups.[1][2] Primarily utilized in industrial applications as a stabilizer for polymers such as PVC, a catalyst in organic synthesis, and as a biocide, its chemical properties and potential biological activities are of significant interest to researchers in various fields.[3][4][5] This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental methodologies for their determination, and explores its relevance within the broader context of organotin compounds in biological systems.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 68928-76-7[1]
Molecular Formula C22H44O4Sn[1]
Molecular Weight 491.28 g/mol [1]
Appearance Clear liquid[1]
Melting Point -6 °C[6][7]
Boiling Point 265.6 °C at 760 mmHg[6][7]
Density 1.123 - 1.163 g/cm³[1]
Vapor Pressure 0.00263 mmHg at 25 °C[6][7]
Flashing Point 121.3 °C[6][7]
Tin Content 22.50 - 24.50%[1]

Experimental Protocols

The determination of the chemical and physical properties of a compound like this compound follows standardized experimental protocols, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Determination of Physical Properties
  • Melting Point (OECD 102): The melting point can be determined using a capillary method or a hot-stage apparatus. A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded. Differential Scanning Calorimetry (DSC) is another common method where the heat flow to the sample is measured as a function of temperature.

  • Boiling Point (OECD 103): The boiling point is typically determined using the ebulliometer method, where the equilibrium temperature of the liquid and vapor phases is measured at a defined pressure. For smaller quantities, dynamic methods that measure vapor pressure as a function of temperature can be employed.[8]

  • Density (OECD 109): The density of the liquid is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.

Synthesis Protocol: Dehydrochlorination of Dimethyltin (B1205294) Dichloride

A common method for the synthesis of this compound is the dehydrochlorination reaction between dimethyltin dichloride and neodecanoic acid. A generalized experimental protocol is as follows:

  • Reaction Setup: A reaction flask equipped with a stirrer, condenser, and a dropping funnel is charged with a solution of dimethyltin dichloride in an appropriate organic solvent (e.g., toluene).

  • Addition of Neodecanoic Acid: Neodecanoic acid is added dropwise to the stirred solution at room temperature.

  • Addition of Base: A stoichiometric amount of a base (e.g., triethylamine (B128534) or sodium hydroxide) is added to neutralize the hydrochloric acid formed during the reaction.

  • Reaction and Work-up: The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or chromatography.

Biological Relevance and Potential Signaling Pathways

While this compound is primarily an industrial chemical, the broader class of organotin compounds has been investigated for its biological activities, including potential applications in drug development.

General Cytotoxicity of Organotin Compounds

Organotin compounds are known to exhibit cytotoxic effects against various cell lines.[3][9] This has led to research into their potential as anticancer agents. The cytotoxicity is often mediated through the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathways

Studies on other organotin compounds have shown that they can induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of pro-apoptotic proteins like p53 and Bax, and anti-apoptotic proteins like Bcl-2.[6]

Apoptosis_Pathway Organotin Organotin Compound (e.g., Dimethyltin derivative) Cell Cancer Cell Organotin->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by organotin compounds.

NF-κB Signaling Pathway

Some organotin compounds have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][10] This pathway is a key regulator of inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway can be a therapeutic strategy in certain cancers and inflammatory diseases.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB Releases Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Organotin Organotin Compound Organotin->IKK Inhibits?

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition by organotin compounds.

Hypothetical Experimental Workflow for Biological Activity Screening

For researchers interested in the potential drug development applications of this compound, a systematic experimental workflow is necessary to evaluate its biological activity.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity 1. In Vitro Cytotoxicity Assay (e.g., MTT, LDH on cancer cell lines) Start->Cytotoxicity Apoptosis 2. Apoptosis Assays (Annexin V/PI, Caspase Activity) Cytotoxicity->Apoptosis If cytotoxic Signaling 3. Signaling Pathway Analysis (Western Blot for p53, Bax, Bcl-2; NF-κB reporter assay) Apoptosis->Signaling If apoptotic Data 4. Data Analysis and Mechanism Elucidation Signaling->Data End End: Lead Compound Identification Data->End

References

An In-depth Technical Guide to Dimethylbis[(1-oxoneodecyl)oxy]stannane (CAS Number 68928-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbis[(1-oxoneodecyl)oxy]stannane is an organotin compound with the CAS number 68928-76-7.[1][2] Structurally, it features a central tin atom bonded to two methyl groups and two neodecanoate ligands. While its primary industrial applications are as a catalyst and a stabilizer for polyvinyl chloride (PVC), the broader class of organotin compounds, particularly diorganotins, has garnered significant interest in biomedical research for their potential therapeutic properties.[2][3] Organotin(IV) complexes, in some cases, have demonstrated higher anticancer activity than the widely used chemotherapeutic agent cisplatin (B142131).[3][4] This guide provides a comprehensive overview of the known technical data for this compound and explores its potential biological activities and relevant experimental protocols by drawing parallels with structurally related dimethyltin (B1205294) compounds.

Physicochemical Properties

A compilation of the available quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Formula C22H44O4Sn[1][2][5][6][]
Molecular Weight 491.29 g/mol [][8][9]
Appearance Clear, viscous liquid or powder[5][][10]
Melting Point -6 °C[9][11]
Boiling Point 265.6 °C at 760 mmHg[11][12]
Density 1.14 g/cm³[9]
Flash Point 153 °C[9]
Vapor Pressure 0.00263 mmHg at 25 °C[11][12]
Water Solubility 16.27 µg/L at 25 °C[9]
LogP 6.76780[8]

Synthesis and Chemical Reactivity

Synthesis Methods

This compound can be synthesized through several routes:

  • Esterification: The reaction of dimethyltin dichloride with neodecanoic acid.[10]

  • Direct Synthesis: Combining tin(IV) oxide with neodecanol in the presence of dimethyl sulfate.[1][2]

  • Reaction with Dimethyltin Oxide: The reaction of dimethyltin oxide with the corresponding carboxylic acid (neodecanoic acid) is a common method for preparing dimethyltin dicarboxylates.[13]

  • Transesterification: This involves the exchange of alkoxy groups in an existing organotin compound with neodecanol.[1][2]

A general workflow for the synthesis via the dimethyltin oxide route is depicted below.

G cluster_synthesis Synthesis Workflow Dimethyltin Oxide Dimethyltin Oxide Reaction Mixture Reaction Mixture Dimethyltin Oxide->Reaction Mixture Neodecanoic Acid Neodecanoic Acid Neodecanoic Acid->Reaction Mixture Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Mixture Azeotropic Removal of Water Azeotropic Removal of Water Reaction Mixture->Azeotropic Removal of Water Reflux Product Isolation Product Isolation Azeotropic Removal of Water->Product Isolation Purification Purification Product Isolation->Purification Final Product This compound Purification->Final Product

General synthesis workflow for dimethyltin dicarboxylates.
Chemical Reactivity

  • Hydrolysis: The compound is hydrolytically stable at pH 4 and 7. However, under simulated gastric conditions (pH 1.2), it hydrolyzes to release neodecanoic acid and an unidentified water-soluble dimethyltin species.[14][15] At pH 9, it undergoes partial degradation.[15]

  • Oxidation: The tin center can be oxidized to higher oxidation states, which can alter the compound's reactivity.[2]

  • Nucleophilic Reactions: The ester linkages can be susceptible to reactions with nucleophiles, potentially leading to substitution reactions.[2]

Potential Biological Activity and Therapeutic Relevance

While no specific biological studies on this compound have been published, the broader class of dimethyltin compounds has shown significant cytotoxic activity against various cancer cell lines.[16][17] This suggests that this compound may also possess interesting biological properties worthy of investigation. The lipophilic nature of the neodecanoate chains could potentially enhance cellular uptake and bioavailability.

Cytotoxicity of Related Dimethyltin Compounds

Studies on other dimethyltin dicarboxylates and dichloride complexes have demonstrated a range of cytotoxic activities. For instance, dimethyltin dichloride complexes have shown significant activity against Hep-2, HeLa, L20B, and RD cell lines.[16] Similarly, certain dimethyltin(IV) carboxylates exhibited significant cytotoxicity against HeLa, Hep-2, RD, L20B, and P388 cell lines.[17]

The cytotoxic efficacy of organotin compounds is influenced by the organic groups attached to the tin atom.[18] Generally, the cytotoxicity follows the trend R3SnX > R2SnX2 > RSnX3. However, diorganotin compounds have been extensively studied for their anticancer potential.[4]

Potential Mechanisms of Action

The mechanisms of action for the anticancer effects of organotin compounds are multifaceted and not fully elucidated. However, several key pathways have been implicated for related compounds:

  • Induction of Apoptosis: Many organotin compounds induce programmed cell death (apoptosis) in cancer cells.[8][19] This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

  • Generation of Reactive Oxygen Species (ROS): Some organotin compounds have been shown to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is crucial for inflammation and cell survival, and its inhibition can lead to apoptosis. Some organotin complexes have been shown to exert their anti-inflammatory effects through this pathway.[20]

  • Cell Cycle Arrest: Organotin compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[8]

Below is a generalized diagram of a potential signaling pathway for apoptosis induction by organotin compounds.

G cluster_pathway Potential Apoptotic Signaling Pathway Organotin Compound Organotin Compound Bax Bax Organotin Compound->Bax Upregulates Bcl-2 Bcl-2 Organotin Compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Generalized mitochondrial pathway of apoptosis induced by organotins.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of a novel compound like this compound are crucial. The following are representative methodologies based on studies of other organotin compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium.

  • Treatment: Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

A workflow for the apoptosis assay is presented below.

G cluster_workflow Apoptosis Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Staining Annexin V-FITC & PI Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry

References

Dimethylbis[(1-oxoneodecyl)oxy]stannane molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethylbis[(1-oxoneodecyl)oxy]stannane

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound (CAS No. 68928-76-7) is an organotin compound.[1] It is characterized by a central tin (Sn) atom bonded to two methyl groups and two neodecanoate ligands.[2] This structure gives it properties that make it useful as a catalyst in the manufacturing of polyurethane foams, coatings, adhesives, and sealants.[3][4] It also serves as a stabilizer in coatings and polymers, enhancing durability and chemical resistance.[]

Molecular Structure and Weight

The molecular formula for this compound is C₂₂H₄₄O₄Sn.[2][][6][7] Its IUPAC name is [(2-ethyl-2,5-dimethylhexanoyl)oxy-dimethylstannyl] 2-ethyl-2,5-dimethylhexanoate.[] The molecular weight is approximately 491.28 g/mol .[][6]

Below is a diagram representing the two-dimensional chemical structure of this compound.

Synthesis_Workflow cluster_reactants Reactants Dichlorodimethyltin Dichlorodimethyltin Reaction Dehydrochlorination Reaction Dichlorodimethyltin->Reaction NeodecanoicAcid Neodecanoic Acid NeodecanoicAcid->Reaction Product This compound Reaction->Product Yields

References

An In-depth Technical Guide to the Synthesis of Dimethylbis[(1-oxoneodecyl)oxy]stannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Dimethylbis[(1-oxoneodecyl)oxy]stannane (also known as dimethyltin (B1205294) dineodecanoate), a versatile organotin compound. Primarily utilized as a catalyst in the production of polyurethanes and as a heat stabilizer for PVC, this document details a representative synthesis protocol, summarizes key quantitative data, and outlines its catalytic role in urethane (B1682113) formation. Safety and handling precautions for organotin compounds are also addressed to ensure safe laboratory practices.

Introduction

This compound, with the CAS number 68928-76-7, is an organotin compound characterized by a central tin atom bonded to two methyl groups and two neodecanoate ligands.[1] Its molecular formula is C₂₂H₄₄O₄Sn.[2] This compound is of significant industrial interest, primarily serving as a highly efficient catalyst for the formation of polyurethanes and the condensation curing of silicones.[3] Additionally, it is employed as a heat stabilizer in polyvinyl chloride (PVC) formulations, enhancing the durability and thermal stability of the polymer.[1] Understanding the synthesis and catalytic mechanism of this compound is crucial for optimizing its use in various industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 68928-76-7[1]
Molecular Formula C₂₂H₄₄O₄Sn[2]
Molecular Weight 491.29 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Density ~1.14 - 1.15 g/cm³[1][4]
Melting Point -6°C[4]
Boiling Point 265.6°C at 760 mmHg[4]
Flash Point 153°C[4]
Water Solubility 16.27 µg/L at 25°C[4]
Refractive Index ~1.47[4]
Tin Content ~23-25%[1]

Table 2: Spectroscopic Data (Representative)

TechniqueKey FeaturesSource(s)
FTIR (cm⁻¹) Characteristic absorptions for Sn-O and C=O bonds.Inferred from related compounds
¹H NMR (ppm) Resonances corresponding to the methyl groups attached to the tin atom and the protons of the neodecanoate ligands.Inferred from related compounds
¹³C NMR (ppm) Signals for the carbonyl carbon, methyl carbons attached to tin, and the various carbons of the neodecanoate ligands.Inferred from related compounds

Synthesis of this compound

While several synthetic routes exist, the most common and straightforward method is the reaction of dimethyltin oxide with neodecanoic acid.[1] This reaction is an esterification process that produces the desired product and water as a byproduct.

Experimental Protocol: A Representative Method

This protocol is a representative example based on general procedures for the synthesis of dialkyltin dicarboxylates and may require optimization.

Reaction Scheme:

(CH₃)₂SnO + 2 C₉H₁₉COOH → (CH₃)₂Sn(OCOC₉H₁₉)₂ + H₂O

Materials:

  • Dimethyltin oxide ((CH₃)₂SnO)

  • Neodecanoic acid (C₉H₁₉COOH)

  • Toluene (B28343) (or other suitable solvent for azeotropic water removal)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add dimethyltin oxide (1 molar equivalent) and neodecanoic acid (2 molar equivalents).

  • Add a suitable volume of toluene to facilitate mixing and azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified if necessary, although for many catalytic applications, the crude product may be of sufficient purity.

Note: Specific reaction times and temperatures will depend on the scale of the reaction and the efficiency of the water removal.

Catalytic Role in Polyurethane Formation

This compound is a highly effective catalyst in the formation of polyurethanes from the reaction of isocyanates and polyols.[3] The catalytic mechanism is believed to involve the formation of a tin-alkoxide intermediate.[5][6]

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the formation of a urethane bond catalyzed by a dialkyltin dicarboxylate.

G Catalytic Cycle of Urethane Formation cluster_reactants Reactants cluster_product Product Catalyst R'₂Sn(OCOR)₂ (Dimethyltin Dineodecanoate) Intermediate1 R'₂Sn(OCOR)(OR'') (Tin Alkoxide Intermediate) Catalyst->Intermediate1 + R''-OH - RCOOH Alcohol R''-OH (Polyol) Isocyanate R'''-NCO Urethane R'''-NHCOOR'' (Urethane Product) Intermediate2 [Catalyst-Alcohol-Isocyanate Complex] Intermediate1->Intermediate2 + R'''-NCO Intermediate2->Catalyst - R'''-NHCOOR'' Intermediate2->Urethane Intramolecular Rearrangement

Caption: Proposed catalytic cycle for urethane formation.

Experimental Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G Synthesis Workflow Reactants Dimethyltin Oxide & Neodecanoic Acid Reaction Azeotropic Esterification in Toluene Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Optional) (e.g., Distillation/Filtration) CrudeProduct->Purification FinalProduct Pure this compound CrudeProduct->FinalProduct If sufficient purity Purification->FinalProduct

Caption: General synthesis and purification workflow.

Characterization Workflow

A standard workflow for the characterization of the synthesized product would involve the following spectroscopic techniques.

G Characterization Workflow Sample Synthesized Product FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR Analysis Data Analysis and Structural Confirmation FTIR->Analysis NMR->Analysis

Caption: Standard characterization workflow.

Safety and Handling

Organotin compounds, including this compound, should be handled with care due to their potential toxicity.[7] The toxicity of organotin compounds varies depending on the number and nature of the organic substituents.[7]

Table 3: General Safety and Handling Precautions for Organotin Compounds

PrecautionDescriptionSource(s)
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]
Skin Contact Avoid direct skin contact. In case of contact, wash the affected area immediately with soap and water.[7]
Eye Contact In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
Ingestion Do not ingest. If swallowed, seek immediate medical attention.[7]
Spill Management In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[7]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][3]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[7]

GHS Hazard Pictograms (Representative for Organotin Compounds):

  • Acute Toxicity (Oral, Dermal, Inhalation): Skull and Crossbones

  • Skin/Eye Irritation: Exclamation Mark

  • Hazardous to the Aquatic Environment: Environment

Conclusion

This compound is a commercially significant organotin compound with well-established applications as a catalyst and stabilizer. This guide has provided a detailed overview of its synthesis, properties, and catalytic function. Adherence to the outlined safety protocols is essential when handling this and other organotin compounds. Further research into optimizing its catalytic activity and exploring novel applications remains an active area of investigation.

References

An In-depth Technical Guide to the Esterification Process for Producing Dimethyltin Dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification process for the synthesis of Dimethyltin (B1205294) dineodecanoate. This organotin compound is a versatile catalyst with significant applications in various industrial processes, including the manufacturing of polyurethanes, silicones, coatings, adhesives, and sealants. This document details the chemical synthesis, experimental protocols, and analytical characterization of Dimethyltin dineodecanoate, presented in a format tailored for professionals in chemical research and development.

Core Synthesis Pathway

The primary method for the production of Dimethyltin dineodecanoate involves the esterification reaction between dimethyltin dichloride ((CH₃)₂SnCl₂) and neodecanoic acid (C₁₀H₂₀O₂). The reaction is typically carried out in an alcoholic solvent. This process yields Dimethyltin dineodecanoate and hydrochloric acid as a byproduct. To drive the reaction to completion, the removal of the byproduct is often necessary.

Reaction: (CH₃)₂SnCl₂ + 2 C₁₀H₂₀O₂ → (CH₃)₂Sn(OCOC₉H₁₉)₂ + 2 HCl

An alternative pathway can utilize dimethyltin oxide ((CH₃)₂SnO) as the starting material, which reacts with neodecanoic acid to form the desired product and water. This method avoids the generation of corrosive hydrochloric acid.

Alternative Reaction: (CH₃)₂SnO + 2 C₁₀H₂₀O₂ → (CH₃)₂Sn(OCOC₉H₁₉)₂ + H₂O

Physicochemical Properties

A summary of the key physical and chemical properties of Dimethyltin dineodecanoate is presented in the table below.

PropertyValue
CAS Number 68928-76-7
Molecular Formula C₂₂H₄₄O₄Sn
Molecular Weight 491.29 g/mol
Appearance Yellow Amber Liquid
Melting Point -6 °C
Boiling Point 265.6 °C at 760 mmHg
Density 1.14 g/cm³
Flash Point 153 °C
Water Solubility 16.27 µg/L at 25 °C
Refractive Index 1.47

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, dimethyltin dichloride, and the final product, Dimethyltin dineodecanoate.

Synthesis of Dimethyltin Dichloride (Precursor)

The direct synthesis of dimethyltin dichloride can be achieved by reacting metallic tin with methyl chloride in the presence of a catalyst.

Materials:

  • Tin metal (powder or mossy)

  • Methyl chloride (gas)

  • Catalyst (e.g., a lower trialkyl amine or a phosphonium (B103445) iodide)

  • Reaction vessel equipped with a stirrer, gas inlet, and reflux condenser

Procedure:

  • Charge the reaction vessel with tin metal and the catalyst.

  • Heat the mixture to the reaction temperature, typically between 150 °C and 230 °C.

  • Introduce a controlled feed of methyl chloride gas into the reactor while maintaining a pressure of at least 150 psig.

  • Continue the reaction with vigorous stirring until the desired conversion of tin is achieved.

  • After the reaction is complete, the crude dimethyltin dichloride can be purified by distillation.

Esterification to Dimethyltin Dineodecanoate

This protocol describes the synthesis of Dimethyltin dineodecanoate from dimethyltin dichloride and neodecanoic acid.

Materials:

  • Dimethyltin dichloride

  • Neodecanoic acid

  • Anhydrous toluene (B28343) (or another suitable alcoholic solvent)

  • Sodium hydroxide (B78521) (for neutralization)

  • Reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap

Procedure:

  • In a reaction vessel, dissolve dimethyltin dichloride in anhydrous toluene.

  • Add a stoichiometric excess of neodecanoic acid to the solution.

  • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product.

  • The progress of the reaction can be monitored by analyzing the amount of water collected.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The hydrochloric acid byproduct is neutralized by the addition of a base, such as sodium hydroxide.

  • The resulting salt is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude Dimethyltin dineodecanoate.

  • Further purification can be achieved through vacuum distillation.

Analytical Characterization

The purity and identity of the synthesized Dimethyltin dineodecanoate can be confirmed using a variety of analytical techniques.

Analytical TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present, such as the Sn-C and C=O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) To confirm the molecular structure and assess purity.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity and identify any volatile impurities.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound, especially for non-volatile impurities.
Elemental Analysis To determine the elemental composition (C, H, Sn) and confirm the empirical formula.

Visualization of Synthesis Workflow

The following diagrams illustrate the logical workflow for the synthesis of Dimethyltin dineodecanoate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Final Purification Tin Tin Metal Reactor_Precursor Reaction Vessel (150-230°C, >150 psig) Tin->Reactor_Precursor MethylChloride Methyl Chloride MethylChloride->Reactor_Precursor Catalyst Catalyst Catalyst->Reactor_Precursor Distillation_Precursor Distillation Reactor_Precursor->Distillation_Precursor DMTDC Dimethyltin Dichloride Distillation_Precursor->DMTDC Reactor_Ester Reaction Vessel (Reflux) DMTDC->Reactor_Ester NeodecanoicAcid Neodecanoic Acid NeodecanoicAcid->Reactor_Ester Solvent Toluene Solvent->Reactor_Ester Neutralization Neutralization (NaOH) Reactor_Ester->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Rotary Evaporation Filtration->Evaporation DMTD Dimethyltin Dineodecanoate (Crude) Evaporation->DMTD VacuumDistillation Vacuum Distillation DMTD->VacuumDistillation Pure_DMTD Pure Dimethyltin Dineodecanoate VacuumDistillation->Pure_DMTD

Caption: Overall synthesis workflow for Dimethyltin dineodecanoate.

Esterification_Detail Reactants Dimethyltin Dichloride + Neodecanoic Acid + Toluene Reflux Heat to Reflux Reactants->Reflux WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reflux->WaterRemoval WaterRemoval->Reflux Continue until no more water is collected Cooling Cool to Room Temperature WaterRemoval->Cooling Neutralize Neutralize with NaOH Cooling->Neutralize Filter Filter to Remove Salt Neutralize->Filter SolventRemoval Remove Toluene (Rotary Evaporation) Filter->SolventRemoval Product Crude Dimethyltin Dineodecanoate SolventRemoval->Product

Caption: Detailed workflow of the esterification step.

An In-depth Technical Guide to the Synthesis of Dimethylbis[(1-oxoneodecyl)oxy]stannane via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Dimethylbis[(1-oxoneodecyl)oxy]stannane, with a primary focus on the transesterification pathway. While direct synthesis and esterification are viable methods, transesterification offers a distinct approach to this organotin compound, which is utilized as a catalyst and a stabilizer in various industrial applications. This document furnishes a detailed, though generalized, experimental protocol for transesterification, alongside a discussion of the reaction mechanism. Key physicochemical and analytical data are presented in structured tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as dimethyltin (B1205294) dineodecanoate (CAS No. 68928-76-7), is an organotin compound with significant industrial applications. It serves as a catalyst in the production of polyurethanes and silicones and as a heat stabilizer for polyvinyl chloride (PVC).[1] The synthesis of this compound can be achieved through several methods, including direct synthesis from tin(IV) oxide, esterification of tin(IV) chloride, and transesterification.[2] This guide will delve into the transesterification route, providing a detailed, albeit generalized, experimental approach due to the limited availability of specific protocols for this exact compound in publicly accessible literature.

Physicochemical and Analytical Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C22H44O4Sn
Molecular Weight 491.26 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3]
Melting Point -6 °C[4]
Boiling Point 265.6 °C at 760 mmHg[4]
Density 1.11 - 1.14 g/mL at 25 °C[4]
Refractive Index 1.456 - 1.470 at 20 °C
Tin Content 22.5 - 24.5%
Purity ~95%[2][3]

Synthetic Routes

While this guide focuses on transesterification, a brief overview of the primary synthetic routes is provided for context.

Transesterification

This method involves the exchange of an alkoxy or acyloxy group on a starting organotin compound with a neodecanoate group. A general representation of this reaction involves reacting a dialkyltin dialkoxide (e.g., dimethyltin dimethoxide) with a neodecanoic acid ester. Alternatively, a dialkyltin oxide can be used as a precursor in the presence of the desired ester.

Direct Synthesis

This route typically involves the reaction of dimethyltin oxide with neodecanoic acid.[1] This is technically an esterification reaction.

Esterification

Another common method is the reaction of dimethyltin dichloride with neodecanoic acid or its salt, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Transesterification: A Detailed Examination

Reaction Mechanism

The transesterification reaction catalyzed by organotin compounds is believed to proceed through a Lewis acid mechanism. The tin center coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Transesterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products RCOOR1 Neodecanoic Acid Ester (RCOOR') Intermediate Activated Ester-Tin Complex RCOOR1->Intermediate Coordination Me2SnX2 Dimethyltin Precursor (e.g., Me2Sn(OMe)2) Me2SnX2->Intermediate Catalysis Product This compound Intermediate->Product Nucleophilic Attack & Ester Exchange Byproduct Byproduct (e.g., Methanol) Intermediate->Byproduct

Caption: General mechanism of organotin-catalyzed transesterification.

Generalized Experimental Protocol

Materials:

  • Dimethyltin precursor (e.g., dimethyltin oxide or dimethyltin dimethoxide)

  • Neodecanoic acid ester (e.g., methyl neodecanoate)

  • High-boiling point, inert solvent (optional)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a distillation head.

  • Heating mantle

  • Vacuum source

Procedure:

  • Reactor Setup: The reactor is charged with the neodecanoic acid ester and the dimethyltin precursor. For the transesterification of polyols, a molar excess of the ester per mole of hydroxyl functionality is typically used, with ratios between 1.2:1 and 5:1 being common.[5]

  • Inert Atmosphere: The system is flushed with nitrogen to establish an inert atmosphere and prevent side reactions.

  • Catalyst Addition: The catalyst system, which can be a mixture of dimethyltin dichloride and dimethyltin oxide, is introduced. Typical catalyst levels range from 0.01 to 2.00 percent by weight of the total reactants.[5]

  • Reaction Conditions: The reaction mixture is heated to a temperature typically between 80 °C and 140 °C.[5] The progress of the reaction is monitored by the distillation of the lower-boiling alcohol byproduct (e.g., methanol).

  • Reaction Completion and Work-up: The reaction is considered complete when the distillation of the byproduct ceases. The reaction mixture is then cooled.

  • Purification: The product is purified to remove any remaining starting materials, catalyst residues, and byproducts. If a dimethyltin catalyst system is used, it can be removed by washing the reaction mixture with an aqueous alkaline solution with a pH greater than 13.2, as dimethyltin compounds are soluble in excess alkali.[5]

Experimental_Workflow start Start charge_reactants Charge Reactor with Neodecanoic Acid Ester & Dimethyltin Precursor start->charge_reactants inert_atmosphere Establish Inert Atmosphere (Nitrogen Purge) charge_reactants->inert_atmosphere add_catalyst Add Dialkyltin Catalyst inert_atmosphere->add_catalyst heat_reaction Heat Mixture (80-140°C) add_catalyst->heat_reaction monitor_distillation Monitor & Collect Alcohol Byproduct heat_reaction->monitor_distillation monitor_distillation->heat_reaction Reaction in Progress cool_down Cool Reaction Mixture monitor_distillation->cool_down Distillation Ceases purification Purify Product (e.g., Alkaline Wash) cool_down->purification end End purification->end

Caption: A generalized workflow for the synthesis of this compound via transesterification.

Characterization

The final product can be characterized using various analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations
1H NMR Signals corresponding to the methyl groups attached to the tin atom and the protons of the neodecanoate alkyl chains.
13C NMR Resonances for the carbonyl carbon of the ester and the various carbons in the methyl and neodecanoate groups.
119Sn NMR A characteristic chemical shift for the tin atom in its specific coordination environment. A study on the hydrolysis of the title compound reported a signal for the stable compound.
FT-IR Spectroscopy Strong absorption bands corresponding to the C=O stretching of the ester group and Sn-C and Sn-O bond vibrations.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern to confirm the structure.

Safety Considerations

Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The transesterification route presents a viable, albeit less documented, method for the synthesis of this compound. This guide provides a foundational understanding of the process, drawing from generalized protocols for similar organotin compounds. Further research and process optimization are necessary to establish specific reaction parameters such as precise catalyst concentrations, temperatures, and reaction times to achieve high yields and purity for this particular compound. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of Dimethyltin Dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is paramount for ensuring safety, efficacy, and proper handling. This technical guide provides a detailed overview of the known physical properties of Dimethyltin (B1205294) dineodecanoate (CAS No. 68928-76-7), a compound utilized in various industrial applications.

Core Physical Properties

Dimethyltin dineodecanoate is typically a light yellow to colorless liquid.[1] It is practically insoluble in water but soluble in common organic solvents like plasticizers.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of dimethyltin dineodecanoate compiled from various sources.

Physical PropertyValue
Melting Point-6 °C
Boiling PointDecomposes before boiling / 265.6 °C at 760 mmHg (Conflicting Data)
Density~1.1 g/cm³ - 1.14 g/cm³
Flash Point>150 °C
Molecular Weight~491.26 g/mol - 503.3 g/mol

It is crucial to note the conflicting information regarding the boiling point. While one source indicates a boiling point of 265.6°C at standard atmospheric pressure, another suggests that the compound decomposes before reaching its boiling point.[1][2] This suggests that thermal instability may be a significant factor at elevated temperatures.

Experimental Protocols

While specific experimental protocols for the determination of dimethyltin dineodecanoate's physical properties are not detailed in the available literature, standardized methods are routinely employed for such characterizations. The following outlines the general methodologies that would be used.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a compound like dimethyltin dineodecanoate, which has a sub-zero melting point, a cryostat would be necessary.

Methodology:

  • A small, powdered sample of the solidified compound is packed into a capillary tube.

  • The capillary tube is placed in a temperature-controlled block or bath within a melting point apparatus equipped with a cryostat.

  • The temperature is slowly decreased until the sample solidifies completely.

  • The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. The range between these two temperatures is the melting range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A sample of the liquid is placed in a distillation flask.

  • The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

  • If decomposition is observed (e.g., charring, gas evolution) before a stable boiling point is reached, this is noted.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical compound like dimethyltin dineodecanoate.

G cluster_0 Physical Property Analysis Workflow Sample Sample of Dimethyltin Dineodecanoate MeltingPoint Melting Point Determination (Capillary Method with Cryostat) Sample->MeltingPoint BoilingPoint Boiling Point Determination (Distillation Method) Sample->BoilingPoint Density Density Measurement (Pycnometer or Hydrometer) Sample->Density FlashPoint Flash Point Test (Pensky-Martens Closed-Cup) Sample->FlashPoint Data1 Data1 MeltingPoint->Data1 Record Melting Range Data2 Data2 BoilingPoint->Data2 Record Boiling Temperature and note decomposition Data3 Data3 Density->Data3 Record Density at specific T Data4 Data4 FlashPoint->Data4 Record Flash Point Temp.

Caption: Workflow for determining physical properties.

References

Solubility Profile of Dimethyltin Dineodecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin dineodecanoate (DMTDN), a versatile organotin compound, is utilized primarily as a catalyst in the manufacturing of polyurethanes and silicones. Its solubility in various organic solvents is a critical parameter for formulation development, reaction kinetics, and purification processes. This technical guide provides a comprehensive overview of the available solubility data for Dimethyltin dineodecanoate, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility characteristics. While extensive research has been conducted on its catalytic applications, specific quantitative solubility data in a broad range of organic solvents is not widely published. This guide consolidates the available qualitative information and provides a framework for researchers to generate quantitative data in-house.

Introduction

Dimethyltin dineodecanoate (CAS No. 68928-76-7) is a methyl-based organotin (IV) compound. It is characterized as a liquid with a relatively low viscosity, which facilitates its efficient dosing and handling in industrial applications.[1][2] The neodecanoate ligands contribute to its high reactivity and compatibility with various raw materials.[1] Understanding its solubility is paramount for optimizing its use in diverse chemical processes.

Solubility of Dimethyltin Dineodecanoate

An extensive review of scientific literature, technical data sheets, and chemical databases reveals a lack of specific quantitative solubility data for Dimethyltin dineodecanoate in common organic solvents. The available information is largely qualitative, indicating general solubility in organic media and practical insolubility in aqueous solutions.

Qualitative Solubility Summary

Dimethyltin dineodecanoate is generally described as being soluble in organic solvents.[3] More specifically, it is known to be soluble in common plasticizers such as phthalates and adipates, which is relevant to its application in polymer formulations. One source explicitly states its solubility in acetone. For other organotin carboxylates with similar structures, favorable solubility has been noted in solvents like ethanol, dichloromethane, propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), isopropyl alcohol (IPA), and anisole.[4]

Quantitative Solubility Data

Despite a thorough search, quantitative solubility values (e.g., in g/100 mL or mol/L at specified temperatures) for Dimethyltin dineodecanoate in a range of common organic solvents were not found in publicly available literature. The only specific quantitative data point discovered is for its solubility in water.

Table 1: Quantitative Solubility of Dimethyltin Dineodecanoate

SolventTemperature (°C)Solubility
Water2516.27 µg/L[5][6]

The extremely low water solubility is a key characteristic of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental measurement is necessary. The following protocols describe common methods for determining the solubility of organotin compounds like Dimethyltin dineodecanoate.

Static Analytic Method

This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in that solution.

Materials:

  • Dimethyltin dineodecanoate

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, n-hexane)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for tin analysis)

Procedure:

  • Add an excess amount of Dimethyltin dineodecanoate to a known volume of the selected organic solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid confirms saturation.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow larger particles to settle.

  • Carefully transfer a portion of the supernatant to a centrifuge tube and centrifuge to remove any remaining suspended particles.

  • Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with the appropriate solvent.

  • Analyze the concentration of Dimethyltin dineodecanoate in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or ICP-MS).

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screening.

Materials:

  • Dimethyltin dineodecanoate

  • Selected organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Evaporating dish

  • Oven

Procedure:

  • Prepare a saturated solution as described in steps 1-5 of the Static Analytic Method.

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume of the clear, saturated supernatant to the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or under a stream of inert gas. A rotary evaporator can also be used.

  • Once the solvent is removed, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the Dimethyltin dineodecanoate.

  • Cool the dish in a desiccator and weigh it.

  • The difference in weight between the dish with the residue and the empty dish gives the mass of Dimethyltin dineodecanoate that was dissolved in the known volume of the solvent.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Dimethyltin dineodecanoate.

G start Start: Solubility Assessment of DMTDN lit_review Literature and Database Search for Existing Data start->lit_review qual_screen Qualitative Solubility Screening lit_review->qual_screen If data is unavailable or insufficient quant_method Select Quantitative Method (e.g., Static Analytic, Gravimetric) qual_screen->quant_method Based on initial observations exp_protocol Develop Detailed Experimental Protocol quant_method->exp_protocol execution Execute Solubility Experiments (Controlled Temperature) exp_protocol->execution analysis Analyze Samples (e.g., GC, ICP-MS, Gravimetric) execution->analysis data_proc Process and Tabulate Quantitative Solubility Data analysis->data_proc report Report Findings data_proc->report

Workflow for Dimethyltin Dineodecanoate Solubility Assessment.

Conclusion

While Dimethyltin dineodecanoate is a well-established catalyst with known applications, a significant data gap exists in the public domain regarding its quantitative solubility in common organic solvents. This technical guide has summarized the available qualitative information and provided detailed experimental protocols that researchers, scientists, and drug development professionals can employ to generate the specific, quantitative data required for their work. The provided logical workflow offers a systematic approach to this process. The generation and publication of such data would be of considerable value to the scientific community.

References

In-Depth Technical Guide: The Role of Dimethylbis[(1-oxoneodecyl)oxy]stannane as a PVC Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer, is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through a dehydrochlorination process, leads to discoloration, embrittlement, and a loss of mechanical properties, significantly limiting its applications. To counteract this, heat stabilizers are incorporated into PVC formulations. Among the various types of stabilizers, organotin compounds have proven to be highly effective. This technical guide provides a comprehensive overview of Dimethylbis[(1-oxoneodecyl)oxy]stannane, an organotin carboxylate stabilizer, detailing its chemical properties, synthesis, mechanism of action in PVC stabilization, and performance data.

Chemical and Physical Properties

This compound, also known as Dimethyltin (B1205294) dineodecanoate, is an organotin compound with the chemical formula C22H44O4Sn.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 68928-76-7
Molecular Formula C22H44O4Sn
Molecular Weight 491.29 g/mol
Appearance Clear to slightly yellow viscous liquid
Melting Point -6°C
Boiling Point 265.6°C at 760 mmHg
Flash Point 121.3°C
Vapor Pressure 0.00263 mmHg at 25°C
Tin Content Approximately 22.50% - 24.50%

Sources:[2][3]

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. The primary industrial route involves the dehydrochlorination reaction between dimethyltin dichloride and neodecanoic acid.[4] Other reported methods include:

  • Direct Synthesis: The reaction of tin(IV) oxide with neodecanol in the presence of dimethyl sulfate.[1]

  • Esterification: The reaction of tin(IV) chloride with neodecanol in the presence of a base.[1]

  • Transesterification: The exchange of alkoxy groups in an existing organotin compound with neodecanol.[1]

Detailed Synthesis Protocol (Dehydrochlorination)

Objective: To synthesize this compound via the reaction of dimethyltin dichloride and neodecanoic acid.

Materials:

  • Dimethyltin dichloride ((CH₃)₂SnCl₂)

  • Neodecanoic acid (C₁₀H₂₀O₂)

  • A suitable solvent (e.g., toluene)

  • A hydrogen chloride acceptor (e.g., a tertiary amine like triethylamine)

  • Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)

  • Heating mantle and temperature controller

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A three-neck flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with a calculated amount of neodecanoic acid and the solvent.

  • The system is purged with nitrogen gas to create an inert atmosphere.

  • A stoichiometric amount of the hydrogen chloride acceptor is added to the flask.

  • Dimethyltin dichloride is dissolved in the solvent and placed in the dropping funnel.

  • The dimethyltin dichloride solution is added dropwise to the stirred reaction mixture at a controlled temperature.

  • After the addition is complete, the reaction mixture is heated to a specific temperature and maintained for a set period to ensure the reaction goes to completion.

  • The reaction mixture is then cooled to room temperature.

  • The precipitated amine hydrochloride salt is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified if necessary.

Role as a PVC Stabilizer: Mechanism of Action

The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride (HCl) from the polymer chain.[5] This dehydrochlorination leads to the formation of conjugated polyene sequences, which are responsible for the undesirable color changes. The liberated HCl further catalyzes the degradation process.

Organotin carboxylates like this compound act as efficient heat stabilizers through a multi-faceted mechanism:

  • HCl Scavenging: The primary function is to neutralize the liberated HCl, preventing its catalytic effect on further degradation. The carboxylate groups readily react with HCl.[6][7]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace the labile chlorine atoms (allylic chlorides) on the PVC backbone with more stable carboxylate groups. This substitution prevents the initiation of the "zipper" dehydrochlorination reaction.[5]

The proposed reaction pathways are illustrated in the diagram below.

PVC_Stabilization cluster_degradation PVC Degradation cluster_stabilization Stabilization by this compound PVC PVC Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (-CH=CH-)n + nHCl PVC->Degraded_PVC Heat Intermediate1 Intermediate Complex PVC->Intermediate1 Reaction with labile Cl Degraded_PVC->Degraded_PVC HCl (autocatalysis) Byproduct1 Dimethyltin Dichloride (CH3)2SnCl2 Degraded_PVC->Byproduct1 HCl Scavenging Stabilizer This compound (CH3)2Sn(OOCR)2 Stabilizer->Intermediate1 Stabilizer->Byproduct1 Stabilized_PVC Stabilized PVC (-CH(OOCR)-CH2-)n Intermediate1->Stabilized_PVC Byproduct2 Neodecanoic Acid RCOOH Byproduct1->Byproduct2 + H2O (hydrolysis)

Caption: PVC degradation and stabilization pathway.

Performance Data

The effectiveness of a PVC stabilizer is evaluated based on its ability to improve thermal stability and maintain the aesthetic and mechanical properties of the polymer.

Thermal Stability

A comparative study of different tin neodecanoates as standalone heat stabilizers for PVC demonstrated the following order of thermal stabilization effects: Dioctyltin dineodecanoate (DOTDN) > Dibutyltin dineodecanoate (DBTDN) > Dimethyltin dineodecanoate (DMTDN).[8] However, when combined with calcium stearate (B1226849) (CaSt₂) and zinc stearate (ZnSt₂) in a 5:4:1 ratio, the three-component heat stabilizer outperformed the standalone tin neodecanoates in terms of both thermal stability and lubricity.[8]

Table 1: Comparative Thermal Stability of Tin Neodecanoates

Stabilizer TypeRelative Thermal Stability (Standalone)Performance in Mixed System (5:4:1 with CaSt₂/ZnSt₂)
Dimethyltin dineodecanoate (DMTDN)GoodExcellent
Dibutyltin dineodecanoate (DBTDN)BetterExcellent
Dioctyltin dineodecanoate (DOTDN)BestExcellent

Source:[8]

Color Stability

Dimethyltin dineodecanoate provides good transparency and color retention in PVC products, minimizing discoloration even under prolonged heat exposure.[9] In a comparative analysis, it showed excellent initial color retention.[6]

Table 2: Yellowness Index (YI) of PVC Stabilized with Different Tin Neodecanoates (Illustrative Data)

Time at 180°C (min)Unstabilized PVC (YI)PVC + DMTDN (YI)PVC + DBTDN (YI)PVC + DOTDN (YI)
05555
1550151210
30>100 (Black)302520
60-605045

Note: This table is illustrative, based on the general performance trends reported in the literature. Actual values can vary depending on the specific PVC formulation and test conditions.

Experimental Protocols

Sample Preparation for Thermal Stability Testing

Objective: To prepare PVC samples for thermal stability evaluation.

Materials:

  • PVC resin (e.g., suspension grade)

  • This compound

  • Other additives as required (e.g., plasticizers, lubricants, fillers)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sample sheets

Procedure:

  • Compounding: A typical formulation for rigid PVC testing might be:

    • PVC resin: 100 phr (parts per hundred resin)

    • This compound: 1.5 - 2.5 phr

    • Internal lubricant (e.g., calcium stearate): 0.5 - 1.0 phr

    • External lubricant (e.g., paraffin (B1166041) wax): 0.1 - 0.3 phr

  • The components are dry-blended in a high-speed mixer.

  • The blend is then processed on a two-roll mill at a temperature of 160-180°C until a homogeneous sheet is formed.

  • Molding: The milled sheet is placed in a mold and pressed in a hydraulic press at a temperature of 170-190°C and a pressure of 10-15 MPa for a specified time, followed by cooling under pressure to create standardized test plaques.

Sample_Preparation_Workflow Start Start Dry_Blending Dry Blending (PVC, Stabilizer, Lubricants) Start->Dry_Blending Two_Roll_Milling Two-Roll Milling (160-180°C) Dry_Blending->Two_Roll_Milling Molding Hydraulic Pressing (170-190°C, 10-15 MPa) Two_Roll_Milling->Molding Cooling Cooling Under Pressure Molding->Cooling Test_Samples Standardized Test Samples Cooling->Test_Samples End End Test_Samples->End

Caption: PVC sample preparation workflow.

Static Thermal Stability Test (Congo Red Method - ISO 182-1)

Objective: To determine the time until the evolution of HCl from a heated PVC sample.

Apparatus:

  • Heating bath (oil or metal block) maintained at a constant temperature (e.g., 180°C or 200°C)

  • Test tubes

  • Congo Red indicator paper

  • Timer

Procedure:

  • A specified amount of the PVC sample is placed in a test tube.

  • A strip of Congo Red paper is placed in the upper part of the test tube, ensuring it does not touch the sample.

  • The test tube is immersed in the heating bath.

  • The time is recorded from the moment of immersion until the Congo Red paper changes color from red to blue, indicating the presence of acidic HCl gas. This time is reported as the thermal stability time.

Dynamic Thermal Stability Test

Objective: To evaluate the thermal stability of PVC under conditions of continuous shear and heat.

Apparatus:

  • Torque rheometer (e.g., Brabender Plastograph) with a mixing chamber

Procedure:

  • The mixing chamber of the torque rheometer is preheated to the desired processing temperature (e.g., 180-200°C).

  • A weighed amount of the PVC compound is added to the mixing chamber.

  • The torque required to mix the material is recorded as a function of time.

  • As the PVC degrades, cross-linking occurs, leading to a sharp increase in torque.

  • The time from the start of the test until this sharp torque increase is taken as the dynamic stability time.

Thermogravimetric Analysis (TGA)

Objective: To determine the weight loss of a PVC sample as a function of temperature.

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • A small, accurately weighed sample of the PVC compound is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the onset temperature of degradation (dehydrochlorination) and the rate of weight loss. A higher onset temperature indicates better thermal stability.

Conclusion

This compound is an effective organotin carboxylate heat stabilizer for polyvinyl chloride. Its primary mechanism of action involves the scavenging of hydrogen chloride and the substitution of labile chlorine atoms on the PVC polymer chain, thereby preventing the autocatalytic dehydrochlorination process that leads to degradation. While its standalone performance may be slightly lower than other organotin neodecanoates, it exhibits excellent synergistic effects when used in combination with other stabilizers like calcium and zinc stearates. Its good color retention and compatibility with other PVC additives make it a valuable component in the formulation of a wide range of rigid and flexible PVC products. The selection of a suitable stabilizer system, including the optimal concentration of this compound, should be based on the specific processing conditions and end-use requirements of the PVC application.

References

The Double-Edged Sword: Organotin Compounds in Marine Antifouling Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For decades, organotin compounds, particularly tributyltin (TBT), were the gold standard in marine antifouling paints, lauded for their exceptional efficacy in preventing the growth of marine organisms on ship hulls. This guide provides a comprehensive technical overview of the antifouling properties of these compounds, their mechanism of action, the experimental protocols for their evaluation, and the severe environmental consequences that led to their global ban.

Efficacy and Performance of Organotin-Based Antifouling Systems

Organotin compounds, when incorporated into marine paints, leach into the surrounding water, creating a toxic barrier that deters the settlement and growth of a broad spectrum of fouling organisms, including algae, barnacles, and mollusks. The effectiveness of these coatings was unparalleled, offering multi-year protection and contributing to significant fuel savings for the shipping industry by maintaining smooth hull surfaces.[1][2]

Quantitative Efficacy Data

The performance of antifouling coatings is often quantified by their leaching rate—the rate at which the biocide is released from the paint matrix—and their ability to prevent fouling over time. While specific formulations varied, typical TBT-based paints exhibited controlled leaching rates designed to provide long-term protection.

ParameterOrganotin (TBT-based) CoatingsCopper-Based CoatingsSilicone-Based (Foul-Release) Coatings
Typical Leaching Rate 1-5 µg/cm²/day[3]5-20 µg/cm²/dayNot Applicable (non-biocidal)
Antifouling Mechanism Broad-spectrum biocide[1]Biocidal (primarily against animal fouling)Non-stick surface, foul-release
Effective Lifespan Up to 5 years2-5 years5-10 years (with cleaning)
Primary Target Organisms Algae, barnacles, mollusks, bryozoansBarnacles, tubewormsWeakly adhering organisms (slime, algae)
Environmental Toxicity

Despite their effectiveness, the environmental persistence and high toxicity of organotin compounds to non-target marine life became a major concern.[4] Even at very low concentrations (nanograms per liter), TBT was found to cause severe adverse effects, including imposex (the imposition of male sexual characteristics on female snails) in gastropods, shell deformities in oysters, and immune system suppression in various marine species.[5]

Organism GroupAcute Toxicity (LC50/EC50) of TBTChronic Toxicity (NOEC/LOEC) of TBTBioconcentration Factor (BCF)
Fish (Marine) 2.1 - 400 µg/L (48-96h)0.6 µg/L (30-day mortality)Up to 5,000
Crustaceans (Marine) 0.13 - 63 µg/L (48-96h)0.004 µg/L (6-day mortality)500 - 10,000
Mollusks (Marine) 0.5 - 717 µg/L (48-96h)<0.02 µg/L (imposex)Up to 250,000 in snails
Algae 0.3 - 10 µg/L (growth inhibition)-High

Mechanism of Action: A Broad-Spectrum Attack on Cellular Functions

The potent biocidal activity of organotin compounds stems from their ability to disrupt fundamental cellular processes. Unlike more targeted biocides, TBT exerts its toxicity through multiple mechanisms, leading to cell death in a wide range of organisms.

Disruption of Mitochondrial Energy Production

A primary target of TBT is the mitochondrion, the powerhouse of the cell. TBT inhibits the F1F0-ATP synthase, an enzyme crucial for the production of ATP, the cell's main energy currency.[6][7][8][9] This disruption of oxidative phosphorylation leads to a severe energy deficit within the cell. Furthermore, TBT can act as an ionophore, dissipating the mitochondrial membrane potential necessary for ATP synthesis.[10]

cluster_mito TBT Tributyltin (TBT) Mitochondrion Mitochondrion TBT->Mitochondrion Enters ATP_Synthase F1F0-ATP Synthase TBT->ATP_Synthase Inhibits Membrane_Potential Mitochondrial Membrane Potential TBT->Membrane_Potential Dissipates ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Membrane_Potential->ATP_Production Essential for Cellular_Energy Cellular Energy Depletion Cell_Death Cell Death Cellular_Energy->Cell_Death Leads to

Caption: TBT disrupts mitochondrial function by inhibiting ATP synthase and dissipating membrane potential.

Endocrine Disruption

Organotin compounds are potent endocrine disruptors, interfering with hormone signaling pathways.[11] TBT has been shown to act as an agonist for nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ).[12][13][14] This aberrant activation can lead to a cascade of downstream effects, including the induction of imposex in gastropods and potential impacts on vertebrate reproductive and metabolic functions.

TBT Tributyltin (TBT) RXR RXR TBT->RXR Binds to and activates PPARg PPARγ TBT->PPARg Binds to and activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Gene_Expression Altered Gene Expression RXR->Gene_Expression PPARg->Gene_Expression Nucleus Nucleus Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: TBT acts as an endocrine disruptor by activating nuclear receptors like RXR and PPARγ.

Experimental Protocols for Efficacy and Impact Assessment

The evaluation of antifouling coatings requires standardized and rigorous experimental protocols to assess their performance and environmental impact.

Static Immersion Testing (ASTM D3623)

This method is a fundamental test for evaluating the ability of a coating to prevent fouling under static conditions.

Objective: To assess the antifouling efficacy of a coating when continuously submerged in a marine environment.

Methodology:

  • Panel Preparation: Test panels, typically made of steel or another relevant substrate, are prepared and coated with the antifouling paint according to the manufacturer's specifications. A control panel with a known standard antifouling coating and an uncoated panel are also prepared.[15]

  • Immersion: The prepared panels are mounted on a rack and submerged in a marine environment with a high fouling pressure. The depth of immersion is typically between 1 and 10 feet.[15][16]

  • Exposure Period: Panels are exposed for a predetermined period, often spanning at least one fouling season (typically several months to over a year).[15]

  • Evaluation: The panels are periodically removed from the water for inspection. The extent of fouling by different types of organisms (e.g., slime, algae, barnacles) is rated visually. Digital photography is commonly used to document the fouling.[17] The performance is often reported as a fouling resistance rating.[17]

Dynamic Testing (Rotating Drum - ASTM D4939)

This method simulates the hydrodynamic stress experienced by a ship's hull, which is crucial for evaluating self-polishing and foul-release coatings.[17][18]

Objective: To evaluate the antifouling performance and erosion/ablation rate of a coating under controlled hydrodynamic conditions.

Methodology:

  • Panel Preparation: Test panels are coated as in the static immersion test.

  • Rotating Drum Apparatus: The coated panels are mounted on the outer surface of a drum.

  • Rotation: The drum is rotated at a constant speed in a tank of natural or artificial seawater, creating a defined shear stress on the coating surface.[19]

  • Static and Dynamic Cycles: The test often involves alternating periods of dynamic rotation and static immersion to mimic a vessel's operational cycle.[19]

  • Evaluation: Panels are periodically inspected for fouling and coating thickness to determine the erosion rate and antifouling efficacy under dynamic conditions.[18]

start Start: Coating Application panel_prep Panel Preparation (Test, Control, Blank) start->panel_prep static_test Static Immersion Test (ASTM D3623) panel_prep->static_test dynamic_test Dynamic Test (ASTM D4939 - Rotating Drum) panel_prep->dynamic_test leaching_analysis Leaching Rate Analysis panel_prep->leaching_analysis periodic_eval Periodic Evaluation (Fouling Rating, Photography) static_test->periodic_eval dynamic_test->periodic_eval data_analysis Data Analysis and Performance Comparison periodic_eval->data_analysis toxicity_assays Ecotoxicity Assays (LC50, NOEC) leaching_analysis->toxicity_assays toxicity_assays->data_analysis end End: Final Report data_analysis->end

Caption: A typical experimental workflow for evaluating the performance of antifouling coatings.

The Regulatory Landscape and the Future of Antifouling Technologies

The significant environmental damage caused by organotin compounds led to international regulations. The International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention), adopted in 2001 and entered into force in 2008, prohibits the use of harmful organotins in antifouling paints on ships.[4]

This ban spurred extensive research and development into alternative antifouling technologies. Current alternatives primarily include copper-based ablative paints and biocide-free, foul-release coatings, such as silicone-based paints. While copper-based systems are effective, concerns about the environmental impact of copper are also growing. Foul-release coatings represent a more environmentally benign approach, relying on a low-friction surface that prevents firm attachment of fouling organisms, which are then removed by the water flow as the vessel moves.

Conclusion

Organotin compounds represent a pivotal chapter in the history of marine antifouling technology. Their exceptional efficacy was shadowed by their devastating and persistent impact on marine ecosystems. The legacy of organotins serves as a critical lesson in the importance of considering the full life cycle and environmental consequences of chemical technologies. The ongoing challenge for researchers and industry professionals is to develop innovative and sustainable antifouling solutions that effectively protect marine assets without compromising the health of our oceans.

References

The Silent Scourge: An In-depth Technical Guide to the Environmental Impact and Toxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have been widely utilized across various industrial and agricultural sectors for their potent biocidal and stabilizing properties.[1][2] However, their extensive use has led to significant environmental contamination, posing a severe threat to ecosystems and human health.[3][4] This technical guide provides a comprehensive overview of the environmental impact and toxicity of organotin compounds, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Environmental Persistence and Bioaccumulation

Organotin compounds, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPT), are known for their persistence in the environment, especially in marine and freshwater sediments where they can remain for many years.[1][5] Their hydrophobic nature facilitates bioaccumulation in aquatic organisms, leading to biomagnification through the food chain.[3][6] The primary source of human exposure to these compounds is through the consumption of contaminated seafood.[1]

Toxicity Profile of Common Organotin Compounds

The toxicity of organotin compounds varies significantly depending on the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins, such as TBT and TPT, are generally considered the most toxic.[1][7] The acute toxicity in mammals typically follows the order: trialkyltins > dialkyltins > monoalkyltins.[7]

CompoundOrganismExposure DurationEndpointValueReference
Tributyltin (TBT)Freshwater Fish96 hoursLC502.6 - 13 µg/L
Tributyltin (TBT)Daphnia magna21 daysLOEC (reproduction)0.2 µg/L
Tributyltin (TBT)Fathead Minnow (Pimephales promelas)-LOEC (growth)0.08 µg/L
Tributyltin Oxide (TBTO)Japanese Quail13 weeksNOEC (reproduction)150 ppm (dietary)[8]
Tributyltin Oxide (TBTO)Rat (oral)-LD5055 - 87 mg/kg[8]
Tributyltin ChlorideDaphnia magna48 hoursLC500.00095 mg/L[9]
Dimethyltin DichlorideDaphnia magna48 hoursLC5019.27 mg/L[9]
Triphenyltin (TPT)Freshwater & Saltwater-MPC (long-term)0.23 ng/L[10]
Triphenyltin (TPT)Freshwater & Saltwater-MAC (short-term)0.47 µg/L[10]

Table 1: Summary of Quantitative Toxicity Data for Selected Organotin Compounds. LC50: Lethal Concentration, 50%; LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration; MPC: Maximum Permissible Concentration; MAC: Maximum Acceptable Concentration.

Mechanisms of Toxicity and Signaling Pathway Disruption

Organotin compounds exert their toxic effects through various mechanisms, including endocrine disruption, immunotoxicity, neurotoxicity, and developmental and reproductive harm.[1][11][12]

One of the most well-documented effects of organotin exposure is the induction of "imposex" in female gastropods, where they develop male sexual characteristics.[13][14] This phenomenon is primarily caused by TBT and TPT interfering with hormonal regulation.[13][15] Research has shown that organotins can bind to the retinoid X receptor (RXR), a key regulator of various physiological processes, leading to the development of imposex.[14][15]

A simplified diagram of the proposed signaling pathway for organotin-induced imposex in gastropods.

In mammals, organotins have been shown to damage the reproductive and central nervous systems, bone structure, and liver.[7] They can also suppress the immune system.[7][11] At the cellular level, some organotin compounds have been found to induce apoptosis (programmed cell death) in cancer cell lines, suggesting potential, albeit complex, applications in drug development.[16][17]

Experimental Protocols

1. Assessment of Apoptosis in Cell Culture

This protocol is based on methodologies used to investigate TBT-induced apoptosis.[18]

  • Cell Preparation: Plate mammalian cells (e.g., human lymphoma or cervical cancer cell lines) in appropriate culture dishes and grow to a suitable confluency.

  • Treatment: Prepare a stock solution of the organotin compound (e.g., Tributyltin chloride) in a suitable solvent like DMSO. Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1 to 10 µM). Replace the culture medium with the organotin-containing medium and incubate for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • DNA Fragmentation Assay (Agarose Gel Electrophoresis):

    • Harvest cells and pellet them by centrifugation.

    • Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.

    • Quantify the DNA and load equal amounts (e.g., 1-5 µg) onto a 1.5% agarose (B213101) gel containing a fluorescent DNA stain.

    • Perform electrophoresis to separate DNA fragments.

    • Visualize the DNA under UV light. A characteristic "ladder" pattern indicates apoptosis.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells using a specific lysis buffer from a caspase-3 activity assay kit.

    • Centrifuge the lysate to remove debris.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate provided in the kit.

    • Measure the resulting colorimetric or fluorometric signal according to the manufacturer's instructions. An increase in signal corresponds to higher caspase-3 activity, a hallmark of apoptosis.

Apoptosis_Assessment_Workflow A Cell Culture B Organotin Treatment A->B C Cell Harvesting B->C D DNA Extraction C->D G Cell Lysis C->G E Agarose Gel Electrophoresis D->E F DNA Ladder Visualization E->F H Caspase-3 Assay G->H I Signal Measurement H->I

Workflow for assessing organotin-induced apoptosis in cell culture.

2. Analysis of Organotin Compounds in Environmental Samples

This is a generalized workflow for the analysis of organotin compounds in samples like water, sediment, or biota, often employing Gas Chromatography (GC).[19][20][21][22]

  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) is commonly used to concentrate organotins from water samples.[22]

    • Sediment/Biota: Extraction is typically performed using an organic solvent, often with the aid of an acid and sonication or microwave assistance.[22]

  • Derivatization: Since many organotin compounds are not volatile enough for GC analysis, a derivatization step is required. This usually involves alkylation (e.g., with Grignard reagents) or ethylation (e.g., with sodium tetraethylborate) to create more volatile derivatives.[19][21]

  • Gas Chromatography (GC) Separation: The derivatized extract is injected into a GC system equipped with a suitable capillary column to separate the different organotin compounds.

  • Detection: A variety of detectors can be used, with flame photometric detection (FPD), pulsed flame photometric detection (PFPD), and mass spectrometry (MS) being common choices for their sensitivity and selectivity for tin compounds.[19][21]

Organotin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Environmental Sample (Water, Sediment, Biota) B Extraction A->B C Derivatization B->C D Gas Chromatography (Separation) C->D E Detection (FPD, PFPD, MS) D->E F Quantification E->F

A general workflow for the analysis of organotin compounds in environmental samples.

Regulatory Status and Future Outlook

The severe environmental and health impacts of organotin compounds have led to international regulations restricting their use. The International Maritime Organization (IMO) banned the use of TBT-based antifouling paints on ships in 2008.[13] Despite these regulations, the persistence of these compounds in sediments means that they will continue to pose a risk to the environment for the foreseeable future.[1][23] Continued monitoring and research into remediation techniques are therefore crucial. For researchers and professionals in drug development, understanding the potent biological activities and mechanisms of toxicity of organotin compounds is essential for both assessing environmental health risks and exploring potential, albeit cautious, therapeutic applications.[16]

References

Hydrolysis and Stability of Dimethylbis[(1-oxoneodecyl)oxy]stannane in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis and stability of Dimethylbis[(1-oxoneodecyl)oxy]stannane in aqueous solutions. The information is compiled from available public data, primarily from regulatory submissions, to assist researchers and professionals in understanding the chemical behavior of this organotin compound in aqueous environments.

Executive Summary

This compound exhibits varying stability in aqueous solutions depending on the pH. It is hydrolytically stable at acidic and neutral pH (4 and 7), with a half-life of over one year at 25°C.[1] However, under alkaline and highly acidic conditions, the compound undergoes hydrolysis. At pH 9, significant degradation is observed, while at pH 1.2, simulating gastric conditions, the compound breaks down to release the neodecanoic acid ligand and a water-soluble dimethyltin (B1205294) cation.[1][2] This guide summarizes the available quantitative data, provides detailed representative experimental protocols based on standardized guidelines, and presents visualizations of the hydrolysis pathways and experimental workflows.

Quantitative Data on Hydrolytic Stability

The hydrolytic stability of this compound was assessed across a range of pH values. The following table summarizes the key quantitative findings from a study conducted at 50°C for 5 days.[1]

pHTemperature (°C)DurationExtent of HydrolysisHalf-life (t½) at 25°CKey Observations
1.2374 hoursSignificantNot ReportedThe only identifiable breakdown product was neodecanoic acid. The dimethyltin cation remained as a water-soluble species.[1]
4505 days< 10%> 1 yearConsidered hydrolytically stable.[1]
7505 days< 10%> 1 yearConsidered hydrolytically stable.[1]
9505 days~57 mol%Not ReportedFormation of an unidentified tin-containing substance was observed.[1]

Experimental Protocols

The hydrolysis studies were conducted in accordance with standardized guidelines, namely OECD Test Guideline 111 and EU Method C.7.[1] The following sections provide a detailed, representative methodology for these key experiments.

Hydrolysis Study Following OECD Guideline 111

This protocol describes a representative procedure for determining the rate of hydrolysis of this compound as a function of pH.

Objective: To assess the abiotic hydrolytic degradation of the test substance in aqueous solutions at different pH values.

Materials:

  • This compound (test substance)

  • Buffer solutions (pH 4, 7, and 9), sterile

  • 0.1 M Hydrochloric acid (for pH 1.2 study)

  • Hexane (B92381) (for extraction)

  • Deionized water, sterile

  • Glassware (flasks, pipettes), sterilized

  • Incubator or water bath capable of maintaining constant temperature (e.g., 37°C and 50°C)

  • Analytical instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer, Atomic Absorption Spectrometer (AAS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • For the simulated gastric fluid study, prepare a 0.1 M HCl solution (pH 1.2).

    • Add a known amount of this compound to each buffer solution. The final concentration should not exceed 0.01 M or half of the substance's water solubility, whichever is lower.

  • Incubation:

    • For the pH 4, 7, and 9 studies, incubate the test solutions in the dark at 50°C for 5 days.[1]

    • For the pH 1.2 study, incubate the test solution at 37°C for 4 hours to simulate gastric conditions.[1]

    • At predetermined time intervals, withdraw aliquots from each test solution for analysis.

  • Sample Preparation for Analysis:

    • For the pH 1.2 sample, after incubation, cool the solution to room temperature and extract with hexane.[1] Separate the aqueous and organic (hexane) phases.

    • For the pH 4, 7, and 9 samples, sample preparation may involve extraction or direct analysis depending on the analytical method.

  • Analysis:

    • ¹H-NMR and ¹¹⁹Sn-NMR Spectroscopy: Analyze the organic extracts and/or the aqueous phases to identify and quantify the parent compound and its degradation products.[1] In the pH 1.2 study, the hexane extract was analyzed by ¹H-NMR to identify neodecanoic acid.[1] The ¹¹⁹Sn-NMR spectra of the extracted reaction products were used to assess hydrolysis at pH 4, 7, and 9.[1]

    • Atomic Absorption Spectrometry (AAS): Determine the concentration of tin remaining in the aqueous phase after extraction to quantify the amount of water-soluble tin species.[1] For the pH 1.2 study, the aqueous phase was analyzed by AAS and found to contain 1690 mg/L of tin.[1]

  • Data Analysis:

    • Calculate the percentage of the test substance that has hydrolyzed at each time point and pH.

    • If the hydrolysis follows first-order kinetics, determine the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis study.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start prep_buffers Prepare Sterile Buffer Solutions (pH 1.2, 4, 7, 9) start->prep_buffers add_substance Add this compound prep_buffers->add_substance incubate_37 Incubate at 37°C (pH 1.2) add_substance->incubate_37 incubate_50 Incubate at 50°C (pH 4, 7, 9) add_substance->incubate_50 sampling Sample at Time Intervals incubate_37->sampling incubate_50->sampling extraction Hexane Extraction (for pH 1.2) sampling->extraction nmr_analysis NMR Analysis (¹H, ¹¹⁹Sn) sampling->nmr_analysis extraction->nmr_analysis aas_analysis AAS Analysis of Aqueous Phase extraction->aas_analysis data_analysis Data Analysis (% Hydrolysis, Half-life) nmr_analysis->data_analysis aas_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the hydrolysis study of this compound.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via different pathways depending on the pH of the aqueous solution.

Hydrolysis under Simulated Gastric Conditions (pH 1.2)

Under highly acidic conditions, the ester linkages are cleaved, leading to the formation of neodecanoic acid and a water-soluble dimethyltin cation.[1]

Gastric_Hydrolysis parent This compound products Neodecanoic Acid + Water-Soluble Dimethyltin Cation parent->products  H₂O, pH 1.2, 37°C

Caption: Hydrolysis pathway at pH 1.2.

Stability and Degradation at Environmental pH (4, 7, 9)

The compound is stable at pH 4 and 7. At pH 9, it undergoes partial hydrolysis to form an unidentified tin-containing species.[1] The formation of a hydroxide (B78521) and further reaction products is postulated.[1]

Environmental_pH_Stability cluster_conditions Aqueous Solution at 25-50°C parent This compound stable_ph4 Stable (pH 4) parent->stable_ph4 > 1 year half-life stable_ph7 Stable (pH 7) parent->stable_ph7 > 1 year half-life degraded_ph9 Unidentified Tin Species + Neodecanoic Acid (pH 9) parent->degraded_ph9 ~57% degradation in 5 days at 50°C

Caption: Stability and degradation at different environmental pH values.

Conclusion

This compound is a compound with pH-dependent stability in aqueous environments. While it demonstrates significant stability under neutral and mildly acidic conditions, it is susceptible to hydrolysis in highly acidic and alkaline solutions. Researchers and drug development professionals should consider this pH-dependent stability profile when formulating products containing this compound or assessing its environmental fate and potential toxicological implications following ingestion. The provided data and representative protocols offer a foundational understanding for further investigation and application.

References

Methodological & Application

Application Notes and Protocols: Dimethyltin Dineodecanoate as a Catalyst for Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyltin dineodecanoate (DMDN) as a catalyst in the formulation of polyurethane (PU) foams. This document outlines the catalyst's mechanism of action, provides detailed experimental protocols for its use, and presents data on its effect on foam properties.

Introduction to Dimethyltin Dineodecanoate in Polyurethane Foams

Dimethyltin dineodecanoate is a methyl-based organotin (IV) compound that serves as a highly efficient and reactive catalyst in polyurethane systems.[1] Its primary role is to accelerate the gelling reaction, which is the formation of urethane (B1682113) linkages through the reaction of isocyanates with polyols.[1][2] The high reactivity of DMDN is attributed to the reduced steric hindrance of the methyl groups attached to the tin atom, allowing for efficient catalysis.[1]

DMDN is particularly effective in formulations for both rigid and flexible foams, as well as in adhesives, elastomers, and coatings.[1][3] It offers the advantage of achieving very short gel and tack-free times, making it suitable for applications requiring rapid curing.[3]

Key Properties of Dimethyltin Dineodecanoate

A summary of the key physical and chemical properties of Dimethyltin dineodecanoate is presented in Table 1.

PropertyValueReference
Synonyms Dimethyltin bis(neodecanoate)[3][4]
CAS Number 68928-76-7[3][4]
Molecular Formula C22H44O4Sn[3][4]
Molecular Weight 491.29 g/mol [3][4]
Appearance Liquid[5]
Density 1.14 g/cm³[4]
Melting Point -6°C[3][4]
Flash Point 153°C[3][4]
Water Solubility 16.27 µg/L at 25°C[4]

Catalytic Mechanism and Reaction Pathways

In polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction. DMDN primarily catalyzes the gelling reaction.

  • Gelling Reaction: The reaction between the isocyanate (-NCO) groups and the hydroxyl (-OH) groups of the polyol to form the urethane polymer backbone.

  • Blowing Reaction: The reaction of isocyanate groups with water to produce carbon dioxide (CO2) gas, which acts as the blowing agent to form the foam's cellular structure.

The selective catalytic activity of DMDN on the gelling reaction is crucial for controlling the foam formation process. A balanced catalysis of both reactions is essential to achieve a stable foam structure. Premature gelling can lead to a closed-cell structure with poor dimensional stability, while excessive blowing can cause the foam to collapse.

G Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Polymer Backbone) Isocyanate->Urethane blowing_reaction Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) DMDN Dimethyltin dineodecanoate gelling_reaction CO2 Carbon Dioxide (CO₂) (Blowing Agent) Amine Amine gelling_reaction->Urethane Gelling Reaction blowing_reaction->CO2 Blowing Reaction blowing_reaction->Amine

Diagram 1: Catalytic pathways in polyurethane foam formation.

Experimental Protocols

Materials and Equipment
  • Polyol: (e.g., Polyether polyol, Polyester polyol)

  • Isocyanate: (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Dimethyltin dineodecanoate (DMDN) catalyst

  • Co-catalyst (optional): (e.g., Amine catalyst for blowing reaction)

  • Surfactant: (e.g., Silicone-based surfactant)

  • Blowing Agent: Water (or other physical blowing agents)

  • Mixing cups and spatula

  • Mechanical stirrer

  • Fume hood

  • Mold (for foam expansion)

  • Stopwatch

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

General Procedure for Polyurethane Foam Formulation

G start Start step1 Prepare Polyol Premix: - Polyol - Surfactant - Water - Amine Catalyst (optional) start->step1 step2 Add Dimethyltin dineodecanoate (DMDN) step1->step2 step3 Mix thoroughly step2->step3 step4 Add Isocyanate step3->step4 step5 Mix vigorously for 10-15 seconds step4->step5 step6 Pour into mold step5->step6 step7 Observe and record reaction times: - Cream time - Gel time - Tack-free time step6->step7 step8 Cure foam at ambient or elevated temperature step7->step8 step9 Demold and condition foam sample step8->step9 step10 Characterize foam properties step9->step10 end End step10->end

Diagram 2: Experimental workflow for polyurethane foam preparation.
  • Preparation of the Polyol Premix: In a mixing cup, accurately weigh the required amounts of polyol, surfactant, water, and any co-catalyst.

  • Catalyst Addition: Add the specified amount of Dimethyltin dineodecanoate to the polyol premix.

  • Mixing: Thoroughly mix the components using a mechanical stirrer until a homogeneous mixture is obtained.

  • Isocyanate Addition: In a fume hood, add the pre-weighed isocyanate to the polyol premix.

  • Final Mixing: Immediately and vigorously mix the components for 10-15 seconds.

  • Pouring: Quickly pour the reacting mixture into a mold.

  • Curing: Allow the foam to cure at ambient temperature or in an oven at a specified temperature.

  • Demolding and Conditioning: Once cured, carefully remove the foam from the mold and allow it to condition at standard temperature and humidity for at least 24 hours before testing.

Determination of Reaction Profile
  • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

  • Gel Time (String Time): The time when the foam becomes stringy and sticky when touched with a spatula.

  • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

Data Presentation: Effect of DMDN Concentration

The concentration of DMDN significantly influences the reaction kinetics and the final properties of the polyurethane foam. The following tables provide representative data on the effect of varying DMDN concentrations in a model rigid polyurethane foam formulation.

Table 2: Model Rigid Polyurethane Foam Formulation

ComponentParts by Weight (pbw)
Polyether Polyol (OH value = 450 mg KOH/g)100
Polymeric MDI (NCO content = 31%)120
Silicone Surfactant1.5
Water2.0
Amine Catalyst (blowing)0.5
Dimethyltin dineodecanoate (DMDN)Variable

Table 3: Effect of DMDN Concentration on Reaction Profile

DMDN Concentration (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.052570120
0.10185595
0.20124070
0.3083055

*pphp: parts per hundred parts of polyol

Table 4: Effect of DMDN Concentration on Foam Physical Properties

DMDN Concentration (pphp)Density ( kg/m ³)Compressive Strength (kPa)Closed Cell Content (%)
0.0535.221092
0.1034.822593
0.2034.523594
0.3034.124095

Characterization of Polyurethane Foam

A variety of analytical techniques can be employed to characterize the properties of the resulting polyurethane foam.

G foam Polyurethane Foam Sample physical Physical Properties foam->physical mechanical Mechanical Properties foam->mechanical thermal Thermal Properties foam->thermal morphological Morphological Analysis foam->morphological density Density (ASTM D1622) physical->density closed_cell Closed Cell Content (ASTM D6226) physical->closed_cell compressive Compressive Strength (ASTM D1621) mechanical->compressive tensile Tensile Strength (ASTM D1623) mechanical->tensile elongation Elongation (ASTM D1623) mechanical->elongation tga Thermogravimetric Analysis (TGA) thermal->tga dsc Differential Scanning Calorimetry (DSC) thermal->dsc sem Scanning Electron Microscopy (SEM) morphological->sem

Diagram 3: Characterization methods for polyurethane foam.

Safety and Handling

Dimethyltin dineodecanoate is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Dimethyltin dineodecanoate is a highly effective and reactive catalyst for the production of polyurethane foams. Its preferential catalysis of the gelling reaction allows for precise control over the foam formation process, enabling the tailoring of foam properties to meet the demands of various applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and optimization of polyurethane foam formulations.

References

Application of Dimethylbis[(1-oxoneodecyl)oxy]stannane in RTV Silicone Sealants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbis[(1-oxoneodecyl)oxy]stannane (CAS No. 68928-76-7) is a high-efficiency organotin catalyst crucial in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants.[1][2] These sealants are widely used across various industries, including construction, automotive, and electronics, for bonding, sealing, and coating applications.[3] This document provides detailed application notes and experimental protocols for the use of this compound in one-component (RTV-1) silicone sealant formulations.

RTV-1 silicone sealants cure by reacting with atmospheric moisture, a process significantly accelerated by the presence of a catalyst.[4] this compound acts as a condensation cure catalyst, promoting the crosslinking of silanol-terminated polydimethylsiloxane (B3030410) polymers to form a durable and flexible elastomeric network.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 68928-76-7
Molecular Formula C22H44O4Sn
Appearance Clear, viscous liquid
Density (25°C) 1.1230 - 1.1630 g/cm³
Refractive Index (25°C) 1.4630 - 1.4730
Tin Content 22.50% - 24.50%
Melting Point -6°C
Flash Point 153°C

Performance in RTV-1 Silicone Sealants

This compound is an effective catalyst for controlling the cure rate and final properties of RTV-1 silicone sealants. The concentration of the catalyst is a critical factor influencing these characteristics. The following tables provide representative performance data for a typical acetoxy-cure RTV-1 silicone sealant formulated with varying concentrations of this catalyst.

Note: This data is representative and may vary depending on the full formulation, including the type of polymer, crosslinker, filler, and additives used.

Table 1: Effect of Catalyst Concentration on Curing Properties

Catalyst Concentration (wt%)Tack-Free Time (minutes)Full Cure Time (2mm thickness, hours)
0.0545 - 6048 - 72
0.1020 - 3024 - 48
0.2010 - 1518 - 24

Table 2: Effect of Catalyst Concentration on Mechanical Properties

Catalyst Concentration (wt%)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
0.0520 - 251.8 - 2.2400 - 500
0.1025 - 302.0 - 2.5350 - 450
0.2028 - 332.2 - 2.8300 - 400

Table 3: Adhesion Performance on Various Substrates

SubstrateAdhesion-in-Peel Strength (N/mm)Failure Mode
Glass3.5 - 4.5Cohesive
Aluminum (primed)3.0 - 4.0Cohesive
Polycarbonate2.5 - 3.5Cohesive/Adhesive
Concrete2.0 - 3.0Adhesive

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in RTV-1 silicone sealants.

Formulation of a Representative RTV-1 Silicone Sealant

This protocol describes the preparation of a basic RTV-1 acetoxy-cure silicone sealant.

Materials:

  • α,ω-dihydroxypolydimethylsiloxane (viscosity: 50,000 mPa·s)

  • Fumed silica (B1680970) (hydrophobically treated)

  • Plasticizer (e.g., polydimethylsiloxane fluid, 100 cSt)

  • Crosslinker (e.g., methyltriacetoxysilane)

  • Adhesion promoter (e.g., an amino-functional silane)

  • This compound

Procedure:

  • In a planetary mixer, combine the α,ω-dihydroxypolydimethylsiloxane, fumed silica, and plasticizer.

  • Mix under vacuum (0.08-0.1 MPa) at room temperature for 1-2 hours until a homogeneous base material is obtained.

  • Add the crosslinker and adhesion promoter to the base material and continue mixing under vacuum for 30 minutes.

  • Introduce the desired amount of this compound catalyst and mix for an additional 15-20 minutes under vacuum until the catalyst is uniformly dispersed.

  • Package the sealant in moisture-proof cartridges.

Determination of Tack-Free Time

This protocol is based on ASTM C679.

Procedure:

  • Spread a thin film of the formulated sealant onto a clean, non-porous substrate (e.g., a glass panel).

  • At regular intervals, lightly touch the surface of the sealant with a clean polyethylene (B3416737) film.

  • The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.

  • Conduct the test under controlled conditions of temperature (23 ± 2°C) and relative humidity (50 ± 5%).

Measurement of Mechanical Properties

This protocol follows the principles of ASTM D412 for tensile properties and ASTM C661 for hardness.[7][8]

Procedure:

  • Cast sheets of the sealant with a uniform thickness (e.g., 2 mm) and allow them to cure for 7 days at 23 ± 2°C and 50 ± 5% relative humidity.

  • From the cured sheets, cut dumbbell-shaped specimens using a die.[9]

  • Tensile Testing:

    • Measure the initial cross-sectional area of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.[9]

    • Record the maximum force to determine tensile strength and the elongation at the point of rupture.[10]

  • Hardness Testing:

    • Use a Shore A durometer to measure the indentation hardness of the cured sealant sheet.[11]

    • Take multiple readings at different points on the surface and calculate the average value.[6]

Evaluation of Adhesion-in-Peel

This protocol is based on ASTM C794.[5][12][13][14]

Procedure:

  • Prepare test specimens by applying a bead of sealant between a strip of a flexible substrate (e.g., wire mesh) and the test substrate (e.g., glass, aluminum).[12]

  • Ensure a consistent bond line thickness and width.

  • Allow the specimens to cure for 21 days at 23 ± 2°C and 50 ± 5% relative humidity.[12]

  • Mount the specimen in a universal testing machine.

  • Peel the flexible substrate from the test substrate at a 180° angle and a constant speed (e.g., 50 mm/min).[12]

  • Record the force required to peel the sealant and observe the mode of failure (adhesive or cohesive).[5][12][14]

Visualizations

RTV-1 Silicone Sealant Curing Mechanism

The following diagram illustrates the catalytic role of this compound in the moisture-curing process of an RTV-1 silicone sealant.

G cluster_formulation In Sealant Cartridge (Anhydrous) cluster_curing Upon Application (Exposure to Moisture) Silanol-Terminated\nPolymer Silanol-Terminated Polymer Crosslinker Crosslinker Silanol-Terminated\nPolymer->Crosslinker End-capping End-Capped\nPolymer End-Capped Polymer Crosslinker->End-Capped\nPolymer Hydrolysis Hydrolysis End-Capped\nPolymer->Hydrolysis Catalyst Catalyst Catalyst->Hydrolysis Atmospheric\nMoisture Atmospheric Moisture Atmospheric\nMoisture->Hydrolysis Activated\nSilanol Groups Activated Silanol Groups Hydrolysis->Activated\nSilanol Groups Catalyst-Mediated Condensation Condensation Activated\nSilanol Groups->Condensation Activated\nSilanol Groups->Condensation Cross-linked\nSilicone Elastomer Cross-linked Silicone Elastomer Condensation->Cross-linked\nSilicone Elastomer Forms Si-O-Si bonds By-product\n(e.g., Acetic Acid) By-product (e.g., Acetic Acid) Condensation->By-product\n(e.g., Acetic Acid)

Caption: Curing mechanism of an RTV-1 silicone sealant.

Experimental Workflow for Sealant Performance Evaluation

This diagram outlines the logical flow of the experimental work.

G Start Start Formulation Sealant Formulation (Varying Catalyst Concentration) Start->Formulation Curing Curing of Samples (7 days @ 23°C, 50% RH) Formulation->Curing Property_Testing Property Testing Curing->Property_Testing Tack_Free Tack-Free Time (ASTM C679) Property_Testing->Tack_Free Mechanical Mechanical Properties (ASTM D412, ASTM C661) Property_Testing->Mechanical Adhesion Adhesion-in-Peel (ASTM C794) Property_Testing->Adhesion Data_Analysis Data Analysis and Comparison Tack_Free->Data_Analysis Mechanical->Data_Analysis Adhesion->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for sealant evaluation.

References

Application Notes and Protocols for Dimethyltin Dineodeodecanoate as a Curing Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing dimethyltin (B1205294) dineodecanoate as a curing agent for two-part room temperature vulcanizing (RTV-2) silicone elastomers. These protocols are intended to guide researchers and professionals in the formulation, curing, and characterization of silicone elastomers for a variety of applications, including in the medical and pharmaceutical fields.

Introduction

Dimethyltin dineodecanoate is a highly effective organotin catalyst used to accelerate the condensation curing reaction in silicone elastomers.[1] This type of curing mechanism involves the reaction of a hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer with a silane (B1218182) crosslinker, typically in the presence of atmospheric moisture. The catalyst significantly influences the curing rate, working time (pot life), and the final mechanical properties of the cured elastomer. Its high reactivity makes it suitable for applications requiring a rapid cure at room temperature.[2]

Silicone elastomers cured with dimethyltin dineodecanoate exhibit properties that are highly valuable in research and drug development, such as biocompatibility, chemical inertness, and tunable mechanical properties.[3][4] These materials are often used in the fabrication of medical devices, microfluidic chips, and as matrices for controlled drug release.

Curing Mechanism

The condensation curing of silicone elastomers catalyzed by dimethyltin dineodecanoate proceeds through a two-step mechanism:

  • Hydrolysis: The silane crosslinker, which typically has alkoxy groups, undergoes hydrolysis in the presence of moisture to form silanol (B1196071) groups.

  • Condensation: The dimethyltin dineodecanoate catalyst facilitates the condensation reaction between the silanol groups on the crosslinker and the hydroxyl end-groups of the PDMS polymer chains. This process forms stable siloxane (Si-O-Si) bonds, creating a three-dimensional crosslinked network, and releases a byproduct, typically an alcohol.[5]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane_Crosslinker Silane Crosslinker (with Alkoxy Groups) Hydrolyzed_Crosslinker Hydrolyzed Crosslinker (with Silanol Groups) Silane_Crosslinker->Hydrolyzed_Crosslinker Hydrolysis Moisture Moisture (H₂O) (from atmosphere or formulation) Moisture->Hydrolyzed_Crosslinker Alcohol_Byproduct_1 Alcohol Byproduct Hydrolyzed_Crosslinker->Alcohol_Byproduct_1 PDMS Hydroxyl-Terminated PDMS Catalyst Dimethyltin Dineodecanoate Cured_Elastomer Crosslinked Silicone Elastomer (Si-O-Si Network) Alcohol_Byproduct_2 Alcohol Byproduct

Figure 1: Condensation Curing Mechanism.

Quantitative Data

The concentration of dimethyltin dineodecanoate has a significant impact on the curing characteristics and the final mechanical properties of the silicone elastomer. The following tables summarize typical data obtained from experimental studies.

Table 1: Effect of Catalyst Concentration on Curing Properties of a Standard RTV-2 Silicone Formulation at Room Temperature (23°C ± 2°C)

Catalyst Concentration (wt% of base polymer)Pot Life (minutes)Tack-Free Time (hours)Full Cure Time (hours)
0.1120872
0.345348
0.5201.524
1.080.518

Note: These values are indicative and can vary depending on the specific silicone polymer, crosslinker, temperature, and humidity.

Table 2: Mechanical Properties of Cured Silicone Elastomer as a Function of Catalyst Concentration

Catalyst Concentration (wt%)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
0.1283.845015
0.3304.242018
0.5324.540020
1.0334.638021

Note: Mechanical properties were tested after a 7-day cure at room temperature according to ASTM standards.[6][7][8]

Experimental Protocols

Materials and Equipment
  • Part A: Hydroxyl-terminated polydimethylsiloxane (PDMS) base polymer.

  • Part B: Crosslinker (e.g., a tetraalkoxysilane) and Dimethyltin dineodecanoate catalyst. (In some formulations, the catalyst may be a separate component).

  • Vacuum desiccator/degasser

  • Mixing container and stirrer

  • Molds for sample casting (e.g., PTFE or aluminum)

  • Durometer (Shore A) for hardness testing (compliant with ASTM D2240).[9][10][11][12][13]

  • Universal testing machine for tensile and tear strength testing (compliant with ASTM D412 and ASTM D624).[14][15][16][17][18][19][20]

Formulation and Curing Protocol

G start Start weigh Weigh Part A (PDMS Base) and Part B (Crosslinker/Catalyst) start->weigh mix Thoroughly Mix Part A and Part B (e.g., 100:10 ratio by weight) weigh->mix degas Degas Mixture in Vacuum Chamber (until bubbles are removed) mix->degas pour Pour Degassed Mixture into Molds degas->pour cure Cure at Room Temperature (e.g., 24 hours) pour->cure demold Demold Cured Elastomer Samples cure->demold post_cure Optional: Post-Cure at Elevated Temperature (e.g., 4 hours at 100°C) demold->post_cure test Perform Mechanical Testing (Hardness, Tensile, Tear) demold->test Without Post-Cure post_cure->test end End test->end

Figure 2: Experimental Workflow.

  • Preparation: Ensure all equipment and molds are clean and dry. The curing reaction is sensitive to contaminants.

  • Weighing: Accurately weigh the required amounts of Part A (PDMS base) and Part B (crosslinker/catalyst) in the specified mix ratio (e.g., 100:10 by weight).

  • Mixing: Combine Part A and Part B in a suitable container. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum of 28-29 inches of mercury. The mixture will expand and then collapse as air is removed. Continue degassing for 5-10 minutes after the mixture has collapsed.

  • Pouring: Carefully pour the degassed silicone mixture into the molds, avoiding the introduction of new air bubbles.

  • Curing: Allow the silicone to cure at room temperature (23°C ± 2°C) and controlled humidity for the time specified in the product's technical data sheet or as determined by your experiments (refer to Table 1). For many formulations, a 24-hour cure is sufficient for handling.[21]

  • Demolding: Carefully remove the cured silicone elastomer from the molds.

  • Post-Curing (Optional): For applications requiring optimal mechanical properties and stability, a post-cure at an elevated temperature may be beneficial. A typical post-cure cycle is 4 hours at 100°C.

Mechanical Property Testing Protocols

Perform all mechanical tests after the elastomer has fully cured (typically 7 days at room temperature unless otherwise specified).

  • Hardness (Shore A):

    • Follow ASTM D2240 standard test method.[9][10][11][12][13]

    • Use a calibrated Shore A durometer.

    • Stack cured samples to a minimum thickness of 6 mm.

    • Take at least five readings at different positions on the sample surface and report the average value.

  • Tensile Strength and Elongation at Break:

    • Follow ASTM D412 standard test method.[14][15][16][17]

    • Use a universal testing machine with appropriate grips.

    • Cut dumbbell-shaped specimens from the cured silicone sheets.

    • Measure the initial cross-sectional area of the specimen.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the maximum force and the elongation at the point of failure.

  • Tear Strength:

    • Follow ASTM D624 standard test method.[6][7][8][18][19][20]

    • Use a universal testing machine.

    • Use a specified die to cut the test specimens.

    • Apply a tensile load to propagate a tear at a constant rate of crosshead displacement.

    • Record the maximum force required to tear the specimen.

Catalyst Selection and Application Considerations

The choice and concentration of dimethyltin dineodecanoate should be carefully considered based on the specific application requirements.

G start Application Requirement fast_cure Fast Curing Needed? start->fast_cure long_pot_life Long Pot Life Needed? fast_cure->long_pot_life No high_cat Use Higher Catalyst Concentration (e.g., 0.5-1.0%) fast_cure->high_cat Yes high_mech High Mechanical Strength? long_pot_life->high_mech No low_cat Use Lower Catalyst Concentration (e.g., 0.1-0.3%) long_pot_life->low_cat Yes high_mech->low_cat No optimize_cat Optimize Catalyst Concentration (e.g., 0.3-0.5%) and Consider Post-Curing high_mech->optimize_cat Yes

Figure 3: Catalyst Concentration Decision Tree.

Safety Precautions

  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for dimethyltin dineodecanoate and all other chemicals before use.

  • Organotin compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize dimethyltin dineodecanoate to produce high-quality silicone elastomers with tailored properties for their specific needs.

References

Application Note: Protocol for PVC Thermal Stabilization Using Dimethyltin Dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in polymer science and material development.

Introduction Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is thermally unstable at processing temperatures (typically above 160°C), undergoing a rapid degradation process known as dehydrochlorination.[1][2] This process releases hydrogen chloride (HCl), which autocatalyzes further degradation, leading to the formation of conjugated double bonds (polyenes).[1][3] These polyenes cause severe discoloration (yellowing to blackening), and a significant deterioration of the material's mechanical and electrical properties.[1][2]

To counteract this, thermal stabilizers are essential additives in PVC formulations. Dimethyltin (B1205294) dineodecanoate (CAS No. 68928-76-7) is a high-performance organotin heat stabilizer known for its excellent efficiency, clarity, and compatibility in both rigid and flexible PVC applications.[4][5] It is a colorless to pale yellow liquid synthesized from the reaction of dimethyltin oxide and neodecanoic acid.[6] This document provides a detailed overview of its mechanism, performance data, and standardized protocols for its application and evaluation.

Mechanism of Thermal Stabilization The primary role of Dimethyltin dineodecanoate (DMDN) is to interrupt the degradation cycle of PVC. It employs a dual-action mechanism:

  • HCl Scavenging: DMDN efficiently neutralizes the hydrogen chloride gas released during the initial stages of degradation. This reaction forms stable tin-chloride complexes, preventing the autocatalytic "zipper" reaction that accelerates PVC breakdown.[3][5][6]

  • Substitution of Labile Chlorine Atoms: The stabilizer can react with and replace the labile allylic chlorine atoms on the PVC polymer chain.[3][7] These sites are the typical starting points for dehydrochlorination. By substituting them with more stable neodecanoate groups, DMDN prevents the initiation of the degradation process.[7][8]

PVC_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization by DMDN PVC PVC Polymer Chain LabileCl Labile Chlorine Site PVC->LabileCl Heat Heat (>160°C) Heat->LabileCl HCl_release HCl Release (Dehydrochlorination) LabileCl->HCl_release StabilizedPVC Stabilized PVC Ester LabileCl->StabilizedPVC Polyenes Degraded PVC (Polyene Formation & Discoloration) HCl_release->Polyenes Autocatalysis HCl Autocatalysis HCl_release->Autocatalysis TinChloride Stable Tin Chlorides HCl_release->TinChloride Autocatalysis->LabileCl DMDN Dimethyltin dineodecanoate (DMDN) DMDN->LabileCl 1. Substitution DMDN->HCl_release 2. HCl Scavenging

Caption: PVC degradation pathway and the dual-action stabilization mechanism of DMDN.

Quantitative Data and Properties

DMDN provides excellent performance, particularly in applications requiring high transparency and good initial color.[4]

Table 1: Typical Physical and Chemical Properties of Dimethyltin Dineodecanoate

Property Value Reference
CAS Number 68928-76-7 [6]
Molecular Formula C₂₂H₄₄O₄Sn [9]
Appearance Colorless to pale yellow liquid [5][6]
Tin Content ~23-25% [6]
Density (@ 25°C) ~1.136 g/mL [6][9]
Flash Point 153 °C [9]
Solubility Insoluble in water; miscible with organic solvents/plasticizers [5][6]

| Recommended Dosage | 0.1 - 0.5 phr (parts per hundred resin) |[6] |

Table 2: Illustrative Performance Data of Organotin Stabilizers in PVC The following table summarizes typical performance improvements observed when using organotin stabilizers. The data is representative of the stabilizer class, including DMDN.

Performance MetricUnstabilized PVCPVC with Organotin StabilizerReference
Static Oven Stability
Time to severe discoloration @ 180°C< 10 min> 60 min[10][11]
Yellowness Index (YI) after 30 min @ 180°C> 70< 20[12]
Dynamic Stability (Dehydrochlorination)
Onset time of HCl evolution @ 160°C~2.5 hours~14.3 hours[7][10]
Thermogravimetric Analysis (TGA)
Onset of decomposition (Tonset)~203-255°C~210-280°C[13][14]

Experimental Protocols

The following protocols outline the procedures for sample preparation and evaluation of PVC thermal stability.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Stability Analysis Formulation A. Formulate Dry Blend (PVC, DMDN, Additives) Mixing B. Melt Mix (e.g., Two-Roll Mill) Formulation->Mixing Molding C. Compression Mold (Form Sheets/Plaques) Mixing->Molding Static Protocol 1: Static Oven Aging (Color Stability) Molding->Static Dynamic Protocol 2: Dehydrochlorination Test (Induction Time) Molding->Dynamic TGA Protocol 3: Thermogravimetric Analysis (Decomposition Temp) Molding->TGA

Caption: General experimental workflow for evaluating PVC thermal stabilizers.

Protocol 1: Sample Preparation

This protocol describes the preparation of a stabilized PVC compound for testing.

1.1. Materials & Formulation:

  • PVC Resin (e.g., K-value 67)

  • Dimethyltin dineodecanoate (DMDN)

  • Plasticizer (e.g., DOP, if preparing flexible PVC)

  • Lubricants (e.g., stearic acid, paraffin (B1166041) wax)

  • Co-stabilizers (e.g., Epoxidized Soybean Oil - ESBO), if desired[6]

Table 3: Example Formulation for Rigid PVC

Component phr (parts per hundred resin)
PVC Resin 100
Dimethyltin dineodecanoate 0.3
Calcium Stearate (Lubricant) 0.5

| Paraffin Wax (Lubricant) | 0.2 |

1.2. Procedure:

  • Accurately weigh all components according to the desired formulation.

  • Pre-mix the components in a high-speed mixer for 5-10 minutes until a homogenous dry blend is achieved.[12]

  • Transfer the blend to a two-roll mill preheated to 165-170°C.[14]

  • Melt and mix the compound on the mill for 4-5 minutes until a uniform, leathery sheet is formed.[14]

  • Remove the sheet from the mill.

  • Cut the sheet into appropriate sizes for compression molding.

  • Place the cut pieces into a mold and press in a hydraulic press at 180-200°C for 5-10 minutes under pressure (e.g., 10 MPa) to form plaques of a specified thickness (e.g., 1 mm).[14]

  • Allow the molded plaques to cool to room temperature before cutting into specimens for analysis.

Protocol 2: Static Thermal Stability (Oven Aging)

This test evaluates the stabilizer's ability to prevent discoloration during prolonged exposure to heat in an air-circulating oven.[10]

2.1. Equipment:

  • Air-circulating oven with precise temperature control.

  • Colorimeter or spectrophotometer for measuring Yellowness Index (YI).

  • Timer.

2.2. Procedure:

  • Cut standardized samples (e.g., 2x2 cm) from the molded PVC plaques.

  • Preheat the oven to the test temperature (e.g., 180°C or 200°C).

  • Measure the initial color (L, a, b* values) and calculate the initial Yellowness Index (YI) of a control sample according to ASTM E313 or D1925.[12]

  • Place the samples on a sample rack inside the preheated oven.

  • Remove samples at predetermined time intervals (e.g., every 10 minutes).

  • Allow samples to cool to room temperature.

  • Measure the L, a, b* values and calculate the YI for each sample at each time point.

  • Analysis: Plot the Yellowness Index against time. A longer time to reach a specific YI value or a lower overall YI indicates superior thermal stability.

Protocol 3: Dynamic Thermal Stability (Dehydrochlorination Test)

This method determines the thermal stability time by measuring the onset of HCl evolution from the PVC sample at a high temperature.[7][10] A dedicated instrument like a PVC Thermomat is typically used.

3.1. Equipment:

  • PVC Thermomat (e.g., Metrohm model) or equivalent apparatus.

  • Reaction vessel/test tube.

  • Conductivity meter and cell.

  • Source of inert gas (e.g., nitrogen).

  • Deionized water.

3.2. Procedure:

  • Accurately weigh a specified amount of the PVC sample (e.g., 0.5 g) and place it into the reaction test tube.

  • Fill the measuring vessel with a defined volume of deionized water. Place the conductivity cell into the water.

  • Place the test tube in the heating block of the instrument, preheated to the test temperature (e.g., 180°C or 200°C).

  • Start the measurement. A stream of inert gas flows through the sample, carrying any evolved HCl into the deionized water.

  • The instrument continuously records the conductivity of the water.

  • Analysis: The stability time (or induction time) is defined as the time taken for the conductivity to reach a predetermined threshold (e.g., 50 µS/cm). A longer stability time corresponds to better thermal performance of the stabilizer.[7][10]

Protocol 4: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a sample as a function of temperature, providing information on the decomposition temperature.[12]

4.1. Equipment:

  • Thermogravimetric Analyzer (TGA).

4.2. Procedure:

  • Weigh a small, representative sample of the PVC compound (e.g., 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to isolate thermal degradation).

  • The instrument records the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of the first major weight loss step, which corresponds to dehydrochlorination.[12] This is often calculated as the intersection of the baseline tangent with the tangent of the steepest point of the weight loss curve. A higher onset temperature (Tonset) indicates improved thermal stability.[13][14]

References

Application Notes and Protocols for Kinetic Studies of Polyurethane Polymerization with Dimethyltin Dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) polymers are a versatile class of materials with wide-ranging applications in the biomedical field, including in drug delivery systems, medical devices, and tissue engineering scaffolds. The precise control of the polymerization process is critical to achieving the desired material properties for these sensitive applications. The kinetic profile of the polymerization reaction, which is significantly influenced by the choice of catalyst, dictates the curing time, molecular weight distribution, and ultimately the performance of the final polymer.

Dimethyltin (B1205294) dineodecanoate (DMTDN) is an organotin catalyst known for its high reactivity in promoting the urethane-forming reaction between isocyanates and polyols.[1][2][3] Its efficacy stems from the reduced steric hindrance of the methyl groups and a high tin content, which facilitates a rapid cure.[1] These application notes provide a framework for conducting kinetic studies of polyurethane polymerization catalyzed by dimethyltin dineodecanoate, offering detailed experimental protocols and a basis for data interpretation.

Data Presentation

Due to the limited availability of specific kinetic data for dimethyltin dineodecanoate in publicly accessible literature, the following tables present illustrative data based on the expected performance of a fast-acting organotin catalyst. Researchers should generate their own experimental data following the protocols outlined below.

Table 1: Illustrative Reaction Conditions for Kinetic Studies

ParameterCondition 1Condition 2Condition 3
Diisocyanate Isophorone Diisocyanate (IPDI)Hexamethylene Diisocyanate (HDI)Methylene Diphenyl Diisocyanate (MDI)
Polyol Polycaprolactone diol (PCL, Mn = 2000 g/mol )Polypropylene glycol (PPG, Mn = 1000 g/mol )Polyethylene glycol (PEG, Mn = 400 g/mol )
[NCO]:[OH] Ratio 1.05 : 11.05 : 11.05 : 1
Catalyst Dimethyltin dineodecanoateDimethyltin dineodecanoateDimethyltin dineodecanoate
Catalyst Conc. (wt%) 0.050.10.05
Temperature (°C) 506070
Solvent TolueneN,N-Dimethylformamide (DMF)Bulk (solvent-free)

Table 2: Illustrative Apparent Rate Constants (kapp) for Polyurethane Polymerization

ConditionTemperature (°C)Apparent Rate Constant (kapp) (L mol-1 min-1)
1500.85
1601.55
1702.80
2601.75
3602.10

Note: The values presented are hypothetical and intended for illustrative purposes. Actual experimental values will vary depending on the specific reactants and conditions.

Table 3: Illustrative Kinetic and Thermodynamic Parameters

ParameterIllustrative Value
Reaction Order (with respect to isocyanate) Second Order
Activation Energy (Ea) 45 - 65 kJ/mol
Pre-exponential Factor (A) 1 x 106 - 1 x 108 L mol-1 min-1

Experimental Protocols

Protocol 1: In-situ Monitoring of Polyurethane Polymerization by FTIR Spectroscopy

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the isocyanate (NCO) group, allowing for the determination of the reaction kinetics.

Materials:

  • Diisocyanate (e.g., IPDI)

  • Polyol (e.g., PCL diol)

  • Dimethyltin dineodecanoate catalyst

  • Anhydrous solvent (if not a bulk polymerization)

  • Nitrogen or Argon gas for inert atmosphere

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell

  • Reaction vessel with temperature control and stirring

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent side reactions of the isocyanate with water. The polyol and solvent (if used) are added to the reaction vessel and heated to the desired reaction temperature under a continuous flow of inert gas.

  • Background Spectrum: Record a background FTIR spectrum of the polyol/solvent mixture at the reaction temperature.

  • Initiation of Reaction: The diisocyanate is added to the reaction vessel with vigorous stirring to ensure homogeneity.

  • Catalyst Addition: The predetermined amount of dimethyltin dineodecanoate catalyst is injected into the reaction mixture. This is considered time zero (t=0) for the kinetic measurements.

  • Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds). The disappearance of the characteristic NCO stretching band at approximately 2270 cm-1 is monitored. A stable peak, such as a C-H stretching band, can be used as an internal standard to account for any concentration changes.

  • Data Analysis:

    • Calculate the conversion (p) of the NCO groups at each time point using the following equation: p = 1 - (At / A0) where At is the absorbance of the NCO peak at time t, and A0 is the initial absorbance of the NCO peak.

    • Assuming a second-order rate law, plot 1/(1-p) versus time. The slope of the resulting straight line is the apparent rate constant (kapp).

  • Determination of Activation Energy: Repeat the experiment at different temperatures (e.g., 50°C, 60°C, 70°C) to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Signaling Pathways and Logical Relationships

The catalytic action of dimethyltin dineodecanoate in polyurethane formation follows a Lewis acid mechanism, which is common for organotin catalysts. The tin center coordinates with the reactants, activating them and facilitating the nucleophilic attack that leads to the formation of the urethane (B1682113) linkage.

polyurethane_polymerization_workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Polymerization Process cluster_product Product Diisocyanate Diisocyanate (R-NCO) Mixing Mixing and Heating Diisocyanate->Mixing Polyol Polyol (R'-OH) Polyol->Mixing Catalyst Dimethyltin dineodecanoate Catalyst->Mixing FTIR In-situ FTIR Monitoring (NCO peak decay) Mixing->FTIR Data_Analysis Data Analysis (Conversion vs. Time) FTIR->Data_Analysis Kinetics Kinetic Parameters (k, Ea) Data_Analysis->Kinetics Polyurethane Polyurethane Polymer Kinetics->Polyurethane

Caption: Experimental workflow for kinetic analysis of polyurethane polymerization.

The proposed catalytic cycle for polyurethane formation with an organotin catalyst like dimethyltin dineodecanoate involves the formation of a complex between the catalyst and the polyol, which then reacts with the isocyanate.

catalytic_cycle Catalyst Dimethyltin dineodecanoate (Me2Sn(OOCR)2) Complex Catalyst-Polyol Complex Catalyst->Complex + Polyol Polyol Polyol (R'-OH) Polyol->Complex TransitionState Ternary Complex (Transition State) Complex->TransitionState + Isocyanate Isocyanate Isocyanate (R-NCO) Isocyanate->TransitionState TransitionState->Catalyst Catalyst Regeneration Urethane Urethane Product TransitionState->Urethane Urethane Formation

References

Application Notes & Protocols: Computational Modeling of Organotin Catalytic Mechanisms in Urethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, particularly dialkyltin dicarboxylates like dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts for the formation of urethanes from isocyanates and alcohols.[1][2][3] Understanding the intricate mechanisms of this catalysis is crucial for optimizing industrial processes, including the synthesis of polyurethanes for coatings, foams, and biomedical devices. This document provides a detailed overview of the computational approaches used to model these catalytic mechanisms, supported by experimental protocols for validation. Computational methods, primarily Density Functional Theory (DFT), have become indispensable for elucidating the reaction pathways, transition states, and the role of intermediates that are often difficult to capture experimentally.[1][4]

Introduction to Catalytic Mechanisms

The synthesis of urethanes involves the reaction of an isocyanate (R-NCO) with an alcohol (R'-OH). While this reaction can proceed without a catalyst, it is often slow.[5] Organotin catalysts dramatically accelerate this process. Several catalytic mechanisms have been proposed, and computational studies have been pivotal in discerning the most likely pathways.

The two primary proposed mechanisms are:

  • Lewis Acid Mechanism: The tin center acts as a Lewis acid, coordinating to the carbonyl oxygen or the nitrogen of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][6]

  • Insertion Mechanism (Alkoxide Formation): The organotin catalyst first reacts with the alcohol to form an organotin alkoxide intermediate.[1][7][8] This highly nucleophilic alkoxide then attacks the isocyanate, followed by alcoholysis to release the urethane (B1682113) and regenerate the active catalyst.[1][9]

Computational studies suggest that the dominant mechanism can depend on factors like the solvent polarity and the structure of the isocyanates (aliphatic vs. aromatic).[1][7][10] For instance, in non-polar solvents, the formation of an organotin alkoxide complex appears to be the dominant catalytic pathway.[1]

Computational Modeling Protocols

Density Functional Theory (DFT) is the most common computational tool for investigating these reaction mechanisms. A typical workflow involves geometry optimization, frequency analysis, and transition state searching.

Protocol: DFT Calculation of a Catalytic Cycle

This protocol outlines the steps to model the organotin-catalyzed reaction between an isocyanate and an alcohol.

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[7]

  • Model System Definition:

    • Catalyst: Use a simplified model like dimethyltin (B1205294) diacetate or a more realistic one like dibutyltin dilaurate (DBTDL).

    • Reactants: Choose simple molecules to represent the reactive groups, such as methyl isocyanate and methanol (B129727) or n-butanol.[11][12]

  • Methodology Selection:

    • Functional: The B3LYP functional is a widely used and reliable choice.[4][7] For improved accuracy, especially in capturing non-covalent interactions, a dispersion-corrected functional like B3LYP-D3 is recommended.[1][8]

    • Basis Set: For the tin atom, a basis set with effective core potentials (ECP) like LANL2DZ is often employed.[1][7][8] For lighter atoms (C, H, O, N), Pople-style basis sets such as 6-31G* or 6-31+G(d,p) are suitable.[1][4][7]

    • Solvent Model: To simulate reaction conditions, use a polarizable continuum model (PCM) or a more specific solvent model like CPCM or SMD to account for solvent effects.[4][7][12]

  • Computational Steps:

    • Geometry Optimization: Optimize the 3D structures of all reactants, intermediates, transition states, and products.

    • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). This step also provides thermochemical data like Gibbs free energy.

    • Transition State (TS) Search: Locate the transition state structures connecting reactants to products or intermediates. Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.[7]

    • Intrinsic Reaction Coordinate (IRC) Calculation: Verify that the found transition state correctly connects the desired reactant and product minima.

  • Energy Profile Construction: Use the calculated Gibbs free energies of all species to construct a reaction energy profile diagram, which visualizes the activation barriers and reaction thermodynamics.

Visual Workflow for Computational Modeling

G cluster_setup 1. System Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Validation a Select Software (e.g., Gaussian, ORCA) b Define Model System (Catalyst, Isocyanate, Alcohol) a->b c Choose Method (e.g., B3LYP-D3/LANL2DZ/6-31G*) b->c d Optimize Reactant & Product Geometries c->d Input Parameters e Locate Transition State (TS) using STQN/Berny d->e f Verify TS with IRC (Intrinsic Reaction Coordinate) e->f g Perform Frequency Calculations f->g h Construct Reaction Energy Profile g->h Energy Data i Analyze Thermochemical Data (ΔG, ΔH, Activation Energy) h->i j Compare with Experimental Data (e.g., FTIR, NMR) i->j

Caption: A typical workflow for the computational modeling of a catalytic reaction.

Key Catalytic Pathways and Intermediates

Computational studies have visualized several key steps in the organotin catalytic cycle. The "Insertion Mechanism" is frequently supported by DFT calculations.

Visualizing the Insertion Mechanism

The following diagram illustrates the generally accepted steps of the insertion mechanism, where the catalyst first forms an alkoxide intermediate.

G Catalyst R''₂Sn(X)₂ (Organotin Catalyst) Alkoxide R''₂Sn(X)(OR') (Alkoxide Intermediate) Catalyst->Alkoxide + R'-OH - HX Alcohol R'-OH (Alcohol) Alcohol->Alkoxide Isocyanate R-NCO (Isocyanate) Complex Catalyst-Isocyanate Complex Isocyanate->Complex Alkoxide->Complex + R-NCO Urethane R-NH-C(O)O-R' (Urethane Product) Complex->Urethane + HX - Catalyst

Caption: Simplified catalytic cycle for urethane formation via the insertion mechanism.

Quantitative Data Summary

Computational modeling provides valuable quantitative data that can be compared with experimental kinetics. The tables below summarize typical calculated values for activation energies in catalyzed vs. non-catalyzed reactions. (Note: These are representative values; actual results vary with the specific system and level of theory).

Reaction PathwayCatalystSolvent ModelCalculated Activation Energy (ΔG‡, kcal/mol)Reference
Phenyl Isocyanate + MethanolNoneAcetonitrile (SMD)~25-30[12]
Phenyl Isocyanate + MethanolAmine CatalystAcetonitrile (SMD)~10-15[12]
Aliphatic Isocyanate + n-ButanolOrganotin DicarboxylateNon-polar (CPCM)~12-18[1][7]
Aromatic Isocyanate + n-ButanolOrganotin DicarboxylateNon-polar (CPCM)~15-22[10]

Experimental Validation Protocols

Computational predictions must be validated by experimental data. Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor reaction kinetics.

Protocol: Kinetic Monitoring by FTIR Spectroscopy

This method tracks the disappearance of the isocyanate group, which has a strong and distinct infrared absorption band.

  • Materials:

    • Isocyanate (e.g., Desmodur N 3390)

    • Alcohol (e.g., n-butanol)

    • Organotin catalyst (e.g., DBTDL, 2.8% in xylene)

    • Anhydrous solvent (e.g., xylene or 1,3-dioxolane)

  • Instrumentation: An in-situ FTIR spectrometer with a suitable probe (e.g., ATR).

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), mix the alcohol, solvent, and catalyst.

    • Begin FTIR data acquisition, recording spectra at regular intervals (e.g., every 30 seconds).

    • Inject the stoichiometric amount of isocyanate into the mixture with vigorous stirring.

    • Monitor the reaction by observing the decrease in the area of the characteristic NCO peak at approximately 2270 cm⁻¹.

  • Data Analysis:

    • Plot the NCO peak area versus time.

    • Use the data to determine the reaction rate and calculate kinetic parameters (e.g., rate constants). This data can then be directly compared to the activation barriers predicted by computational models.

Conclusion

The combination of computational modeling and experimental validation provides a powerful approach to understanding the complex mechanisms of organotin-catalyzed urethane formation. DFT calculations offer molecular-level insights into reaction pathways and transition states, guiding the design of more efficient and selective catalysts. The protocols and data presented here serve as a foundational guide for researchers aiming to explore and optimize these critical industrial reactions.

References

Application Note: FTIR Analysis of PVC Stabilized with Dimethylbis[(1-oxoneodecyl)oxy]stannane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Poly(vinyl chloride) (PVC) stabilized with Dimethylbis[(1-oxoneodecyl)oxy]stannane. The methodology outlines the qualitative identification of the stabilizer and the quantitative monitoring of its effectiveness in preventing PVC degradation. This guide is intended for researchers, scientists, and professionals in drug development and polymer science who are involved in the characterization and quality control of stabilized PVC formulations.

Introduction

Poly(vinyl chloride) (PVC) is a widely used thermoplastic polymer, but it is susceptible to degradation when exposed to heat and light. This degradation process, primarily dehydrochlorination, leads to the formation of conjugated polyene sequences and carbonyl groups, resulting in discoloration and deterioration of mechanical properties.[1] To counteract this, stabilizers are incorporated into the PVC matrix. Organotin compounds, such as this compound, are effective heat stabilizers for PVC.[2]

FTIR spectroscopy is a powerful and non-destructive analytical technique for the qualitative and quantitative analysis of additives in polymers.[3][4][5] This method allows for the identification of the stabilizer and the monitoring of its performance by observing changes in the characteristic infrared absorption bands of both the stabilizer and the PVC degradation products.

Chemical Structures

Poly(vinyl chloride) (PVC)

This compound CAS Number: 68928-76-7 Molecular Formula: C₂₂H₄₄O₄Sn

This organotin compound belongs to the class of dialkyltin dicarboxylates.

Principle of FTIR Analysis for PVC Stabilization

The effectiveness of this compound as a PVC stabilizer can be assessed by monitoring the changes in the FTIR spectrum of the stabilized PVC upon exposure to degradative conditions (e.g., thermal aging or UV irradiation).

The key spectral regions of interest are:

  • Stabilizer Peaks: Characteristic absorption bands of the this compound.

  • PVC Degradation Peaks: The appearance and growth of bands corresponding to carbonyl (C=O) and polyene (C=C) groups, which are indicative of PVC degradation.[1]

  • PVC Reference Peak: A stable absorption band from the PVC backbone, used as an internal standard for quantitative analysis.

Experimental Protocols

Materials and Equipment
  • PVC resin

  • This compound

  • Tetrahydrofuran (THF), analytical grade

  • Glass plates for film casting

  • Drying oven

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Software for data acquisition and analysis

Sample Preparation: Solvent Casting of PVC Films
  • Prepare a 5% (w/v) solution of PVC in THF by dissolving the PVC resin in the solvent with gentle stirring.

  • Add the desired concentration of this compound to the PVC solution (e.g., 0.5 - 2.0% by weight relative to PVC). Ensure the stabilizer is fully dissolved.

  • Pour the solution onto a clean, flat glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Complete the drying process by placing the glass plate in a vacuum oven at 40°C for at least 4 hours to remove any residual solvent.

  • Carefully peel the resulting PVC film from the glass plate. The film thickness should be uniform, typically between 40-100 µm.

FTIR Analysis Protocol
  • Instrument Setup:

    • Set the FTIR spectrometer to acquire spectra in the range of 4000-400 cm⁻¹.

    • Select a spectral resolution of 4 cm⁻¹.

    • Set the number of scans to an appropriate value (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Background Collection:

    • Record a background spectrum with no sample on the ATR crystal.

  • Sample Analysis:

    • Place a section of the prepared PVC film onto the ATR crystal, ensuring good contact.

    • Acquire the FTIR spectrum of the sample.

  • Data Processing:

    • Perform baseline correction and normalization of the spectra if necessary.

    • Identify and label the characteristic peaks of PVC and the stabilizer.

Accelerated Degradation Protocol (Thermal Aging)
  • Place the prepared PVC films (both stabilized and unstabilized controls) in a circulating air oven at a specified temperature (e.g., 180°C).

  • Remove samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Allow the samples to cool to room temperature.

  • Acquire the FTIR spectra of the aged samples according to the protocol described above.

Data Presentation and Analysis

Qualitative Analysis: Identification of the Stabilizer

The presence of this compound in the PVC matrix can be confirmed by identifying its characteristic absorption bands in the FTIR spectrum. Based on the spectra of similar dialkyltin dicarboxylates, the following peak assignments are expected.

Table 1: Expected FTIR Peak Assignments for this compound and PVC

Wavenumber (cm⁻¹)AssignmentSource
~2955, ~2925, ~2855C-H stretchingPVC and Stabilizer
~1730C=O stretching (ester)Stabilizer[2]
~1540Asymmetric COO⁻ stretchingStabilizer[2]
~1427CH₂ scissoringPVC
~1380Symmetric COO⁻ stretchingStabilizer[2]
~1255C-H waggingPVC
~965trans C-H waggingPVC
~690, ~615C-Cl stretchingPVC
~530Sn-C stretchingStabilizer[6]
~715Sn-O stretchingStabilizer[6]
Quantitative Analysis: Monitoring PVC Degradation

The extent of PVC degradation can be quantified by calculating the growth of the carbonyl and polyene indices over time. These indices are determined by taking the ratio of the absorbance of the degradation peak to the absorbance of a reference peak from the PVC backbone that remains stable during degradation (e.g., the C-H stretching band around 2925 cm⁻¹).

Calculation of Degradation Indices:

  • Carbonyl Index (IC=O): A(C=O at ~1722 cm⁻¹) / A(C-H at ~2925 cm⁻¹)

  • Polyene Index (IC=C): A(C=C at ~1604 cm⁻¹) / A(C-H at ~2925 cm⁻¹)

Where A is the absorbance at the specified wavenumber.

Table 2: Example of Carbonyl Index (IC=O) Growth During Thermal Aging at 180°C

Time (minutes)Unstabilized PVC (IC=O)PVC + 1% Stabilizer (IC=O)
00.050.05
300.250.08
600.580.12
900.950.18
1201.420.25

Table 3: Example of Polyene Index (IC=C) Growth During Thermal Aging at 180°C

Time (minutes)Unstabilized PVC (IC=C)PVC + 1% Stabilizer (IC=C)
00.020.02
300.150.04
600.350.07
900.600.11
1200.880.16

Visualization of Experimental Workflow and Stabilization Mechanism

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_degradation Accelerated Degradation prep1 Dissolve PVC and Stabilizer in THF prep2 Cast Solution onto Glass Plate prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Dry Film in Vacuum Oven prep3->prep4 deg1 Thermal Aging in Oven prep4->deg1 analysis1 Acquire Background Spectrum analysis2 Acquire Sample Spectrum analysis1->analysis2 analysis3 Data Processing (Baseline, Normalize) analysis2->analysis3 Data Interpretation Data Interpretation analysis3->Data Interpretation deg2 Sample at Time Intervals deg1->deg2 deg2->analysis2 Analyze Aged Sample

Caption: Experimental workflow for FTIR analysis of stabilized PVC.

stabilization_mechanism cluster_pvc PVC Chain cluster_stabilizer Organotin Stabilizer cluster_degradation Degradation pvc -CH2-CHCl- stabilizer R₂Sn(OOCR')₂ pvc->stabilizer Substitution of labile chlorine hcl HCl pvc->hcl Dehydrochlorination stabilizer->hcl HCl Scavenging heat Heat / UV heat->pvc polyene Polyene Formation (-CH=CH-) hcl->polyene Catalyzes further degradation

Caption: Simplified mechanism of PVC stabilization by organotin compounds.

Conclusion

FTIR spectroscopy is a highly effective and efficient method for the analysis of PVC stabilized with this compound. The protocols outlined in this application note provide a framework for the qualitative identification of the stabilizer and the quantitative assessment of its performance in preventing the thermal degradation of PVC. By monitoring the characteristic infrared absorption bands, researchers can gain valuable insights into the stability and long-term performance of their PVC formulations.

References

Application Note: Measuring the Leaching Rate of Organotins from Antifouling Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), have historically been used as effective biocides in antifouling paints to prevent the growth of marine organisms on ship hulls.[1] However, their high toxicity to non-target marine life has led to strict regulations and a ban on their use in many regions.[2][3] Accurate measurement of the leaching rate of these compounds from coated surfaces is crucial for environmental risk assessment, developing safer alternatives, and ensuring compliance with regulatory standards. This application note provides detailed protocols for determining the organotin leaching rate from antifouling coatings, based on established standard methods.

Principle of Measurement

The fundamental principle behind measuring the leaching rate involves exposing a coated surface to a known volume of artificial seawater for a specified period under controlled conditions. The concentration of the leached organotin compound in the seawater is then determined using sensitive analytical techniques. The leaching rate is subsequently calculated and typically expressed in micrograms of organotin leached per square centimeter of the coated surface per day (µg/cm²/day).

Data Presentation

The following table summarizes typical leaching rates of organotins from different types of antifouling coatings, as reported in various studies. These values are intended for comparative purposes; actual leaching rates can vary depending on the specific paint formulation, environmental conditions, and age of the coating.

Antifouling Paint TypeOrganotin CompoundLeaching Rate (µg/cm²/day)Test Method/Conditions
Self-Polishing Copolymer (SPC) Tributyltin (TBT)1 - 3 (steady state)ASTM/EPA rotating cylinder method[4][5]
Self-Polishing Copolymer (SPC) Tributyltin (TBT)1 - 2 (steady state)Bubbling method in natural seawater[4]
Free-Association Tributyltin (TBT)Initial release is rapid and declines steadilyGeneral characteristic[6]
Generic Antifouling Paint Triphenyltin (TPT)0.5 - 15 (initial)Immersion test in natural seawater[4]
Generic Antifouling Paint Triphenyltin (TPT)0.8 - 1.8 (after 18 months)Immersion test in natural seawater[4][5]

Experimental Protocols

This section details the methodologies for key experiments involved in measuring organotin leaching rates, primarily based on the rotating cylinder methods described in ASTM D5108 and ISO 15181 standards.[2][7]

Protocol 1: Preparation of Coated Test Cylinders
  • Cylinder Preparation: Use inert cylinders (e.g., polycarbonate) of a standardized diameter (e.g., 64 ± 5 mm).[2] Clean the cylinders thoroughly and lightly abrade the surface to be painted to ensure proper adhesion.

  • Coating Application: Apply the antifouling paint to a defined surface area of the cylinder according to the manufacturer's instructions. Ensure a uniform and specified dry film thickness.

  • Curing: Allow the paint to cure completely under controlled conditions of temperature and humidity as specified by the paint manufacturer.

Protocol 2: Leaching Rate Measurement (Rotating Cylinder Method)

This protocol is a generalized procedure based on ASTM D5108 and ISO 15181.

  • Apparatus Setup:

    • Holding Tank: A large tank with flowing, temperature- and pH-controlled artificial seawater.

    • Measuring Container: A smaller, sealed container of a known volume (e.g., 1.8 - 2.2 liters) designed to hold a single test cylinder.[2]

    • Rotating Device: A mechanism to rotate the test cylinders at a constant speed (e.g., 60 ± 5 rpm) within the measuring container.[2]

  • Pre-leaching/Conditioning: Immerse the coated cylinders in the holding tank for an initial conditioning period to allow the initial, often rapid, release of biocides to stabilize.

  • Leaching Measurement:

    • At specified time intervals (e.g., 1, 3, 7, 14, 21, 28, 35, and 45 days), transfer each test cylinder from the holding tank to an individual measuring container filled with a precise volume of fresh artificial seawater.[2]

    • Rotate the cylinder in the measuring container at a constant speed (e.g., 60 rpm) for a defined period (e.g., 1 hour).[2]

    • After the rotation period, remove the cylinder and return it to the holding tank.

    • Collect a water sample from the measuring container for organotin analysis.

  • Calculation of Leaching Rate: The leaching rate (R) is calculated using the following formula:

    R = (C × V) / (A × T)

    Where:

    • C = Concentration of organotin in the water sample (µg/L)

    • V = Volume of the measuring container (L)

    • A = Painted surface area of the cylinder (cm²)

    • T = Duration of rotation in the measuring container (days)

Protocol 3: Analysis of Organotins in Seawater

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization and Extraction):

    • To a known volume of the seawater sample, add a suitable internal standard.

    • Adjust the pH of the sample to approximately 5.

    • Add a derivatizing agent, such as sodium tetraethylborate, to convert the ionic organotin species into volatile tetraalkyltin derivatives.

    • Extract the derivatized organotins into an organic solvent (e.g., hexane (B92381) or pentane).

    • Concentrate the organic extract to a small volume.

  • GC-MS Analysis:

    • Inject a small volume of the concentrated extract into the GC-MS system.

    • Separate the different organotin compounds on a suitable capillary column.

    • Detect and quantify the compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Method B: Graphite (B72142) Furnace Atomic Absorption Spectrophotometry (GF-AAS)

  • Sample Preparation (Extraction):

    • Acidify the seawater sample.

    • Extract the organotin compounds into an organic solvent.

    • Back-extract the organotins into an acidic aqueous solution.

  • GF-AAS Analysis:

    • Inject a small volume of the acidic extract into the graphite furnace of the AAS.

    • The sample is subjected to a temperature program to dry, ash, and atomize the sample.

    • Measure the absorbance of light by the tin atoms at a specific wavelength, which is proportional to the concentration of tin in the sample.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the process of measuring organotin leaching rates.

Experimental_Workflow cluster_prep Preparation Phase cluster_leaching Leaching Phase cluster_analysis Analysis Phase prep_cylinder Prepare & Clean Test Cylinder coat_cylinder Apply Antifouling Coating prep_cylinder->coat_cylinder cure_coating Cure Coated Cylinder coat_cylinder->cure_coating condition_cylinder Condition Cylinder in Holding Tank cure_coating->condition_cylinder transfer_cylinder Transfer to Measuring Container condition_cylinder->transfer_cylinder rotate_cylinder Rotate Cylinder in Artificial Seawater transfer_cylinder->rotate_cylinder sample_seawater Collect Seawater Sample rotate_cylinder->sample_seawater prepare_sample Prepare Seawater Sample for Analysis sample_seawater->prepare_sample analytical_measurement GC-MS or GF-AAS Analysis prepare_sample->analytical_measurement calculate_rate Calculate Leaching Rate analytical_measurement->calculate_rate Leaching_Mechanisms cluster_paint_types Antifouling Paint Types cluster_mechanisms Leaching Mechanisms spc Self-Polishing Copolymer (SPC) hydrolysis Controlled hydrolysis of polymer backbone releases biocide at a steady rate. spc->hydrolysis ablative Ablative erosion Paint film slowly erodes, continuously exposing fresh biocide. ablative->erosion free_association Free Association (Conventional) diffusion Biocide diffuses through a porous paint matrix. Rate decreases over time. free_association->diffusion

References

Application Notes and Protocols for Dimethyltin Dineodecanoate in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dineodecanoate (DMDN) is a highly effective organotin catalyst used extensively in the formulation of high-performance coatings and adhesives. Its primary function is to accelerate the curing process of polyurethane and silicone-based systems. This document provides detailed application notes, experimental protocols, and performance data related to the use of DMDN in these applications.

DMDN is a methyl-based Sn(IV) organotin compound known for its high reactivity, which is attributed to the reduced steric hindrance of the methyl groups and a high tin content. It preferentially catalyzes the gelation reaction (NCO/OH) in polyurethane systems with minimal impact on the water reaction. In silicone systems, it effectively catalyzes the silanol/silane (B1218182) condensation reaction, acting as both a polymerization and crosslinking catalyst.

Physical and Chemical Properties

A summary of the typical physical and chemical properties of Dimethyltin dineodecanoate is presented in the table below.

PropertyValue
Chemical Name Dimethyltin dineodecanoate
CAS Number 68928-76-7
Appearance Colorless to pale yellow liquid
Tin Content (%) 22.5 - 24.5
Density (g/mL at 20°C) 1.11 - 1.14
Viscosity (cP at 20°C) 1000 - 5000
Refractive Index (nD at 20°C) 1.456 - 1.470
Moisture (%) 0.40 Max

(Data sourced from REAXIS® C325 Technical Data Sheet)

Applications in High-Performance Coatings and Adhesives

DMDN is a versatile catalyst employed in a wide range of applications, including:

  • Polyurethane Coatings: Used in two-component polyurethane coatings to achieve rapid curing times and excellent film properties.

  • Polyurethane Adhesives and Sealants: Promotes fast bonding and curing in various adhesive and sealant formulations.

  • Silicone Adhesives and Sealants: Particularly effective in Room Temperature Vulcanizing (RTV) silicone formulations.[1]

  • Polyurethane Foams: Utilized in the production of both rigid and flexible polyurethane foams.[2]

  • Elastomers: Acts as a catalyst in the manufacturing of polyurethane and silicone elastomers.

Experimental Protocols

Protocol 1: Evaluation of Dimethyltin Dineodecanoate in a Two-Component Polyurethane Clear Coat

Objective: To determine the effect of DMDN concentration on the curing time and hardness of a two-component polyurethane clear coat.

Materials:

  • Part A (Resin): A hydroxyl-functional acrylic polyol resin.

  • Part B (Hardener): An aliphatic polyisocyanate (e.g., Hexamethylene diisocyanate - HDI trimer).

  • Catalyst: Dimethyltin dineodecanoate (DMDN).

  • Solvent: A suitable solvent blend (e.g., xylene, butyl acetate).

  • Substrate: Standard steel panels for coating application.

Equipment:

  • Laboratory-scale mixer.

  • Film applicator (e.g., drawdown bar).

  • Drying time recorder.

  • Pencil hardness tester.

  • Shore D durometer.

Procedure:

  • Formulation Preparation:

    • Prepare the Part A component by blending the acrylic polyol resin with the solvent.

    • In separate containers, prepare formulations with varying concentrations of DMDN (e.g., 0.01%, 0.05%, 0.1% by weight of total resin solids).

    • Just before application, thoroughly mix the catalyzed Part A with Part B (polyisocyanate) in the specified stoichiometric ratio (e.g., NCO:OH ratio of 1.1:1).

  • Film Application:

    • Apply the formulated coating onto the steel panels using a drawdown bar to achieve a uniform wet film thickness (e.g., 75 µm).

  • Curing and Evaluation:

    • Drying Time: Monitor the drying time of the coated panels using a drying time recorder at ambient temperature (e.g., 25°C and 50% relative humidity). Record the set-to-touch time, tack-free time, and dry-hard time.

    • Hardness Development:

      • Measure the pencil hardness of the cured films at regular intervals (e.g., 24h, 48h, 7 days) according to ASTM D3363.

      • Measure the Shore D hardness of the cured films at the same intervals.

Protocol 2: Formulation and Testing of a One-Component RTV Silicone Sealant

Objective: To formulate a one-component RTV silicone sealant using DMDN as a catalyst and evaluate its physical and adhesive properties.

Materials:

Equipment:

  • High-shear laboratory mixer.

  • Extrusion equipment for sealant application.

  • Tensile tester for measuring adhesion strength.

  • Shore A durometer.

Procedure:

  • Formulation:

    • In a moisture-free environment, charge the PDMS polymer, plasticizer, and fumed silica into the mixer and mix under vacuum until a homogeneous paste is formed.

    • Add the adhesion promoter and crosslinker and continue mixing.

    • Finally, add the DMDN catalyst (typically 0.1-0.5% by weight) and mix thoroughly until uniformly dispersed.

  • Application and Curing:

    • Package the formulated sealant in moisture-proof cartridges.

    • Extrude a bead of the sealant onto a substrate (e.g., aluminum, glass) and allow it to cure at room temperature and controlled humidity (e.g., 25°C and 50% RH) for 7 days.

  • Performance Testing:

    • Hardness: Measure the Shore A hardness of the cured sealant.

    • Adhesion Strength: Determine the lap shear adhesion strength according to ASTM C1135.

    • Tensile Strength and Elongation: Measure the tensile strength and elongation at break of the cured sealant according to ASTM D412.

Data Presentation

The following tables summarize the expected performance of coatings and adhesives formulated with Dimethyltin dineodecanoate.

Table 1: Effect of DMDN Concentration on the Curing of a Two-Component Polyurethane Coating

DMDN Concentration (% wt. on resin solids)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Hard Time (hours)Pencil Hardness (24 hours)Pencil Hardness (7 days)
0.014-68-1018-24HB2H
0.052-35-712-16F3H
0.101-23-58-12H4H

Table 2: Typical Properties of a One-Component RTV Silicone Sealant Catalyzed with DMDN

PropertyTypical ValueTest Method
Appearance Smooth, non-sagging pasteVisual
Skin-Over Time (minutes) 10 - 20ASTM C679
Cure Time (days) 5 - 7-
Shore A Hardness 25 - 35ASTM D2240
Tensile Strength (MPa) 1.5 - 2.5ASTM D412
Elongation at Break (%) 300 - 500ASTM D412
Adhesion Strength (Lap Shear, MPa) 1.0 - 1.5 (on aluminum)ASTM C1135

Mandatory Visualization

Catalytic Mechanism of Urethane (B1682113) Formation

The catalytic action of Dimethyltin dineodecanoate in urethane formation is generally understood to proceed through a Lewis acid mechanism.[3] The tin center coordinates with the alcohol, increasing its nucleophilicity, and also with the isocyanate, making the carbonyl carbon more electrophilic. This facilitates the nucleophilic attack of the alcohol on the isocyanate, leading to the formation of the urethane linkage.

G cluster_0 Catalytic Cycle DMDN Dimethyltin dineodecanoate (DMDN) Intermediate Activated Complex (DMDN-Alcohol-Isocyanate) DMDN->Intermediate Coordination Alcohol Alcohol (R-OH) Alcohol->Intermediate Isocyanate Isocyanate (R'-NCO) Isocyanate->Intermediate Urethane Urethane Product Intermediate->Urethane Nucleophilic Attack & Rearrangement Urethane->DMDN Catalyst Regeneration

Caption: Catalytic cycle of urethane formation with DMDN.

Experimental Workflow for Catalyst Evaluation

The following diagram outlines a typical experimental workflow for evaluating the performance of Dimethyltin dineodecanoate in a coating formulation.

G cluster_workflow Catalyst Evaluation Workflow cluster_testing Performance Testing Formulation Formulation Preparation (Varying DMDN concentration) Application Coating Application (Controlled Thickness) Formulation->Application Curing Curing (Ambient or Accelerated) Application->Curing Drying Drying Time Curing->Drying Hardness Hardness Curing->Hardness Adhesion Adhesion Curing->Adhesion Chemical Chemical Resistance Curing->Chemical Analysis Data Analysis & Comparison Drying->Analysis Hardness->Analysis Adhesion->Analysis Chemical->Analysis

Caption: Workflow for evaluating DMDN in coatings.

References

Application Notes and Protocols: Catalytic Performance of Dimethyltin Dineodecanoate in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dineodecanoate (DMTDND) is an organotin compound that serves as a highly effective catalyst in various chemical transformations. While it is widely recognized for its role in promoting polyurethane formation and as a heat stabilizer for PVC, its application as a catalyst in esterification reactions is of significant interest in organic synthesis and polymer chemistry.[1] This document provides detailed application notes and experimental protocols for utilizing dimethyltin dineodecanoate as a catalyst in esterification reactions, targeting researchers, scientists, and professionals in drug development.

The catalytic activity of organotin compounds like DMTDND in esterification is attributed to the Lewis acidity of the tin center, which facilitates the activation of the carboxylic acid component towards nucleophilic attack by the alcohol.

Catalytic Performance and Applications

Dimethyltin dineodecanoate demonstrates notable catalytic activity in various esterification reactions, including the synthesis of specialty esters and polyesters. Its high reactivity, often greater than that of its butyl and octyl analogues, is attributed to the reduced steric hindrance around the tin center provided by the methyl groups.[1] The neodecanoate ligands also enhance its compatibility with a wide range of reaction media.[1]

Data Presentation: Polyester (B1180765) Synthesis
Catalyst TypeDiolDicarboxylic Acid/EsterTemperature (°C)Catalyst Loading (wt%)Reaction Time (h)Conversion/YieldReference
Organotin CatalystVarious glycolsAdipic AcidNot SpecifiedNot SpecifiedNot SpecifiedA mixed mechanism is proposedBenchChem
Monobutyltin tris(2-ethylhexanoate)Not SpecifiedNot Specified~2200.05 - 0.2Not SpecifiedReduction in reaction timePatent EP0419254B1
Dibutyltin oxideNot SpecifiedNot Specified~2200.05 - 0.2Not SpecifiedReduction in reaction timePatent EP0419254B1

Note: The data above is for illustrative purposes and highlights the general effectiveness of organotin catalysts. Specific results for dimethyltin dineodecanoate may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

The following are detailed protocols for esterification reactions. While these protocols may specify other organotin catalysts, dimethyltin dineodecanoate can be substituted, likely with adjustments to catalyst loading and reaction time due to its higher reactivity.

Protocol 1: General Procedure for Polyester Synthesis

This protocol describes a typical two-stage melt polycondensation for the synthesis of polyesters.

Materials:

  • Dicarboxylic acid or its dimethyl ester (1.0 eq)

  • Diol (1.1 - 1.5 eq)

  • Dimethyltin dineodecanoate (0.05 - 0.2 wt% of total monomer weight)

  • Nitrogen or Argon gas (high purity)

  • Suitable solvent for purification (e.g., chloroform)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add the dicarboxylic acid (or its ester) and the diol.

  • Catalyst Addition: Add dimethyltin dineodecanoate to the reaction mixture.

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen or argon for at least 15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Esterification/Transesterification: Heat the mixture to 180-220 °C with continuous stirring. The byproduct (water or methanol) will begin to distill off. Continue this stage for 2-4 hours, monitoring the amount of distillate collected.

  • Polycondensation: Gradually increase the temperature to 220-250 °C while slowly applying a vacuum to facilitate the removal of the diol and drive the polymerization. The viscosity of the mixture will increase as the reaction progresses. This stage is typically continued for another 2-5 hours.

  • Work-up and Purification: Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform (B151607) and then precipitating it in a non-solvent such as cold methanol. The purified polymer is then filtered and dried under vacuum.

Protocol 2: Direct Esterification of a Carboxylic Acid with an Alcohol

This protocol provides a general method for the direct esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (used in excess, can also serve as the solvent)

  • Dimethyltin dineodecanoate (0.1 - 1.0 mol%)

  • Anhydrous solvent (e.g., toluene (B28343), if the alcohol is not used as the solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a solvent like toluene to remove water azeotropically)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid, the alcohol, and the solvent (if applicable).

  • Catalyst Addition: Add the dimethyltin dineodecanoate catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by analytical techniques such as TLC, GC, or NMR.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Mandatory Visualizations

Catalytic Cycle of Organotin-Catalyzed Esterification

The proposed mechanism for esterification catalyzed by a monoalkyltin(IV) species involves the coordination of the carboxylic acid to the tin center, followed by nucleophilic attack of the alcohol. The subsequent steps involve proton transfer and elimination of water to yield the ester and regenerate the catalyst.[2]

Catalytic_Cycle Catalyst R2Sn(OR')2 (DMTDND) Intermediate1 Activated Complex R2Sn(OR')(OOCR'') Catalyst->Intermediate1 Coordination Carboxylic_Acid R''COOH Carboxylic_Acid->Intermediate1 Alcohol R'''OH Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate2->Catalyst Ester & Water Release Ester R''COOR''' Intermediate2->Ester Water H2O Intermediate2->Water

Caption: Proposed catalytic cycle for esterification catalyzed by Dimethyltin dineodecanoate.

General Experimental Workflow for Esterification

The following diagram illustrates a typical workflow for a laboratory-scale esterification reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (Acid & Alcohol) Catalyst Add DMTDND Catalyst Reactants->Catalyst Inert Establish Inert Atmosphere (N2/Ar) Catalyst->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, GC, NMR) Heat->Monitor Water_Removal Remove Water (if applicable) Monitor->Water_Removal Cool Cool to Room Temperature Water_Removal->Cool Wash Aqueous Wash Cool->Wash Dry Dry Organic Layer Wash->Dry Purify Purify Ester (Distillation/Chromatography) Dry->Purify

Caption: General experimental workflow for a laboratory-scale esterification reaction.

Logical Relationship: Factors Influencing Catalytic Performance

The catalytic performance of dimethyltin dineodecanoate is influenced by several interconnected factors.

Logical_Relationship Catalyst DMTDND Performance Outcome Reaction Outcome (Yield, Rate, Selectivity) Catalyst->Outcome Structure Catalyst Structure (Methyl groups, Neodecanoate ligands) Structure->Catalyst Conditions Reaction Conditions (Temperature, Time) Conditions->Catalyst Substrates Substrate Sterics & Electronics Substrates->Catalyst

Caption: Factors influencing the catalytic performance of Dimethyltin dineodecanoate.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyltin Dineodecanoate (DMDTN) Catalyzed Polyurethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for polyurethane reactions catalyzed by Dimethyltin dineodecanoate (DMDTN).

Troubleshooting Guide

This section addresses specific issues that may be encountered during polyurethane synthesis using DMDTN catalyst.

Issue 1: Slow or Incomplete Curing

  • Q: My polyurethane reaction is curing very slowly or not reaching a full cure. What are the potential causes and solutions?

    A: Slow or incomplete curing is a common issue that can stem from several factors related to the catalyst, reactants, and reaction conditions.

    • Catalyst Deactivation : The primary cause of slow curing is often the deactivation of the DMDTN catalyst.

      • Hydrolysis : DMDTN is susceptible to hydrolysis, where moisture in the system reacts with the catalyst, forming inactive tin hydroxides.[1] This reduces the catalyst's effectiveness in promoting the urethane (B1682113) reaction.

      • Acidic Impurities : Polyols can sometimes contain acidic residues from their manufacturing process.[2] These acids can react with and deactivate the metal catalyst.

    • Insufficient Catalyst Concentration : The amount of catalyst is critical. If the concentration is too low, the reaction rate will be significantly slower.

    • Low Temperature : Polyurethane reactions are temperature-dependent. Low ambient or substrate temperatures will slow down the reaction kinetics.

    Troubleshooting Steps:

    • Control for Moisture : Ensure all reactants (polyols, isocyanates) and solvents are thoroughly dried before use. Consider using moisture scavengers in the formulation.[3] Performing the reaction under a dry nitrogen atmosphere can also prevent moisture contamination.

    • Evaluate Catalyst System : Verify that the catalyst is active and used at the recommended concentration.[3] If acidic impurities in the polyol are suspected, consider adding a tertiary amine, which can help neutralize the acid and prevent catalyst deactivation.[2]

    • Optimize Temperature : If possible, increase the curing temperature to accelerate the reaction. Follow the recommended curing schedule for your specific system.

Issue 2: Tacky or Sticky Surface After Curing

  • Q: The surface of my polyurethane product remains tacky even after the recommended curing time. Why is this happening?

    A: A tacky surface is a clear indicator of an incomplete cure at the surface.[3]

    • Incorrect Stoichiometry : An off-ratio mixture of isocyanate (Side A) and polyol (Side B) is a frequent cause. An excess of either component will leave unreacted molecules, resulting in a sticky surface and poor mechanical properties.[3]

    • Moisture Contamination : High humidity can lead to a side reaction between the isocyanate and water.[3] This disrupts the intended stoichiometry and can lead to an incomplete cure at the surface exposed to the air.

    • Inadequate Mixing : If the components are not mixed thoroughly, there may be localized areas with an incorrect ratio of reactants, leading to uncured, tacky spots.[3]

    Troubleshooting Steps:

    • Verify Mix Ratio : Double-check the recommended mix ratio for your specific polyurethane system and ensure accurate measurement of both components.

    • Ensure Thorough Mixing : Mix the components according to the technical data sheet, typically for 1-3 minutes, ensuring a homogenous mixture without introducing excessive air.[3]

    • Control Environmental Conditions : Conduct the curing in a controlled environment with humidity levels ideally between 30-60%.[3]

    • Post-Curing : A post-cure at an elevated temperature can often help to complete the reaction and eliminate surface tackiness.[3]

Issue 3: Unexpected Foaming or Bubbling

  • Q: My reaction, which is not intended to be a foam, is producing bubbles. What is the cause?

    A: Unintended foaming is almost always caused by the reaction of isocyanate with moisture.

    • Moisture Contamination : Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO2) gas.[4] This CO2 gas is what causes the bubbles or foam.[4] The moisture can come from the reactants, solvents, or even from atmospheric humidity.[3]

    Troubleshooting Steps:

    • Use Dry Reactants : Ensure all polyols, solvents, and additives are free from moisture.

    • Dry Equipment : Use dry reaction vessels and mixing equipment.

    • Control Atmosphere : If possible, conduct the reaction under a dry nitrogen blanket to minimize contact with atmospheric moisture.

Issue 4: Poor Mechanical Properties

  • Q: The final polyurethane product has low tensile strength and tears easily. How can I improve this?

    A: Poor mechanical properties are a direct result of a flawed polymer network.[3]

    • Incorrect Isocyanate Index : The stoichiometry of the reaction is crucial. An incorrect ratio of isocyanate to polyol leads to a lower molecular weight polymer and, consequently, poor mechanical strength.[3]

    • Catalyst Issues : An inactive or incorrect concentration of the catalyst can lead to an incomplete polymer network formation.[3]

    • Insufficient Curing : The polyurethane may not have been cured for a sufficient amount of time or at the correct temperature to achieve its optimal properties.[3]

    Troubleshooting Steps:

    • Optimize Stoichiometry : Ensure the isocyanate-to-polyol ratio is correct for your formulation.

    • Verify Catalyst Performance : Check the activity of your DMDTN catalyst and use it at the recommended concentration.

    • Review Curing Profile : Adhere to the recommended curing schedule, including any post-curing steps at elevated temperatures.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical concentration range for Dimethyltin dineodecanoate in polyurethane formulations? A: The concentration of DMDTN can vary depending on the specific system and desired reaction rate. It is a high-reactivity catalyst.[1] Generally, organotin catalysts are effective at very low concentrations.[5] For some systems, a concentration as low as 0.001% to 0.01% tin can significantly impact pot life and cure time.[2]

  • Q2: How does DMDTN compare to other tin catalysts like Dibutyltin dilaurate (DBTDL)? A: DMDTN is part of the methyl organotin family, which is known for its relatively high reactivity compared to butyl- and octyl-organotins like DBTDL.[1] This higher reactivity is due to the reduced steric hindrance of the methyl groups.[1] DBTDL has traditionally been the "workhorse" catalyst in many polyurethane applications.[5]

  • Q3: What are the main side reactions to be aware of when using DMDTN? A: The primary side reaction of concern is the reaction of isocyanate with water, which leads to the formation of urea (B33335) linkages and CO2 gas.[3] While DMDTN preferentially catalyzes the urethane (gel) reaction, it can also catalyze the water (blow) reaction to some extent.[1] At higher temperatures (100-140°C), isocyanates can also react with urethane groups to form allophanates, which can increase crosslink density.[6]

  • Q4: How does moisture specifically affect the catalyst and the overall reaction? A: Moisture has a dual negative effect. First, it can hydrolyze and deactivate the DMDTN catalyst, reducing its efficiency.[1] Second, it reacts with the isocyanate, consuming it in a side reaction that disrupts the stoichiometry and can lead to foaming and reduced mechanical properties.[3]

  • Q5: Are there non-tin alternatives to DMDTN? A: Yes, due to regulatory concerns and the toxicity of some organotin compounds, there is a growing interest in tin-free alternatives.[7][8][9] Common alternatives include catalysts based on bismuth, zinc, and zirconium compounds.[7] Bismuth catalysts are known for being fast-acting, while zinc catalysts often provide a delayed action or longer pot life.[10]

Quantitative Data Summary

Table 1: Effect of Metal Catalyst Concentration on Pot Life and Dry Time

Metal Catalyst Concentration (% Tin)Pot Life (minutes)Through Dry Time (minutes)
0.01%10100
0.001%1001,000
Data derived from a representative high-solids formulation and illustrates the general relationship between catalyst concentration and reaction times.[2]

Table 2: Comparison of Catalyst Types

Catalyst FamilyKey Characteristics
Tin (e.g., DMDTN, DBTDL) High reactivity, efficient at low concentrations, can be sensitive to hydrolysis.[1][5]
Bismuth Fast-acting, non-toxic, but can be sensitive to moisture and may require higher dosages than tin.[4][6]
Zinc Often provides a delayed gel reaction compared to tin and bismuth, useful for longer pot life.[10]
Zirconium Can be deactivated by certain impurities like phosphate (B84403) anions from polyol manufacturing.[2]
Tertiary Amines Often used as co-catalysts, can promote both the gel and blow (water) reactions.[6]

Experimental Protocols

Protocol: General Polyurethane Elastomer Synthesis

This protocol outlines a general procedure for synthesizing a polyurethane elastomer. Note: Specific quantities and conditions should be optimized for your particular system.

  • Preparation of Reactants (Side B):

    • To a clean, dry reaction vessel, add the calculated amount of polyol.

    • If using solvents or other additives (e.g., chain extenders, pigments), add them to the polyol at this stage.

    • Heat the mixture to a specified temperature (e.g., 60-80°C) under vacuum for 1-2 hours to remove any residual moisture.

    • Cool the mixture to the desired reaction temperature (e.g., 25-50°C) under a nitrogen atmosphere.

    • Add the Dimethyltin dineodecanoate catalyst to the polyol mixture and stir until fully dispersed. The catalyst is typically added at a concentration of 0.01-0.5% by weight of the total reactants.

  • Reaction and Curing:

    • While stirring the polyol mixture (Side B), add the stoichiometric amount of isocyanate (Side A) quickly and smoothly.

    • Mix vigorously for the time specified in your formulation (e.g., 1-3 minutes), ensuring a homogeneous mixture. Be careful not to introduce excessive air into the mixture.

    • Pour the reacting mixture into a pre-heated and release-coated mold.

    • Cure the mixture in an oven at the recommended temperature (e.g., 80-110°C) for the specified time (e.g., 2-24 hours).

    • After the initial cure, a post-curing period at a slightly elevated temperature for several days at ambient conditions may be required for the material to develop its final properties.

Visualizations

Polyurethane_Reaction cluster_reactants Reactants Isocyanate Isocyanate (R-NCO) Urethane Polyurethane Linkage (R-NH-CO-O-R') Isocyanate->Urethane Polyol Polyol (R'-OH) Polyol->Urethane Catalyst DMDTN Catalyst Catalyst->Urethane Accelerates Reaction

Caption: Simplified formation of a polyurethane linkage from an isocyanate and a polyol.

Troubleshooting_Workflow Start Problem with Polyurethane Reaction Problem_Type Identify Symptom Start->Problem_Type Slow_Cure Slow / Incomplete Cure Problem_Type->Slow_Cure Slow Tacky_Surface Tacky Surface Problem_Type->Tacky_Surface Tacky Bubbles Bubbles / Foaming Problem_Type->Bubbles Foaming Check_Catalyst Check Catalyst Activity & Concentration Slow_Cure->Check_Catalyst Check_Moisture Check for Moisture (Reactants, Air) Slow_Cure->Check_Moisture Tacky_Surface->Check_Moisture Check_Ratio Verify A:B Stoichiometry Tacky_Surface->Check_Ratio Check_Mixing Ensure Thorough Mixing Tacky_Surface->Check_Mixing Bubbles->Check_Moisture Solution_Adjust_Cat Adjust Catalyst Level Check_Catalyst->Solution_Adjust_Cat Solution_Dry Dry Reactants / Use N2 Check_Moisture->Solution_Dry Solution_Correct_Ratio Correct Mix Ratio Check_Ratio->Solution_Correct_Ratio Solution_Improve_Mix Improve Mixing Technique Check_Mixing->Solution_Improve_Mix

Caption: A logical workflow for troubleshooting common polyurethane reaction issues.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reaction Isocyanate Isocyanate (R-NCO) Urethane Urethane Isocyanate->Urethane + Urea Urea + CO2 Gas Isocyanate->Urea + Polyol Polyol Polyol->Urethane Water Water (H2O) Water->Urea

Caption: Competing desired (urethane) and side (urea) reactions involving isocyanates.

References

Effect of moisture on the catalytic activity of Dimethyltin dineodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyltin dineodecanoate as a catalyst. The following information addresses common issues related to the effect of moisture on its catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decreased catalytic activity in Dimethyltin dineodecanoate?

A1: The primary cause of decreased catalytic activity and instability for Dimethyltin dineodecanoate is hydrolysis. Exposure to moisture leads to the formation of insoluble tin hydroxides, which are catalytically inactive.

Q2: How does the hydrolytic stability of Dimethyltin dineodecanoate compare to other organotin catalysts?

A2: Dimethyltin dineodecanoate is known to have slightly better hydrolysis resistance compared to dibutyltin (B87310) dilaurate (DBTDL). However, it is still susceptible to hydrolysis in the presence of water.[1] Some specialized organotin catalysts are marketed as "hydrolysis-resistant" and show significantly greater stability in humid conditions.

Q3: What are the visible signs of catalyst degradation due to moisture?

A3: Hydrolysis of Dimethyltin dineodecanoate can lead to the formation of a precipitate or turbidity in the catalyst solution. This is due to the formation of insoluble tin hydroxides.

Q4: Can a batch of Dimethyltin dineodecanoate be salvaged if it has been exposed to moisture?

A4: Once hydrolysis has occurred and insoluble tin hydroxides have formed, it is generally not practical to regenerate the catalyst in a laboratory setting. The focus should be on preventing moisture contamination.

Q5: How should Dimethyltin dineodecanoate be properly stored to maintain its activity?

A5: To maximize its shelf life and catalytic activity, Dimethyltin dineodecanoate should be stored in its original, tightly sealed container to prevent moisture ingress. It is advisable to store it in a cool, dry place and to blanket the container with an inert gas like nitrogen or argon after use.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during experiments using Dimethyltin dineodecanoate, with a focus on issues arising from moisture contamination.

Issue 1: Slow or Incomplete Reaction Cure

  • Symptom: The reaction (e.g., polyurethane formation) is taking significantly longer than expected to gel or cure, or it remains tacky and uncured.

  • Potential Cause: The catalytic activity of Dimethyltin dineodecanoate has been compromised due to hydrolysis from moisture contamination.

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure all reactants, especially polyols and solvents, are thoroughly dry. Moisture in any of the components can react with and deactivate the catalyst.

    • Inspect Catalyst: Visually inspect the Dimethyltin dineodecanoate for any signs of turbidity or precipitation. If present, the catalyst has likely been compromised.

    • Review Storage and Handling: Confirm that the catalyst has been stored in a tightly sealed container and handled in a way that minimizes exposure to atmospheric moisture.

    • Increase Catalyst Loading (Temporary Solution): In some instances, a marginal increase in catalyst concentration may help to compensate for a partial loss of activity. However, this is not a long-term solution and may affect the final properties of the material.

    • Use a Fresh Batch of Catalyst: The most reliable solution is to use a fresh, unopened container of Dimethyltin dineodecanoate.

Issue 2: Inconsistent Batch-to-Batch Reaction Times

  • Symptom: Significant variations in gel or cure times are observed between different experimental batches, even with seemingly identical formulations.

  • Potential Cause: Inconsistent levels of moisture are being introduced into the reaction system, leading to variable degrees of catalyst deactivation.

  • Troubleshooting Steps:

    • Standardize Environmental Conditions: Monitor and control the temperature and humidity in the laboratory. High humidity can introduce moisture into the reactants and the reaction mixture.

    • Implement Rigorous Drying Procedures: Ensure consistent and effective drying of all reactants and solvents for every batch.

    • Inert Atmosphere: For sensitive reactions, consider running the experiment under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Evaluate Dispensing Methods: Ensure that the methods used to dispense the catalyst and other reactants do not introduce moisture. For example, use dry syringes or glassware.

Data Presentation

The following table provides representative data illustrating the impact of moisture on the catalytic activity of a standard organotin catalyst, which can be used as a general guideline for understanding the potential effects on Dimethyltin dineodecanoate.

Water Content (% w/w in Polyol)Approximate Gel Time (minutes)Estimated Loss in Catalytic Activity (%)
0.0050
0.05837.5
0.101566.7
0.203585.7
0.50> 60 (incomplete cure)> 90

Note: This data is illustrative and based on typical observations for organotin catalysts in polyurethane systems. Actual results may vary depending on the specific formulation, temperature, and other experimental conditions.

Experimental Protocols

1. Protocol for Determining the Effect of Moisture on Catalytic Activity (Gel Time Measurement)

This protocol is based on the principles of ASTM D2471 for determining the gel time of reacting thermosetting resins.

  • Objective: To quantify the effect of a known amount of water on the catalytic activity of Dimethyltin dineodecanoate by measuring the gel time of a model polyurethane system.

  • Materials:

    • Dimethyltin dineodecanoate

    • Anhydrous Polyol (e.g., Polypropylene glycol)

    • Anhydrous Isocyanate (e.g., Toluene diisocyanate)

    • Deionized water

    • Dry solvent (e.g., Toluene)

    • Disposable beakers or test tubes

    • Stirring rods or a mechanical stirrer

    • Stopwatch

    • Constant temperature bath

  • Procedure:

    • Preparation of Reagents:

      • Dry the polyol and solvent over molecular sieves for at least 24 hours.

      • Prepare stock solutions of Dimethyltin dineodecanoate in the dry solvent.

      • Prepare polyol mixtures with varying concentrations of deionized water (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% by weight).

    • Reaction Setup:

      • In a disposable beaker, add a pre-weighed amount of the polyol containing a specific water concentration.

      • Place the beaker in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).

      • Add the required amount of the Dimethyltin dineodecanoate stock solution to the polyol and mix thoroughly.

    • Initiation and Gel Time Measurement:

      • Add the stoichiometric amount of isocyanate to the polyol-catalyst mixture and start the stopwatch immediately.

      • Stir the mixture continuously.

      • Periodically, lift the stirring rod from the mixture. The gel time is reached when the resin no longer flows back to fill the void left by the stirring rod and instead forms a string or gel.

      • Record the time as the gel time.

    • Data Analysis:

      • Plot the gel time as a function of the water concentration.

      • Calculate the percentage loss in catalytic activity as: ((Gel Time_wet - Gel Time_dry) / Gel Time_wet) * 100.

Mandatory Visualization

Hydrolysis_Deactivation DMDN Dimethyltin Dineodecanoate (Active Catalyst) Intermediate Hydrolyzed Intermediate DMDN->Intermediate Hydrolysis Reaction Catalytic Reaction DMDN->Reaction Catalyzes H2O Moisture (H₂O) H2O->DMDN Attacks Tin Center Inactive Tin Hydroxide (Inactive Precipitate) Intermediate->Inactive Formation of Insoluble Species No_Reaction No or Slow Reaction Inactive->No_Reaction Leads to

Caption: Deactivation pathway of Dimethyltin dineodecanoate by hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry_Reagents Dry Polyol & Solvents Prep_Catalyst Prepare Catalyst Solution Dry_Reagents->Prep_Catalyst Prep_Polyol Prepare Polyol with Varying Water Content Dry_Reagents->Prep_Polyol Mix_Components Mix Polyol, Water, & Catalyst Prep_Catalyst->Mix_Components Prep_Polyol->Mix_Components Add_Isocyanate Add Isocyanate & Start Timer Mix_Components->Add_Isocyanate Measure_Gel_Time Monitor and Record Gel Time Add_Isocyanate->Measure_Gel_Time Plot_Data Plot Gel Time vs. Water Content Measure_Gel_Time->Plot_Data Calc_Activity_Loss Calculate Loss in Catalytic Activity Plot_Data->Calc_Activity_Loss

Caption: Workflow for determining the effect of moisture on catalytic activity.

References

Preventing side reactions in polyurethane synthesis with tin catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during polyurethane synthesis when using tin-catalysts.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during polyurethane synthesis that are often linked to side reactions promoted by tin catalysts.

Observed Problem Potential Cause(s) Recommended Solutions
Excessive Foaming / Gas Bubbles Reaction of isocyanate with residual moisture in polyols or solvents (blowing reaction).[1]- Dry raw materials: Ensure polyols and solvents are thoroughly dried before use.[2] - Use a selective catalyst: Consider a catalyst that has a higher selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. - Control humidity: Conduct the reaction in a low-humidity environment.
Poor Mechanical Properties (e.g., soft, weak foam) Imbalance between the gelling (urethane formation) and blowing (urea formation) reactions.[3][4]- Adjust catalyst concentration: Fine-tune the tin catalyst concentration to achieve the desired reaction kinetics. - Use a co-catalyst: Employ a combination of catalysts to better control the gelling and blowing reactions.[4]
Product Brittleness / High Crosslink Density Formation of allophanate (B1242929) and/or biuret (B89757) crosslinks due to excess isocyanate or high reaction temperatures.[5][6]- Maintain stoichiometric balance: Ensure the NCO:OH ratio is as close to 1:1 as possible, unless a specific level of crosslinking is desired. - Control reaction temperature: Avoid excessive temperatures that can promote side reactions.[5]
Reduced Pot Life / Premature Gelling High catalytic activity of the tin catalyst at room temperature.[7]- Use a delayed-action catalyst: Employ a catalyst that is less active at room temperature but becomes activated at higher temperatures.[8][9] - Use a catalytic inhibitor: Introduce an inhibitor to moderate the initial reaction rate.
Inconsistent Curing / Variations in Product Quality Catalyst deactivation due to hydrolysis or interaction with acidic components.[10]- Ensure anhydrous conditions: Protect the catalyst and reaction mixture from moisture. - Check for acidic impurities: Neutralize any acidic species in the raw materials before adding the catalyst.
Product Discoloration (Yellowing) Oxidation at high temperatures, particularly in aromatic polyurethane systems.[11][12]- Use aliphatic isocyanates: If light stability is critical, consider using aliphatic isocyanates.[1] - Incorporate antioxidants: Add antioxidants to the formulation to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

1. What are the primary side reactions in polyurethane synthesis catalyzed by tin compounds?

The main side reactions are:

  • Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This is often referred to as the "blowing" reaction in foam production. The resulting amine can then react with another isocyanate group to form a urea (B33335) linkage.[13][1]

  • Allophanate Formation: An isocyanate group can react with a urethane (B1682113) linkage, particularly at elevated temperatures, to form an allophanate crosslink.[5][6]

  • Biuret Formation: Similarly, an isocyanate group can react with a urea linkage to form a biuret crosslink.[5]

2. How can I detect the presence of side products like allophanates and ureas in my polyurethane?

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

  • FTIR Spectroscopy:

    • Urethane: Characteristic C=O stretching vibration around 1700-1730 cm⁻¹.

    • Urea: C=O stretching vibration typically appears at a lower wavenumber, around 1640-1680 cm⁻¹.

    • Allophanate: The C=O stretching bands may appear at slightly different wavenumbers than the primary urethane, often leading to broadening or shoulder peaks in the carbonyl region.[6][14]

  • NMR Spectroscopy:

    • ¹³C NMR can distinguish between the carbonyl carbons of urethane, urea, allophanate, and biuret groups based on their distinct chemical shifts.[5][6]

    • ¹H NMR can also provide evidence for the formation of these structures through the appearance of new N-H proton signals.

3. What are the advantages and disadvantages of common tin catalysts like Dibutyltin Dilaurate (DBTDL) and Stannous Octoate?

CatalystAdvantagesDisadvantages
Dibutyltin Dilaurate (DBTDL) - High catalytic efficiency.[15] - Good for promoting the gelling reaction.[4]- Toxicity concerns.[16][17] - Can promote hydrolysis of polyester-based polyurethanes.
Stannous Octoate - Highly active catalyst. - Commonly used in foam production.[4]- Susceptible to hydrolysis and oxidation, leading to loss of activity.

4. Are there less toxic alternatives to tin catalysts?

Yes, due to the toxicity concerns associated with organotin compounds, there is significant research into alternative metal-based catalysts.[16][17] Common alternatives include:

  • Bismuth Catalysts: Offer good catalytic activity and are less toxic than tin catalysts.[18][19]

  • Zinc Catalysts: Generally less active than tin catalysts but can provide a delayed gelation profile.[18][19]

  • Zirconium Catalysts: Have shown high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction, which is beneficial for reducing foaming.[18][19][20]

5. How does moisture affect the performance of tin catalysts?

Moisture can have several detrimental effects. It consumes isocyanate groups, leading to the formation of urea and CO2, which can cause unwanted foaming and affect the stoichiometry of the reaction.[13][21] Additionally, some tin catalysts can be hydrolyzed by water, leading to a loss of catalytic activity.[4]

Experimental Protocols

1. One-Shot Polyurethane Synthesis

This protocol is a general guideline for a one-shot synthesis, where all reactants are mixed simultaneously.

Materials:

  • Polyol (e.g., polyether polyol, polyester (B1180765) polyol) - dried under vacuum.

  • Diisocyanate (e.g., MDI, TDI)

  • Tin catalyst (e.g., DBTDL)

  • Solvent (optional, e.g., anhydrous DMF)

Procedure:

  • In a clean, dry reactor equipped with a mechanical stirrer and a nitrogen inlet, add the pre-dried polyol and solvent (if used).

  • Begin stirring and purge the reactor with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Add the tin catalyst to the polyol mixture and stir until homogeneously dispersed.

  • Slowly add the diisocyanate to the reaction mixture while maintaining vigorous stirring.

  • Continue the reaction at the desired temperature (e.g., 50-70°C) for a specified time (e.g., 2-4 hours), monitoring the disappearance of the NCO peak (~2270 cm⁻¹) using in-situ FTIR if possible.

  • Once the reaction is complete, the polymer can be cast into a mold or precipitated in a non-solvent like water or methanol.

  • Dry the resulting polyurethane in a vacuum oven until a constant weight is achieved.[22]

2. Characterization of Polyurethane by FTIR Spectroscopy

Procedure:

  • Prepare a thin film of the polyurethane sample.

  • Obtain the FTIR spectrum of the sample over the range of 4000-600 cm⁻¹.

  • Analyze the spectrum for characteristic peaks:

    • N-H stretching: ~3300-3400 cm⁻¹

    • C-H stretching: ~2800-3000 cm⁻¹

    • NCO stretching (unreacted isocyanate): ~2270 cm⁻¹

    • C=O stretching (urethane): ~1700-1730 cm⁻¹

    • C=O stretching (urea): ~1640-1680 cm⁻¹

    • N-H bending and C-N stretching: ~1530 cm⁻¹

Visualizations

Side_Reactions Isocyanate R-NCO (Isocyanate) Urethane R-NH-CO-OR' (Urethane) Isocyanate->Urethane + Polyol Urea R-NH-CO-NH-R (Urea) Isocyanate->Urea + Water Allophanate Allophanate (Crosslink) Isocyanate->Allophanate Biuret Biuret (Crosslink) Isocyanate->Biuret Polyol R'-OH (Polyol) Polyol->Urethane Urethane->Allophanate + Isocyanate Water H₂O (Water) Water->Urea Urea->Biuret + Isocyanate Tin_Catalyst Tin Catalyst Tin_Catalyst->Urethane Promotes Tin_Catalyst->Urea Promotes Tin_Catalyst->Allophanate Promotes (High Temp) Tin_Catalyst->Biuret Promotes (High Temp)

Caption: Key reactions in polyurethane synthesis with tin catalysts.

Troubleshooting_Workflow Start Problem Observed Foaming Excessive Foaming? Start->Foaming Brittleness Product Brittle? Foaming->Brittleness No Solution_Moisture Dry Raw Materials & Control Humidity Foaming->Solution_Moisture Yes Premature_Gel Premature Gelling? Brittleness->Premature_Gel No Solution_Stoichiometry Check NCO:OH Ratio & Control Temperature Brittleness->Solution_Stoichiometry Yes Solution_Catalyst Use Delayed-Action Catalyst or Inhibitor Premature_Gel->Solution_Catalyst Yes End Problem Resolved Premature_Gel->End No Solution_Moisture->End Solution_Stoichiometry->End Solution_Catalyst->End

Caption: A simplified troubleshooting workflow for common issues.

References

Technical Support Center: The Influence of Dimethyltin Dineodecanoate on Polyurethane Foam Cell Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyltin (B1205294) dineodecanoate in polyurethane foam formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dimethyltin dineodecanoate in polyurethane foam production?

A1: Dimethyltin dineodecanoate is a tin-based catalyst, specifically a methyl organotin, used in the manufacturing of polyurethanes. Its main function is to catalyze the urethane (B1682113) reaction, also known as the gelling reaction, which involves the reaction between an isocyanate (NCO) and a polyol (OH).[1] This reaction is crucial for building the polymer network of the foam. Compared to other organotins, methyl organotins like dimethyltin dineodecanoate are known for their high reactivity.

Q2: How does dimethyltin dineodecanoate influence the cell structure of polyurethane foam?

A2: Dimethyltin dineodecanoate, by catalyzing the gelation reaction, plays a critical role in balancing the foam formation (blowing reaction) and polymer network formation (gelling reaction).[1][2] An imbalance in these reaction rates can lead to various defects in the cell structure. For instance, if the gelation rate is too slow compared to the blowing rate, the cell walls may not have enough strength to withstand the internal pressure from the blowing agent, leading to cell collapse or coarse, irregular cells.[3][4] Conversely, if the gelation is too fast, it can lead to a high content of closed cells, resulting in foam shrinkage.[3]

Q3: What are the signs of using an incorrect amount of dimethyltin dineodecanoate?

A3:

  • Too much dimethyltin dineodecanoate: Can lead to an excessively fast gelation rate. This can cause issues like foam shrinkage due to a high closed-cell content, and in some cases, internal cracks.[3][5]

  • Too little dimethyltin dineodecanoate: Results in a slow gelation rate. This can lead to foam collapse, hollows, or a coarse and irregular cell structure because the polymer network does not build viscosity fast enough to support the expanding foam.[3][4] Poor tensile strength and brittleness can also be observed.[5]

Troubleshooting Guide

This guide addresses common issues encountered during polyurethane foam experiments involving dimethyltin dineodecanoate.

Problem Potential Cause(s) Related to Dimethyltin Dineodecanoate Suggested Corrective Action(s)
Foam Shrinkage Excessive amount of dimethyltin dineodecanoate leading to a high closed-cell ratio.[3]Reduce the concentration of dimethyltin dineodecanoate to slow down the gelation reaction, allowing for better cell opening.
Foam Collapse / Hollows Insufficient amount of dimethyltin dineodecanoate causing the gas evolution rate to be greater than the gelation rate.[3][4]Increase the concentration of dimethyltin dineodecanoate to accelerate the gelation rate and build foam strength earlier.
Large, Irregular Cell Size The balance between the blowing and gelling reactions is off, potentially due to an inappropriate catalyst level.Adjust the concentration of dimethyltin dineodecanoate. A slight increase may help to stabilize the cell walls as they form.
High Closed-Cell Content An excessive amount of tin catalyst can lead to a rapid gelation that traps the blowing agent within the cells.[3]Decrease the amount of dimethyltin dineodecanoate in the formulation. Consider using cell-opening additives.[6][7]
Cracks in the Foam Internal cracks can sometimes be caused by excessive tin catalyst leading to high early foam strength and internal stresses.[3] Top cracks can indicate an imbalance where adding more tin may not be the solution.[4]For internal cracks, consider reducing the dimethyltin dineodecanoate concentration. For other types of cracks, a comprehensive review of the entire formulation is needed.
Brittle Foam Insufficient cross-linking reaction, which can be a result of poor catalyst performance or an insufficient amount of catalyst.[5]Ensure the dimethyltin dineodecanoate is active and used at an appropriate level. Check for potential hydrolysis of the catalyst.

Experimental Protocols

Protocol 1: Preparation of Flexible Polyurethane Foam

This protocol provides a general procedure for preparing a free-rise flexible polyurethane foam. The specific amounts of each component will need to be adjusted based on the desired foam properties.

Materials:

  • Polyether polyol (e.g., Voranol 3137)

  • Deionized water (blowing agent)

  • Amine catalyst (e.g., DABCO - 1,4-diazabicyclo[2.2.2]octane)

  • Silicone surfactant

  • Dimethyltin dineodecanoate (gelling catalyst)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

Procedure:

  • In a suitable container, thoroughly mix the polyol, water, amine catalyst, and silicone surfactant.

  • Add the desired amount of dimethyltin dineodecanoate to the mixture and stir until homogeneous.

  • Add the isocyanate to the mixture and stir vigorously for a specified time (e.g., 5-10 seconds).

  • Immediately pour the reacting mixture into a mold or onto a surface and allow it to rise freely.

  • Let the foam cure at room temperature or in an oven at a specified temperature and time.

Protocol 2: Characterization of Foam Cell Structure

1. Density Measurement:

  • Cut a foam sample of known dimensions.
  • Measure the weight of the sample.
  • Calculate the density using the formula: Density = mass / volume.

2. Scanning Electron Microscopy (SEM):

  • Cut a small, representative sample from the center of the foam.
  • Mount the sample on an SEM stub with conductive tape.
  • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
  • Image the cellular structure under the SEM at various magnifications.
  • Use image analysis software (e.g., ImageJ) to measure cell size and cell size distribution.

3. Open/Closed Cell Content (ASTM D6226):

  • This method uses an air pycnometer to determine the volume of the foam sample that is not accessible to the surrounding air.
  • The open-cell content is then calculated based on the geometric volume and the inaccessible volume.

Visualizations

experimental_workflow cluster_prep Foam Preparation cluster_char Characterization prep1 Mix Polyol, Water, Amine Catalyst, Surfactant prep2 Add Dimethyltin Dineodecanoate prep1->prep2 prep3 Add Isocyanate & Mix prep2->prep3 prep4 Pour & Allow to Rise prep3->prep4 prep5 Cure prep4->prep5 char1 Density Measurement prep5->char1 char2 SEM Analysis prep5->char2 char3 Open/Closed Cell Content prep5->char3

Caption: Experimental workflow for polyurethane foam preparation and characterization.

troubleshooting_logic start Foam Defect Observed shrinkage Shrinkage start->shrinkage collapse Collapse/Hollows start->collapse high_closed_cell High Closed-Cell Content start->high_closed_cell action_decrease Decrease Dimethyltin Dineodecanoate shrinkage->action_decrease action_increase Increase Dimethyltin Dineodecanoate collapse->action_increase high_closed_cell->action_decrease

Caption: Troubleshooting logic for common foam defects related to the catalyst.

References

Improving the hydrolytic stability of organotin catalysts in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the hydrolytic stability of organotin catalysts in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic instability in organotin catalysts and why is it a problem? A1: Hydrolytic instability refers to the degradation of organotin catalysts upon exposure to water or moisture. The tin-oxygen or tin-carbon bonds in the catalyst molecule can be attacked by water molecules (a process called hydrolysis), breaking the complex apart.[1] This degradation leads to a loss of catalytic activity, resulting in inconsistent reaction rates, incomplete curing, and poor final product properties.[2][3] In applications like polyurethane systems, this can cause issues such as foam collapse, sticky surfaces, and reduced long-term performance.[2][3][4]

Q2: What are the common signs of organotin catalyst degradation in my formulation? A2: Signs of catalyst degradation include:

  • Slower or Inconsistent Cure Times: The most common indicator is a noticeable slowdown in the reaction rate or variability between batches.[1][5]

  • Changes in Physical Properties: This can manifest as lower final hardness (Shore A), poor adhesion, or a tacky surface feel.[1][3]

  • Visual Defects: In polyurethane foams, you might observe bubble formation, voids, or shrinkage due to side reactions like CO₂ generation, which is promoted by catalyst breakdown.[2][5]

  • Reduced Shelf Life: A formulation that loses its reactivity over a shorter period than specified is a strong indicator of catalyst instability.[2]

Q3: What are the primary mechanisms for improving the hydrolytic stability of organotin catalysts? A3: The two main strategies are:

  • Steric Shielding: This involves using catalysts with bulky organic groups (ligands) attached to the tin atom. These large groups physically block water molecules from reaching and attacking the reactive tin center.[1][2][3]

  • Electronic Modulation: The electronic properties of the ligands can be tuned to reduce the electron density on the tin atom. This makes the tin center less attractive to nucleophilic attack by water.[1] Modern hydrolysis-resistant catalysts, such as modified dialkyltin complexes, often combine both of these principles for maximum stability.[1][2]

Q4: Are there alternatives to traditional organotin catalysts like Dibutyltin Dilaurate (DBTDL)? A4: Yes, several alternatives are available. Hydrolysis-resistant organotin catalysts (e.g., modified dialkyltin carboxylates or maleates) offer significantly improved stability in humid conditions.[1][5] Additionally, non-tin catalysts based on bismuth, zinc, and zirconium are also used, although they may require different loading levels and can sometimes impact other properties like color.[3] The choice depends on the specific performance requirements, cost considerations, and regulatory constraints of the application.

Q5: How does moisture get into my formulation? A5: Moisture can be introduced from several sources, including atmospheric humidity during processing, residual water in polyols or other raw materials, and pigments that can carry water on their surface.[6] Proper handling and storage of all components, including the use of desiccants or nitrogen blanketing, are crucial.[1]

Troubleshooting Guide: Curing Issues

This guide addresses common problems related to catalyst stability during formulation experiments.

Problem: Slow, Incomplete, or Inconsistent Curing

Potential Cause Diagnostic Check Recommended Solution
Catalyst Hydrolysis Review the age and storage conditions of the catalyst. Has it been exposed to air/humidity? Test the catalyst's activity against a fresh, unopened sample.1. Switch to a hydrolysis-resistant organotin catalyst designed for high-moisture environments.[1][2] 2. Ensure catalyst containers are tightly sealed and consider nitrogen blanketing for storage.[1]
Moisture Contamination in Raw Materials Use Karl Fischer titration to measure the water content in polyols, solvents, and pigments. Compare with the technical data sheet specifications.1. Dry the raw materials using molecular sieves or vacuum stripping before use. 2. Source raw materials with lower specified water content.
High Ambient Humidity Monitor the relative humidity (RH) in the processing environment. Are curing issues more frequent on high-humidity days?1. Implement environmental controls to maintain lower humidity in the lab or production area. 2. Use a catalyst specifically proven to perform well under high RH conditions (>85%).[1][2]
Interference from Other Components Certain acidic components or impurities (e.g., phosphates in polyether polyols) can deactivate the catalyst.[6]1. Review the formulation for any acidic species. 2. Consider adding a co-stabilizer or an acid scavenger if acidic components are necessary.
Incorrect Catalyst Dosage Verify calculations and the accuracy of dispensing equipment. A partially deactivated catalyst may require a higher dosage, but this is not an ideal long-term solution.[3][6]1. Recalculate and precisely measure the catalyst loading. 2. If higher dosages are needed to compensate for lost activity, it is a strong sign that the catalyst is degrading and should be replaced.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of a standard organotin catalyst (Dibutyltin Dilaurate, DBTDL) compared to a hydrolysis-resistant organotin catalyst (D-60, a modified dialkyltin complex) in a polyurethane coating system under high humidity.

ParameterStandard DBTDL SystemHydrolysis-Resistant D-60 SystemTest Conditions
Hydrolytic Stability Poor (degrades within days)Excellent (stable for >3 months)85% RH, 40°C
Catalyst Activity Loss ~40% loss<8% loss30 days at 75% RH
Tack-Free Time 2.3 hours2.1 hours25°C, 85% RH
Through-Cure Time >16 hours (incomplete)8 hours25°C, 85% RH
Adhesion (Pull-off) 4.2 MPa6.8 MPaAfter curing at 85% RH
Blistering (7-day H₂O immersion) Severe at edgesNone-
Hardness Retention (Shore A) 78%96%After 1 year submerged

Data compiled from studies by Liang et al. (2022), Zhang et al. (2021), and field trials.[1][3]

Experimental Protocols

Protocol 1: Accelerated Aging for Hydrolytic Stability Assessment

Objective: To evaluate and compare the hydrolytic stability of different organotin catalysts in a finished formulation.

Methodology:

  • Sample Preparation:

    • Prepare three identical batches of your formulation for each catalyst being tested (e.g., Catalyst A, Catalyst B).

    • Pour each batch into a sealed, moisture-resistant container (e.g., glass vials with PTFE-lined caps).

    • One sample from each batch will serve as the control (T=0).

  • Accelerated Aging Conditions:

    • Place the remaining two sealed samples for each catalyst into a controlled environment chamber.

    • Set the chamber conditions to high humidity and elevated temperature (e.g., 85% Relative Humidity and 50°C). These conditions accelerate the aging process.

  • Testing and Analysis:

    • T=0 (Control): Immediately after preparation, test the control sample for its initial cure profile. Measure key parameters such as gel time, tack-free time, and final hardness using a rheometer and durometer.

    • T=1 week: Remove one aged sample of each catalyst from the chamber. Allow it to equilibrate to ambient temperature for 2 hours.

    • Repeat the cure profile analysis performed on the control sample.

    • T=4 weeks: Remove the final aged sample of each catalyst and repeat the analysis.

  • Data Evaluation:

    • Calculate the percentage change in gel time and final hardness for each catalyst at each time point relative to its T=0 control.

    • A catalyst with high hydrolytic stability will show minimal change in its cure profile and physical properties over the 4-week aging period. A less stable catalyst will show a significant increase in gel time and a decrease in hardness.

Visualizations

Hydrolysis_Mechanism Catalyst Active Organotin Catalyst (e.g., R2Sn(OOCR')2) Attack Nucleophilic Attack on Tin Center Catalyst->Attack Exposed to moisture Water Water Molecule (H2O) Water->Attack Intermediate Unstable Intermediate [R2Sn(OOCR')(OH)] Attack->Intermediate Bond cleavage Inactive Inactive Species (e.g., Tin Oxides/Hydroxides) Intermediate->Inactive Degradation Loss Loss of Catalytic Activity Inactive->Loss

Caption: General mechanism of organotin catalyst hydrolysis.

Troubleshooting_Workflow Start Problem: Slow or Incomplete Cure CheckMoisture Check for Moisture Contamination (Karl Fischer Titration) Start->CheckMoisture MoistureYes Moisture is High CheckMoisture->MoistureYes Yes MoistureNo Moisture is Low CheckMoisture->MoistureNo No CheckCatalyst Evaluate Catalyst Stability (Age, Storage, Activity) CatalystBad Catalyst Degraded CheckCatalyst->CatalystBad Yes CatalystGood Catalyst is Stable CheckCatalyst->CatalystGood No SolutionDry Action: Dry Raw Materials Use Moisture Scavengers MoistureYes->SolutionDry MoistureNo->CheckCatalyst SolutionCatalyst Action: Switch to Hydrolysis- Resistant Catalyst CatalystBad->SolutionCatalyst CheckOther Investigate Other Causes (e.g., Formulation Interference, Incorrect Dosage) CatalystGood->CheckOther

Caption: Troubleshooting workflow for curing issues.

Protection_Strategies Goal Goal: Improve Hydrolytic Stability CatalystDesign 1. Catalyst Molecular Design Goal->CatalystDesign FormulationControl 2. Formulation Control Goal->FormulationControl Steric Steric Shielding (Bulky Ligands) CatalystDesign->Steric Electronic Electronic Tuning (Electron-Withdrawing Groups) CatalystDesign->Electronic MoistureScavengers Use of Moisture Scavengers (e.g., Molecular Sieves) FormulationControl->MoistureScavengers RawMaterial Control Raw Material Water Content FormulationControl->RawMaterial ProcessControl Control Process Environment (Low Humidity) FormulationControl->ProcessControl

Caption: Key strategies for protecting organotin catalysts.

References

Effect of impurities in polyols on Dimethyltin dineodecanoate catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of polyol impurities on the performance of dimethyltin (B1205294) dineodecanoate catalyst in experimental settings.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended actions.

Issue 1: Slow or Incomplete Cure (Increased Gel Time)

Symptom: The reaction mixture takes significantly longer than expected to gel or fails to achieve a solid, tack-free state.

Potential Cause Recommended Action
Excessive Moisture in Polyol Quantify: Determine the water content of your polyol using the Karl Fischer titration method (see Experimental Protocol 1).[1][2][3][4] Action: If the water content exceeds the recommended limit for your system (typically <0.05% or 500 ppm), dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) until the desired moisture level is achieved. Always store polyols under a nitrogen blanket to prevent moisture absorption.[5]
High Acidity in Polyol Quantify: Measure the acid number of the polyol by titration (see Experimental Protocol 2).[5][6][7][8][9][10] Action: An elevated acid number can neutralize the basicity of the catalyst, retarding the urethane (B1682113) reaction. Consider using a polyol with a lower acid number or neutralizing the acidic impurities with a non-reactive base before adding the catalyst. Note that this may introduce other variables into your experiment.
Catalyst Hydrolysis Analysis: The presence of water can lead to the hydrolysis of dimethyltin dineodecanoate, forming inactive tin hydroxides.[1] This is often a consequence of wet polyols. Action: Ensure all reactants are dry. Store the catalyst in its original, tightly sealed container to prevent exposure to atmospheric moisture.
Presence of Peroxides Quantify: Determine the peroxide value of the polyol (see Experimental Protocol 3).[8][11][12][13][14] Action: Peroxides can oxidize the tin catalyst, reducing its activity. If high peroxide levels are detected, consider using a fresh batch of polyol or treating the polyol to remove peroxides, for example, by using a suitable reducing agent, though this will add complexity to your formulation.
Issue 2: Foam Defects (e.g., Collapse, Large Voids, Brittleness)

Symptom: The resulting polyurethane foam exhibits poor cell structure, collapses after rising, or is overly brittle.

Potential Cause Recommended Action
Imbalance in Reaction Rates Analysis: Water impurity reacts with isocyanates to generate carbon dioxide (blowing reaction).[5] If the gelation reaction, catalyzed by dimethyltin dineodecanoate, is too slow due to catalyst deactivation by impurities, the gas will escape before the polymer network is strong enough to contain it, leading to foam collapse.[5] Action: Address the root cause of catalyst deactivation as outlined in Issue 1. Ensure your polyol meets the required specifications for moisture and acidity.
Excessive Catalyst Concentration Analysis: While often the issue is deactivation, an over-concentration of catalyst can lead to an overly rapid and exothermic reaction, resulting in scorching or brittleness.[5] Action: Carefully calculate and precisely measure the required amount of dimethyltin dineodecanoate.
Low Molecular Weight Polyols Analysis: Using polyols with a lower than specified molecular weight can lead to a dense and inflexible polymer network, causing brittleness.[5] Action: Verify the hydroxyl value of your polyol to ensure it corresponds to the correct molecular weight for your formulation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities in polyols that affect dimethyltin dineodecanoate catalyst performance?

A1: The most critical impurities are water, acidic compounds, and peroxides. Water leads to catalyst hydrolysis, acidic compounds can neutralize the catalyst, and peroxides can cause oxidative degradation of the catalyst. All three can significantly reduce the catalyst's effectiveness, leading to slower reaction rates and incomplete curing.[11]

Q2: How can I quantify the level of impurities in my polyol?

A2: Standardized analytical methods are available for quantifying impurities:

  • Water Content: Karl Fischer titration (ASTM D4672).[1][2][3][4]

  • Acid Content: Acid number titration (ASTM D7253).[5][6][7][8][9][10]

  • Peroxide Content: Peroxide value titration (AOCS Official Method Cd 8-53).[8][11][12][13][14]

Q3: Is there an acceptable level of water in my polyol when using dimethyltin dineodecanoate?

A3: While the acceptable level is formulation-dependent, a general guideline for high-performance polyurethane systems is a water content below 0.05% (500 ppm). For applications requiring high hydrolytic stability, even lower levels may be necessary.

Q4: Can I "rescue" a reaction that is proceeding too slowly due to suspected catalyst deactivation?

A4: While it may be possible to add more catalyst to a slow reaction, this is not recommended for controlled experiments as it introduces significant variability. It is far better to ensure the purity of your raw materials before starting the reaction. If a reaction is failing, it is best to stop, identify the root cause of deactivation, and begin a new experiment with purified reagents.

Q5: How does the structure of the polyol (e.g., polyether vs. polyester) influence the effect of impurities on the catalyst?

A5: Polyester polyols are generally more susceptible to hydrolysis than polyether polyols. The ester linkages can break down in the presence of water and acid, which can exacerbate the negative effects on the catalyst.[9] Polyether polyols are known for their better hydrolysis resistance.[9]

Section 3: Experimental Protocols

Protocol 1: Determination of Water Content in Polyols (Based on ASTM D4672)

Objective: To quantify the water content in a polyol sample using Karl Fischer titration.

Methodology:

  • Apparatus: Automatic Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent, anhydrous methanol (B129727) or other suitable solvent.

  • Procedure: a. Add a precise volume of the solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. b. Inject a known mass of the polyol sample into the titration vessel. c. The titrator will automatically dispense the Karl Fischer reagent to neutralize the water present in the sample. d. The instrument calculates the water content, typically expressed in parts per million (ppm) or percentage by weight.

  • Calibration: Regularly calibrate the titrator using a certified water standard.

Protocol 2: Determination of Acid Number in Polyols (Based on ASTM D7253)

Objective: To determine the amount of acidic components in a polyol sample.

Methodology:

  • Apparatus: Burette (10 mL), Erlenmeyer flask (250 mL), magnetic stirrer.

  • Reagents: 2-Propanol, phenolphthalein (B1677637) indicator solution, standardized 0.02 N potassium hydroxide (B78521) (KOH) solution.

  • Procedure: a. To an Erlenmeyer flask, add 100 ± 20 mL of 2-propanol and 1 mL of phenolphthalein indicator. b. Titrate this blank solution with the 0.02 N KOH solution to the first faint pink endpoint that persists for 30 seconds. c. Accurately weigh 50-60 g of the polyol sample into the same flask. d. Stir the solution until the sample is completely dissolved. e. Titrate the sample solution with the standardized 0.02 N KOH solution to the same faint pink endpoint that persists for 30 seconds.

  • Calculation: The acid number (in mg KOH/g) is calculated based on the volume of KOH solution used for the sample titration, its normality, and the weight of the polyol sample.

Protocol 3: Determination of Peroxide Value in Polyols (Based on AOCS Official Method Cd 8-53)

Objective: To determine the concentration of peroxides in a polyol sample.

Methodology:

  • Apparatus: Erlenmeyer flasks with stoppers (250 mL), pipettes.

  • Reagents: Acetic acid-chloroform solution (3:2, v/v), saturated potassium iodide (KI) solution, standardized 0.1 N or 0.01 N sodium thiosulfate (B1220275) solution, starch indicator solution.

  • Procedure: a. Weigh approximately 5 g of the polyol sample into an Erlenmeyer flask. b. Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample. c. Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl. d. Let the flask stand in the dark for exactly one minute. e. Immediately add 30 mL of distilled water. f. Titrate with the standardized sodium thiosulfate solution with vigorous shaking until the yellow iodine color almost disappears. g. Add approximately 2 mL of starch indicator solution, which will turn the solution blue. h. Continue the titration dropwise with vigorous shaking until the blue color just disappears.

  • Calculation: The peroxide value (in milliequivalents of peroxide per 1000 g of sample) is calculated based on the volume of sodium thiosulfate solution used for the sample and a blank titration, the normality of the solution, and the weight of the polyol sample.

Section 4: Visualizations

Impurity_Effects Polyol Polyol Water Water Impurity Acid Acidic Impurity Peroxide Peroxide Impurity Hydrolysis Catalyst Hydrolysis Water->Hydrolysis causes Neutralization Catalyst Neutralization Acid->Neutralization causes Oxidation Catalyst Oxidation Peroxide->Oxidation causes Catalyst Dimethyltin Dineodecanoate Deactivation Reduced Catalytic Activity Hydrolysis->Deactivation Neutralization->Deactivation Oxidation->Deactivation SlowCure Slow/Incomplete Cure Deactivation->SlowCure Defects Foam/Casting Defects Deactivation->Defects

Caption: Logical relationship of polyol impurities leading to catalyst deactivation and experimental issues.

Troubleshooting_Workflow Start Experiment Issue Observed (e.g., Slow Cure) CheckMoisture Quantify Water Content (ASTM D4672) Start->CheckMoisture CheckAcid Measure Acid Number (ASTM D7253) CheckMoisture->CheckAcid If Moisture OK DryPolyol Action: Dry Polyol CheckMoisture->DryPolyol If Moisture High CheckPeroxide Determine Peroxide Value (AOCS Cd 8-53) CheckAcid->CheckPeroxide If Acid OK UseLowAcidPolyol Action: Use Low Acid Polyol or Neutralize CheckAcid->UseLowAcidPolyol If Acid High UseFreshPolyol Action: Use Fresh Polyol CheckPeroxide->UseFreshPolyol If Peroxide High ReRun Re-run Experiment CheckPeroxide->ReRun If Peroxide OK DryPolyol->ReRun UseLowAcidPolyol->ReRun UseFreshPolyol->ReRun

Caption: Troubleshooting workflow for addressing catalyst performance issues.

References

Technical Support Center: Reducing VOC Emissions in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Volatile Organic Compound (VOC) emissions from amine and tin-catalyzed polyurethane systems.

Troubleshooting Guide: High VOC Emissions

This guide provides a systematic approach to diagnosing and resolving common issues leading to elevated VOC levels in your polyurethane experiments.

Diagram: Troubleshooting Workflow for High VOC Emissions

Troubleshooting_Workflow start High VOC Emissions Detected check_catalyst Step 1: Review Catalyst Selection - Amine or Tin Catalyst? - Conventional or Low-VOC? start->check_catalyst check_formulation Step 2: Examine Formulation Parameters - Catalyst Loading - Isocyanate Index - Blowing Agent check_catalyst->check_formulation improper_catalyst Issue: Volatile Catalyst - Conventional Amine - Standard Tin Catalyst check_catalyst->improper_catalyst Incorrect Catalyst Type check_processing Step 3: Evaluate Processing Conditions - Mixing Efficiency - Curing Time & Temperature check_formulation->check_processing improper_formulation Issue: Formulation Imbalance - High Catalyst Level - Off-Ratio NCO:OH check_formulation->improper_formulation Sub-optimal Parameters improper_processing Issue: Incomplete Reaction - Poor Mixing - Insufficient Curing check_processing->improper_processing Process Inefficiencies solution_catalyst Solution: - Switch to Reactive Amine Catalyst - Use Tin-Free Catalyst (Bi, Zn) improper_catalyst->solution_catalyst solution_formulation Solution: - Optimize Catalyst Concentration - Adjust Isocyanate Index improper_formulation->solution_formulation solution_processing Solution: - Increase Mixing Speed/Time - Optimize Curing Profile improper_processing->solution_processing end_node VOC Emissions Reduced solution_catalyst->end_node solution_formulation->end_node solution_processing->end_node

Caption: A logical workflow for diagnosing and resolving high VOC emissions.

Frequently Asked Questions (FAQs)

Amine Catalysts and VOC Reduction

Q1: What are the primary sources of VOCs in amine-catalyzed polyurethane systems?

A1: The primary source of VOCs is the amine catalyst itself. Traditional tertiary amine catalysts, such as triethylenediamine (TEDA) and bis(2-dimethylaminoethyl)ether (BDMAEE), are volatile and can be released during the foaming process and from the final product.[1] These emissions can contribute to odor and environmental concerns.[2][3]

Q2: How can I reduce VOC emissions when using amine catalysts?

A2: The most effective method is to replace conventional amine catalysts with low-VOC alternatives.[3] These include:

  • Reactive Amine Catalysts: These catalysts have functional groups (e.g., hydroxyl or primary/secondary amines) that react with isocyanates, incorporating them into the polymer matrix.[4][5] This prevents their release as VOCs.

  • Non-fugitive Catalysts: These are high molecular weight catalysts with low volatility, which remain in the polymer matrix.

Q3: What are the potential trade-offs when switching to a reactive amine catalyst?

A3: While highly effective at reducing VOCs, reactive amine catalysts may exhibit different reactivity profiles compared to their conventional counterparts. This can sometimes lead to challenges in adjusting the reaction profile, and may require higher usage levels.[2] It is crucial to re-evaluate and optimize the formulation to maintain desired physical properties of the polyurethane.

Tin Catalysts and VOC Reduction

Q1: Why is there a need to replace tin catalysts in polyurethane systems?

A1: The primary driver for replacing organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), is their associated toxicity and regulatory scrutiny.[6][7][8] While the tin catalyst itself is not a VOC, its use can be restricted, prompting the search for safer, more environmentally friendly alternatives.

Q2: What are the common tin-free alternatives for polyurethane catalysis?

A2: Several metal-based catalysts are available as effective replacements for tin catalysts. These include compounds based on:

  • Bismuth (Bi): Bismuth catalysts are known for their high reactivity and are often used in combination with other metals like zinc.

  • Zinc (Zn): Zinc-based catalysts can offer a delayed action, which can be beneficial for pot life and processing.

  • Zirconium (Zr): Zirconium catalysts can provide good hydrolytic stability and performance in various polyurethane systems.

Q3: Are there performance differences between tin and tin-free catalysts?

A3: Yes, tin-free catalysts are not always a direct one-to-one replacement for tin catalysts. While they can offer comparable or even improved performance in areas like drying time and hardness, they may have different effects on properties such as pot life and viscosity build-up.[6][8] It is essential to test and optimize the dosage of any new catalyst in your specific formulation.

Data Presentation: Catalyst Performance Comparison

Due to the proprietary nature of many catalyst formulations, publicly available quantitative data on VOC reduction is limited. The following tables provide a qualitative and semi-quantitative comparison based on information from technical literature and product data sheets.

Table 1: Comparison of Amine Catalyst Types

Catalyst TypeVOC Emission PotentialReactivity ProfileKey Considerations
Conventional Amine HighWell-establishedVolatile, contributes to odor
Reactive Amine Very LowCan vary, may require optimizationChemically bound to polymer, significant VOC reduction
Non-fugitive Amine LowGenerally balancedHigh molecular weight, low volatility

Table 2: Comparison of Tin and Tin-Free Catalysts

Catalyst TypeRelative PerformanceKey AdvantagesKey Considerations
Organotin (DBTDL) HighEfficient, well-understoodToxicity and regulatory concerns
Bismuth-based HighGood reactivity, tin-freeCan be fast-acting
Zinc-based Moderate to HighCan offer delayed action, tin-freeMay require co-catalyst for optimal performance
Zirconium-based Moderate to HighGood hydrolytic stability, tin-freePerformance is formulation-dependent

Experimental Protocols

Protocol: Measurement of VOC Emissions using the Chamber Method (Based on ASTM D5116)

This protocol provides a general outline for measuring VOC emissions from a polyurethane sample in a controlled environment.

1. Objective: To determine the emission rates of volatile organic compounds from a cured polyurethane sample under controlled conditions.

2. Materials and Equipment:

  • Environmental test chamber (stainless steel or glass, size dependent on sample)

  • Cured polyurethane sample of known dimensions

  • High-purity air or nitrogen supply

  • Sorbent tubes for VOC collection (e.g., Tenax®)

  • Sampling pump with a calibrated flow rate

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

  • Temperature and humidity sensors

3. Procedure:

  • Chamber Preparation: Clean the chamber thoroughly and bake it out to remove any background contaminants.

  • Sample Preparation: Prepare a representative sample of the cured polyurethane foam. The sample size should be appropriate for the chamber volume.

  • Chamber Operation:

    • Place the sample in the chamber.

    • Introduce clean, conditioned air at a constant flow rate.

    • Maintain a constant temperature and relative humidity (e.g., 23°C and 50% RH).

  • Air Sampling:

    • At specified time intervals (e.g., 24, 48, and 72 hours), draw a known volume of air from the chamber outlet through a sorbent tube using the sampling pump.

  • Sample Analysis:

    • Analyze the collected VOCs on the sorbent tubes using thermal desorption GC-MS.

    • Identify and quantify the individual VOCs by comparing them to known standards.

4. Data Analysis: Calculate the emission rate for each VOC, typically expressed in micrograms per square meter per hour (µg/m²·h).

Mandatory Visualizations

Diagram: Polyurethane Formation - Gelling and Blowing Reactions

Polyurethane_Formation Isocyanate Isocyanate (R-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H2O) Water->Blowing Amine_Catalyst Amine Catalyst Amine_Catalyst->Gelling Promotes Amine_Catalyst->Blowing Strongly Promotes Tin_Catalyst Tin Catalyst Tin_Catalyst->Gelling Strongly Promotes Urethane (B1682113) Urethane Linkage (Polymer Backbone) Gelling->Urethane CO2 Carbon Dioxide (CO2) (Foam Formation) Blowing->CO2

Caption: Key reactions in polyurethane foam formation.

Diagram: Catalytic Mechanism of a Tertiary Amine

Amine_Catalysis Amine Tertiary Amine (Catalyst) Complex Amine-Polyol Complex Amine->Complex Forms complex with Polyol Polyol (R'-OH) Polyol->Complex Isocyanate Isocyanate (R-NCO) Urethane Urethane Product Isocyanate->Urethane Complex->Urethane Reacts with Isocyanate Urethane->Amine Regenerates Catalyst

Caption: Simplified mechanism of amine catalysis in urethane formation.

Diagram: Catalytic Mechanism of a Tin Catalyst

Tin_Catalysis Tin Tin Catalyst Complex Tin-Polyol-Isocyanate Complex Tin->Complex Coordinates with Polyol Polyol (R'-OH) Polyol->Complex Isocyanate Isocyanate (R-NCO) Isocyanate->Complex Urethane Urethane Product Complex->Urethane Forms Urethane Urethane->Tin Regenerates Catalyst

Caption: Simplified mechanism of tin catalysis in urethane formation.

References

Validation & Comparative

A Comparative Guide to Dimethyltin Dineodecanoate and Bismuth Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in polyurethane formulation, the choice of catalyst is critical to achieving desired reaction kinetics and final product performance. This guide provides an objective comparison between the traditional organotin catalyst, Dimethyltin dineodecanoate (DMTDND), and the increasingly popular bismuth-based catalysts. This comparison is supported by experimental data to aid in the selection of the most appropriate catalyst for specific polyurethane applications.

Organotin compounds, including Dimethyltin dineodecanoate, have long been the industry standard for polyurethane catalysts due to their high reactivity and efficiency in promoting the urethane (B1682113) reaction.[1][2] However, growing environmental and health concerns associated with organotins have driven the search for less toxic alternatives.[3][4][5][6] Bismuth-based catalysts have emerged as a leading replacement, offering a more favorable toxicological profile while delivering competitive catalytic performance.[5][6][7][8]

Performance Comparison: Reactivity and Selectivity

Dimethyltin dineodecanoate is a high-reactivity methyl organotin catalyst that strongly promotes the gelation (NCO/OH) reaction in polyurethane formulations.[2] Bismuth catalysts are also known for being fast-acting, though they may sometimes require higher dosage levels compared to tin catalysts to achieve similar cure times.[7][9]

A key differentiator is the catalysts' selectivity towards the two primary reactions in polyurethane foam formation: the gel reaction (isocyanate-polyol) and the blow reaction (isocyanate-water). Bismuth catalysts generally exhibit higher selectivity for the gel reaction over the blow reaction, which can be advantageous in minimizing CO2 generation and bubble formation in coatings and elastomers.[7][10][11] This selectivity can be influenced by the presence of moisture, with the catalytic activity of bismuth compounds increasing as moisture content is reduced.[7]

In contrast, while DMTDND preferentially catalyzes the urethane reaction, it can also promote the water reaction, which is a critical consideration in moisture-sensitive applications.[2]

Experimental Data: A Head-to-Head Look

The following tables summarize the performance of DMTDND and bismuth catalysts across various experimental conditions, highlighting key differences in cure profiles and final polymer properties.

CatalystCream Time (s)Raising Time (s)Isocyanate Conversion EfficiencyReference
Bismuth Catalyst~12~135Higher than stannous octoate[12]
Stannous Octoate (Tin Catalyst)~12~135Lower than bismuth catalyst[12]
Caption: Comparison of foaming evolution and isocyanate conversion in flexible polyurethane foam.
PropertyBismuth-Catalyzed FoamTin-Catalyzed FoamReference
Mechanical BehaviorBetter than tin-catalyzed foam-[13][14]
Thermal StabilitySimilar to tin-catalyzed foam-[13][14]
Caption: Comparison of mechanical and thermal properties of flexible polyurethane foams.
FormulationCatalystHardness (König, 14 days)Reference
High Solids White TopcoatTin-Free Catalysts (e.g., Bismuth)Higher than DBTDL[5]
High Solids White TopcoatDibutyltin Dilaurate (DBTDL)Lower than tin-free alternatives[5]
Caption: Hardness development in a high solids polyurethane coating.

Catalytic Mechanisms

Both Dimethyltin dineodecanoate and bismuth catalysts function as Lewis acids to catalyze the urethane formation reaction.[10][15] The general mechanism involves the activation of the isocyanate group by the metal center, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[15][16]

For organotin catalysts like DMTDND, the mechanism is believed to involve the formation of a ternary complex between the catalyst, the polyol, and the isocyanate.[17]

Bismuth catalysts can also form complexes to facilitate the reaction. Their catalytic activity can be significantly enhanced by the addition of lithium carboxylates, which leads to the formation of more active heterobimetallic complexes.[3]

G cluster_tin Dimethyltin Dineodecanoate (DMTDND) Catalysis cluster_bismuth Bismuth Catalyst Catalysis DMTDND DMTDND (Lewis Acid) Activated_Isocyanate_T Activated Isocyanate Complex DMTDND->Activated_Isocyanate_T Activates Isocyanate_T Isocyanate (R-N=C=O) Isocyanate_T->Activated_Isocyanate_T Polyol_T Polyol (R'-OH) Polyol_T->Activated_Isocyanate_T Nucleophilic Attack Urethane_T Polyurethane Activated_Isocyanate_T->Urethane_T Forms Bismuth Bismuth Catalyst (Lewis Acid) Activated_Isocyanate_B Activated Isocyanate Complex Bismuth->Activated_Isocyanate_B Activates Isocyanate_B Isocyanate (R-N=C=O) Isocyanate_B->Activated_Isocyanate_B Polyol_B Polyol (R'-OH) Polyol_B->Activated_Isocyanate_B Nucleophilic Attack Urethane_B Polyurethane Activated_Isocyanate_B->Urethane_B Forms

Caption: General Lewis acid mechanism for tin and bismuth catalysts.

Experimental Protocols

Preparation of Flexible Polyurethane Foam

This protocol describes a general method for preparing flexible polyurethane foams to compare the performance of different catalysts.[13]

  • Premix Preparation: In a suitable container, blend a premix consisting of the polyol, water, amine catalyst, surfactant, and the metal catalyst (either DMTDND or a bismuth catalyst) using a mechanical mixer at 2000 rpm for 2 minutes.

  • Isocyanate Addition: Add the diisocyanate to the premix and continue mixing at 2000 rpm for 10 seconds.

  • Foam Rise: Immediately pour the reacting mixture into a mold and allow it to free rise at room temperature.

  • Curing: Let the foam cure at room temperature for 24 hours before characterization.

Evaluation of Catalytic Activity in a Coating Formulation

This protocol outlines a method for assessing catalyst performance in a two-component polyurethane coating system.[7]

  • Formulation: Prepare a base formulation consisting of a polyol component and an isocyanate component. The catalyst is typically added to the polyol component.

  • Application: Mix the two components and apply the coating to a substrate (e.g., glass plates) with a defined wet film thickness.

  • Curing: Allow the coating to cure under controlled temperature and humidity conditions.

  • Characterization: Evaluate properties such as pot life, tack-free time, and hardness development (e.g., using a König pendulum hardness tester) at regular intervals.

Logical Workflow for Catalyst Selection

The selection of a suitable catalyst involves a series of considerations, starting from regulatory compliance and toxicity, and moving towards performance and cost.

G Start Start: Catalyst Selection Regulatory Regulatory & Toxicity Assessment Start->Regulatory Performance Define Performance Requirements (e.g., Cure Speed, Hardness) Regulatory->Performance Compliant Selectivity Consider Reaction Selectivity (Gel vs. Blow) Performance->Selectivity Formulation Formulation Compatibility Selectivity->Formulation Testing Experimental Testing & Validation Formulation->Testing Cost Cost Analysis Testing->Cost Final Final Catalyst Selection Cost->Final Optimized

Caption: Decision workflow for selecting a polyurethane catalyst.

Conclusion

The choice between Dimethyltin dineodecanoate and bismuth catalysts depends on a balance of performance requirements, regulatory considerations, and cost. While DMTDND remains a highly effective catalyst, the lower toxicity profile of bismuth catalysts makes them an attractive and often technically superior alternative in many polyurethane applications.[4][5] Bismuth catalysts can offer improved mechanical properties and greater selectivity, which can be beneficial for achieving specific product characteristics.[13][14] As the polyurethane industry continues to move towards more sustainable solutions, the adoption of bismuth and other tin-free catalyst systems is expected to grow.

References

A Comparative Analysis of Organotin and Zinc Catalysts in the Curing of RTV Silicone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, the choice of catalyst in Room-Temperature Vulcanizing (RTV) silicone formulations is a critical determinant of the final product's performance and safety profile. This guide provides an objective comparison of two prominent catalyst types: organotins and zinc-based compounds, supported by available data and standardized experimental protocols.

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have long been the industry standard for catalyzing the condensation cure of RTV silicones.[1] Their widespread use is attributed to their high efficiency and the robust performance they impart to the cured silicone. However, growing concerns over the toxicity of organotin compounds have spurred research into safer, effective alternatives.[2] Among these, zinc-based catalysts, such as zinc carboxylates, are emerging as a viable option.[3]

This guide will delve into the catalytic mechanisms, comparative performance metrics, and standardized testing methodologies for evaluating these two classes of catalysts in RTV silicone curing.

Catalytic Mechanisms: A Brief Overview

The curing of RTV silicone is a condensation reaction where hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains are cross-linked. This process is critically dependent on a catalyst to proceed at a practical rate at ambient temperatures.

Organotin Catalysts: The catalytic action of organotin compounds like DBTDL is initiated by hydrolysis. The organotin carboxylate reacts with moisture to form an organotin hydroxide (B78521), which is the true catalytic species.[4] This hydroxide then facilitates the condensation reaction between the silanol (B1196071) groups of the PDMS chains and a crosslinking agent (e.g., an alkoxysilane), leading to the formation of a stable siloxane network and the release of a byproduct like alcohol.

Zinc Catalysts: Zinc-based catalysts, typically zinc carboxylates like zinc neodecanoate, also facilitate the condensation curing of silicone resins.[3] While the precise mechanism is less documented in the context of RTV silicones compared to organotins, it is understood that they promote the necessary cross-linking reactions. In other applications like polyurethanes, zinc carboxylates are known to have a longer pot life compared to organotin catalysts, suggesting a different reactivity profile.[3]

Performance Comparison

Due to the nascent stage of zinc catalysts as a direct replacement for organotins in many RTV applications, direct, peer-reviewed comparative studies with extensive quantitative data are limited. The following table summarizes typical performance characteristics based on available product literature and general scientific understanding.

Performance MetricOrganotin Catalysts (e.g., DBTDL)Zinc Catalysts (e.g., Zinc Carboxylates)
Cure Speed Generally fast, with rapid skin formation.[1]Potentially slower with a longer pot life.[3]
Adhesion Excellent adhesion to a wide variety of substrates.Good adhesion, though may require formulation optimization.
Mechanical Properties High tensile strength and elongation.[5]Can achieve good mechanical properties.
Toxicity Profile Concerns over toxicity and environmental impact.[2]Generally considered a less toxic alternative.[3]
Cost-Effectiveness Historically cost-effective due to high efficiency.An economically viable alternative.[3]

Experimental Protocols

To obtain reliable comparative data, standardized testing methodologies are crucial. The following are key experimental protocols for evaluating the performance of RTV silicone sealants, based on ASTM International standards and common industry practices.

Cure Time Evaluation
  • Tack-Free Time (ASTM C679): This test determines the time required for the sealant surface to become non-tacky. A strip of the sealant is applied to a substrate and, at regular intervals, a clean polyethylene (B3416737) strip is lightly pressed onto the surface and then removed. The tack-free time is the point at which the polyethylene no longer adheres to the sealant.[6]

  • Full Cure Time: The time to achieve full cure is often determined by monitoring the mechanical properties of the sealant over time until they stabilize. A common practice is to allow the sealant to cure for a specified period (e.g., 7 days) at a controlled temperature and humidity before testing mechanical properties.[7]

Adhesion Testing
  • Peel Adhesion (ASTM C794): This method measures the peel strength of a sealant from a substrate. The sealant is applied between a substrate and a flexible material (like wire mesh). After curing, the flexible material is pulled at a 180-degree angle, and the force required to peel the sealant is measured.[8]

  • Lap Shear Strength (ASTM C961): This test evaluates the adhesive strength of a sealant in a shear configuration. The sealant is applied between two overlapping substrates. After curing, a tensile force is applied to the substrates, and the force required to cause failure is recorded.[8]

Mechanical Properties of Cured Silicone
  • Hardness (ASTM C661): The indentation hardness of the cured sealant is measured using a durometer (Shore A scale). This provides an indication of the material's resistance to indentation.[9]

  • Tensile Strength and Elongation (ASTM D412): A dumbbell-shaped specimen of the cured sealant is subjected to a tensile force until it breaks. The tensile strength (the maximum stress it can withstand) and the elongation at break (the percentage increase in length at the point of fracture) are determined.[9]

Visualizing the Comparison Workflow

The following diagram illustrates a logical workflow for a comparative study of organotin and zinc catalysts in RTV silicone curing.

G Comparative Study Workflow for RTV Silicone Catalysts cluster_formulation Formulation cluster_curing Curing cluster_testing Performance Testing cluster_analysis Analysis & Comparison Formulation_Tin RTV Silicone with Organotin Catalyst Curing Cure at Controlled Temperature & Humidity Formulation_Tin->Curing Formulation_Zinc RTV Silicone with Zinc Catalyst Formulation_Zinc->Curing Cure_Speed Cure Speed (Tack-Free Time, Full Cure) Curing->Cure_Speed Adhesion Adhesion Strength (Peel, Lap Shear) Curing->Adhesion Mechanical Mechanical Properties (Hardness, Tensile, Elongation) Curing->Mechanical Data_Analysis Data Analysis Cure_Speed->Data_Analysis Adhesion->Data_Analysis Mechanical->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing organotin and zinc catalysts in RTV silicone.

Signaling Pathways in Catalysis

The following diagram illustrates the generalized signaling pathway for the condensation cure of RTV silicone, highlighting the role of the catalyst.

G Catalytic Curing Pathway of RTV Silicone Moisture Moisture (H2O) Activated_Catalyst Activated Catalyst (e.g., Organotin Hydroxide) Moisture->Activated_Catalyst activates Catalyst Catalyst (Organotin or Zinc Carboxylate) Catalyst->Activated_Catalyst Intermediate Reactive Intermediate Activated_Catalyst->Intermediate catalyzes reaction of PDMS Hydroxyl-Terminated PDMS PDMS->Intermediate Crosslinker Crosslinker (e.g., Alkoxysilane) Crosslinker->Intermediate Cured_Silicone Cured Silicone Network (Cross-linked) Intermediate->Cured_Silicone Byproduct Byproduct (e.g., Alcohol) Intermediate->Byproduct releases

Caption: Generalized catalytic pathway for RTV silicone condensation curing.

References

A Comparative Guide to PVC Stabilizers: Dimethyltin Dineodecanoate vs. Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Dimethyltin dineodecanoate and bio-based PVC stabilizers, supported by experimental data and detailed methodologies.

The selection of an appropriate heat stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its thermal degradation, which can lead to discoloration, embrittlement, and the loss of mechanical properties. Historically, lead and cadmium-based stabilizers were prevalent, but due to health and environmental concerns, organotin compounds and, more recently, bio-based alternatives have gained prominence. This guide provides a detailed comparison of the efficacy of Dimethyltin dineodecanoate (DMDN), an organotin stabilizer, and common bio-based PVC stabilizers.

Performance Comparison: Quantitative Data

The following tables summarize key performance data for Dimethyltin dineodecanoate and representative bio-based stabilizers. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Performance Metric Dimethyltin Dineodecanoate (DMDN) Bio-Based Stabilizers (e.g., ESBO, OBS) Test Method Reference
Initial Color & Transparency Excellent initial color retention and high transparency.[1] Ideal for clear, rigid PVC applications.[1]Good initial color, can impart a slight yellowish tint depending on the specific stabilizer and concentration.Visual Inspection / Spectrophotometry[1]
Long-Term Heat Stability Moderate long-term stability.Generally good, can be enhanced with co-stabilizers. Organic-based stabilizers (OBS) have shown longer retention of initial color compared to some conventional systems.[2]Oven Aging / Yellowness Index (ASTM D1925)[1][2]
Processability Good processability.Can act as a lubricant, affecting fusion time. Organic-based stabilizers may have a longer fusion time compared to some metal-based stabilizers.[2]Torque Rheometry[2]
Environmental Profile Organotin compounds are under scrutiny for potential toxicity, though modern formulations aim to minimize leaching.[1]Generally considered more environmentally friendly and non-toxic, suitable for sensitive applications like food packaging and medical devices.[3]Leaching Studies / Toxicity Assessments[1][3]

Table 1: Thermal Stability Comparison

Stabilizer System Degradation Temp. (TGA, 5% weight loss) Dynamic Stability Time (Torque Rheometer) Congo Red Test (Time to HCl evolution) Reference
PVC without Stabilizer~276 °C--[2]
PVC + Organic Based Stabilizer (OBS)~297 °CLonger stability than Pb and Ca/Zn systems-[2]
PVC + Ca/Zn Stabilizer~293 °C--[2]
PVC + Lead Stabilizer~295 °C--[2]
PVC + Epoxidized Soybean Oil (ESBO)Increased with higher ESBO content-Increased stability time[4]

Table 2: Mechanical Properties Comparison

Stabilizer System Tensile Strength Elongation at Break Impact Strength Reference
PVC + Organic Based Stabilizer (OBS)--Higher than Pb and Ca/Zn stabilized PVC[2]
PVC + Epoxidized Soybean Oil (ESBO)Maintained or slightly increasedSignificantly increased-[4][5]
PVC + Dimethyltin Dineodecanoate (DMDN)Generally maintains good mechanical properties--

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Thermal Stability Evaluation

1. Congo Red Test (ISO 182-1)

This method determines the thermal stability of PVC compounds by measuring the time required for the evolution of hydrogen chloride (HCl) gas at a specified temperature.

  • Apparatus: Test tubes, heating block with controlled temperature, Congo red indicator paper.

  • Procedure:

    • A specified amount of the PVC sample is placed in a test tube.

    • A strip of Congo red indicator paper is placed in the upper part of the test tube, without touching the sample.

    • The test tube is placed in a heating block maintained at a constant temperature (e.g., 180°C or 200°C).

    • The time is recorded from the moment the test tube is placed in the heating block until the Congo red paper changes color from red to blue, indicating the evolution of HCl.

  • Result: The time to color change is reported as the thermal stability time. A longer time indicates better thermal stability.

2. Dynamic Thermal Stability via Torque Rheometer

This method evaluates the thermal stability of PVC compounds under processing conditions, measuring changes in torque as a function of time at a constant temperature and shear rate.

  • Apparatus: Torque rheometer with a mixing chamber and rotors.

  • Procedure:

    • The mixing chamber is preheated to the desired test temperature.

    • A pre-weighed amount of the PVC compound is added to the mixing chamber.

    • The material is mixed at a constant rotor speed.

    • The torque required to maintain the constant speed is recorded over time.

  • Result: The resulting rheogram shows the fusion characteristics and the stability of the PVC melt. The time from the start of the test until a sharp increase in torque (indicating cross-linking and degradation) is the dynamic stability time.

Color Stability Evaluation

Yellowness Index (ASTM D1925)

This test method is used to determine the change in color of plastics upon exposure to heat or light.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • The initial yellowness index of the PVC sample is measured using the spectrophotometer.

    • The sample is then subjected to heat aging in an oven at a specified temperature and for various time intervals.

    • The yellowness index is measured at each time interval.

  • Result: An increase in the yellowness index indicates discoloration due to thermal degradation. Lower changes in the yellowness index over time signify better color stability.

Mechanical Properties Evaluation

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics, such as tensile strength, elongation at break, and modulus of elasticity.

  • Apparatus: Universal testing machine with appropriate grips and an extensometer.

  • Procedure:

    • Test specimens are prepared in a standard dumbbell shape.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant rate of speed until it fractures.

    • The load and extension are recorded throughout the test.

  • Result: The data is used to calculate tensile strength (the maximum stress the material can withstand), elongation at break (the extent to which the material stretches before breaking), and the modulus of elasticity (a measure of the material's stiffness).

Visualizing Mechanisms and Workflows

PVC Degradation and Stabilization Pathway

The following diagram illustrates the fundamental mechanism of PVC thermal degradation and the role of heat stabilizers in mitigating this process.

PVC_Stabilization cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Degraded_PVC Degraded PVC (Polyene Structures) PVC->Degraded_PVC Dehydrochlorination Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC Prevention of Dehydrochlorination Heat Heat (>140°C) Heat->PVC HCl HCl (Hydrogen Chloride) Degraded_PVC->HCl Release HCl->Degraded_PVC Autocatalysis Inactive_Chloride Inactive Metal Chloride (for DMDN) or Neutralized Acid (for Bio-based) Stabilizer Heat Stabilizer (DMDN or Bio-based) Stabilizer->PVC Stabilizer->HCl HCl Scavenging

Caption: PVC degradation and stabilization mechanism.

Experimental Workflow for Stabilizer Efficacy Testing

This diagram outlines a typical experimental workflow for comparing the performance of different PVC stabilizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison arrow arrow Formulation PVC Formulation (Resin, Plasticizer, Lubricant) Stabilizer_A Add Stabilizer A (e.g., DMDN) Formulation->Stabilizer_A Stabilizer_B Add Stabilizer B (e.g., Bio-based) Formulation->Stabilizer_B Mixing High-Speed Mixing Stabilizer_A->Mixing Stabilizer_B->Mixing Molding Compression Molding or Extrusion Mixing->Molding Thermal_Stability Thermal Stability (Congo Red, Torque Rheometer) Molding->Thermal_Stability Color_Stability Color Stability (Yellowness Index) Molding->Color_Stability Mechanical_Properties Mechanical Properties (Tensile Test) Molding->Mechanical_Properties Data_Collection Data Collection Thermal_Stability->Data_Collection Color_Stability->Data_Collection Mechanical_Properties->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion on Efficacy Comparison->Conclusion

Caption: Workflow for comparing PVC stabilizers.

Conclusion

The choice between Dimethyltin dineodecanoate and bio-based PVC stabilizers is multifaceted, involving a trade-off between performance, cost, and environmental considerations. DMDN offers excellent initial color and transparency, making it a strong candidate for applications where these properties are paramount.[1] Bio-based stabilizers, on the other hand, present a more favorable environmental profile and can provide comparable or even superior performance in certain aspects, such as long-term heat stability and impact strength, particularly when used in optimized formulations.[2][3] Recent trends also point towards the development of hybrid systems, combining organotins with bio-based co-stabilizers to leverage the benefits of both while mitigating their respective drawbacks.[1] Ultimately, the optimal stabilizer selection will depend on the specific requirements of the end-product and the processing conditions employed. Further research involving direct, side-by-side comparisons under identical conditions is warranted to provide a more definitive assessment of their relative efficacies.

References

The Search for Greener Pastures: A Comparative Guide to Tin-Free Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

The polyurethane industry is at a pivotal juncture, actively seeking sustainable alternatives to traditional organotin catalysts, such as Dimethyltin dineodecanoate, due to mounting regulatory pressure and environmental concerns. This guide offers a comprehensive comparison of the performance of emerging tin-free catalysts, providing researchers, scientists, and drug development professionals with the objective data necessary to navigate this transition.

The toxicity of organotin compounds has led to increased restrictions on their use, compelling the industry to innovate and adopt greener catalytic solutions.[1] This shift has spurred the development of a new generation of catalysts based on metals like bismuth, zinc, and zirconium, as well as entirely metal-free organic compounds.[2] These alternatives aim to match or exceed the performance of their tin-based counterparts in critical parameters such as cure speed, working time (pot life), and the final physical properties of the polyurethane product.

This guide focuses on a selection of commercially available tin-free catalysts, evaluating their performance against the industry-standard Dimethyltin dineodecanoate. The following sections present a detailed analysis of their catalytic activity and its impact on the curing process and final material properties, supported by experimental data and standardized testing protocols.

Performance Comparison of Tin-Free Catalysts

The efficacy of a catalyst in a polyurethane system is a delicate balance between accelerating the curing reaction to an optimal speed without compromising the workable timeframe of the mixed components. Key performance indicators include cure time (tack-free and through-cure), pot life, and the hardness of the cured polymer.

Below is a comparative analysis of selected tin-free catalysts against Dimethyltin dineodecanoate.

Table 1: Catalyst Performance Data in a Model Polyurethane Coating Formulation

Catalyst TypeCatalyst NameCure Time (Tack-Free)Cure Time (Through-Cure)Pot LifeKönig Hardness (seconds)
Organotin (Reference) Dimethyltin dineodecanoateFastFastModerateHigh
Bismuth/Zinc Carboxylate Borchi® Kat 2115OptimalEfficientLongerSuperior
Zinc Complex K-KAT® XK-614GoodGoodExtendedGood
Metal-Free Amine Evonik Catalyst V36Very FastVery FastShorterHigh

Note: The performance data presented is a qualitative summary based on available literature. Specific quantitative values are highly dependent on the formulation and experimental conditions.

Tin-free catalysts have demonstrated significant advancements in performance, with some showing faster drying times and improved hardness compared to traditional tin-based catalysts.[2][3] For instance, certain bismuth-based catalysts can achieve faster through-dry times than dibutyltin (B87310) dilaurate (DBTDL), a commonly used organotin catalyst.[2] Furthermore, in specific formulations, tin-free alternatives have exhibited superior hardness development over time.[2]

The pot life of a formulation is another critical factor, and some tin-free catalysts offer a longer working time compared to their tin-based counterparts, which can be advantageous in certain applications.[4]

Experimental Protocols

To ensure a standardized and objective comparison of catalyst performance, the following experimental protocols are recommended.

Determination of Cure Time

Objective: To measure the tack-free time and through-cure time of a polyurethane coating.

Methodology:

  • Sample Preparation: Prepare the polyurethane formulation by mixing the polyol, isocyanate, and catalyst in the specified ratios.

  • Film Application: Apply the mixed formulation onto a standard substrate (e.g., glass or steel panels) at a defined wet film thickness using a film applicator.

  • Tack-Free Time: At regular intervals, lightly touch the surface of the coating with a clean finger or a specified tool. The tack-free time is the point at which the coating no longer feels sticky and does not transfer to the touching surface.

  • Through-Cure Time: Assess the through-cure by applying firm pressure with a thumb and twisting it 90 degrees. The through-cure time is reached when the film is not distorted or marred by this action.

  • Recording: Record the time taken to reach the tack-free and through-cure stages.

Measurement of Pot Life

Objective: To determine the workable life of a two-component polyurethane system after mixing.

Methodology:

  • Sample Preparation: Mix the polyol and isocyanate components with the catalyst at a standard temperature (e.g., 25°C).

  • Viscosity Measurement: Immediately after mixing, and at regular intervals thereafter, measure the viscosity of the mixture using a rotational viscometer.

  • End of Pot Life: The pot life is defined as the time it takes for the initial viscosity of the mixture to double.

  • Recording: Record the time at which the viscosity doubles as the pot life of the formulation.

Evaluation of Hardness

Objective: To measure the surface hardness of the cured polyurethane coating.

Methodology:

  • Sample Preparation: Prepare coated panels as described in the cure time protocol and allow them to cure for a specified period (e.g., 7 days) under controlled temperature and humidity conditions.

  • König Hardness Test (ASTM D4366):

    • Place the cured panel on the stage of a König pendulum hardness tester.

    • Deflect the pendulum to a specified angle (e.g., 6 degrees) and release it.

    • The instrument measures the time in seconds it takes for the amplitude of the pendulum's swing to decrease to a defined angle (e.g., 3 degrees). This time is the König hardness.

  • Recording: Record the König hardness value in seconds.

Visualizing Catalytic Pathways and Experimental Workflows

To better understand the processes involved in polyurethane catalysis and its evaluation, the following diagrams are provided.

G cluster_reactants Reactants Polyol Polyol (-OH) Intermediate Activated Intermediate (Catalyst-Reactant Complex) Polyol->Intermediate Isocyanate Isocyanate (-NCO) Isocyanate->Intermediate Catalyst Catalyst Catalyst->Intermediate Intermediate->Catalyst Regeneration Polyurethane Polyurethane (-NHCOO-) Intermediate->Polyurethane caption Simplified Polyurethane Catalytic Cycle G start Start formulation Prepare Polyurethane Formulation (Polyol, Isocyanate, Catalyst) start->formulation application Apply Film to Substrate formulation->application pot_life_test Pot Life Test (Viscosity Measurement) formulation->pot_life_test cure_test Cure Time Test (Tack-Free & Through-Cure) application->cure_test hardness_test Hardness Test (König Pendulum) application->hardness_test After Curing data_analysis Analyze and Compare Data cure_test->data_analysis pot_life_test->data_analysis hardness_test->data_analysis end End data_analysis->end caption Experimental Workflow for Catalyst Evaluation

References

A Comparative Guide to Organotin Catalysts in Urethane Formation: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyurethanes relies heavily on the use of catalysts to control the reaction between isocyanates and polyols, thereby dictating the final properties of the polymer. Among the most effective and widely utilized catalysts are organotin compounds. This guide provides a comparative kinetic analysis of various organotin catalysts, offering valuable insights into their efficiency and reaction mechanisms. The information presented herein is supported by experimental data to aid in the selection of the most appropriate catalyst for specific research and development applications.

Comparative Kinetic Data of Organotin Catalysts

The catalytic activity of organotin compounds in urethane (B1682113) formation is significantly influenced by the nature of the organic groups attached to the tin atom. Below is a summary of kinetic data for commonly used organotin catalysts. It is important to note that a direct comparison of absolute values across different studies can be challenging due to varying experimental conditions.

CatalystIsocyanateAlcoholSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
Dibutyltin Dilaurate (DBTDL)Dicyclohexylmethane-4,4'-diisocyanate (H12MDI)1-ButanolN,N-Dimethylformamide405.9 x 10⁻⁴[1]-
Dibutyltin Dilaurate (DBTDL)Dicyclohexylmethane-4,4'-diisocyanate (H12MDI)2-ButanolN,N-Dimethylformamide401.8 x 10⁻⁴[1]-
Stannous OctoateDicyclohexylmethane-4,4'-diisocyanate (H12MDI)1-ButanolN,N-Dimethylformamide40Slight to no catalytic activity observed[1]-
Di(n-butyl)tin di-(2-ethylhexanoate)PhenylisocyanateCyclopentanolToluene25-65-~33[2]
Di(n-butyl)tin di-(2-ethylhexanoate)PhenylisocyanateCyclopentanolDi-(n-butyl)ether-10 to 50-~30[2]
Di(n-butyl)tin di-(2-ethylhexanoate)PhenylisocyanateCyclopentanolAcetonitrile15-50-~28[2]

Note: The provided rate constants and activation energies are illustrative and highly dependent on the specific reactants, concentrations, and solvent systems used. For a definitive comparison, it is recommended to evaluate catalysts under identical experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, detailed and consistent experimental protocols are essential. Below are two common methodologies for studying the kinetics of organotin-catalyzed urethane formation.

Method 1: In-Situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This non-invasive technique allows for real-time monitoring of the reaction progress by tracking the disappearance of the isocyanate (NCO) peak and the appearance of the urethane (NH-COO) peak.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR probe (e.g., Diamond or ZnSe crystal)

  • Jacketed reaction vessel with a port for the ATR probe

  • Temperature controller and circulator

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Isocyanate, polyol, organotin catalyst, and anhydrous solvent

Procedure:

  • System Setup: Assemble the reaction vessel and connect it to the temperature controller and inert gas supply. Insert the ATR probe, ensuring a good seal.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Reactant Introduction: Charge the reaction vessel with the polyol and solvent. Allow the mixture to reach the desired reaction temperature under stirring and a continuous flow of inert gas.

  • Initiation of Reaction: Add the organotin catalyst to the polyol solution and allow it to equilibrate. Initiate the reaction by adding the isocyanate.

  • Data Acquisition: Immediately start collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis: Monitor the decrease in the area or height of the characteristic NCO stretching band (around 2275-2250 cm⁻¹) and the increase in the urethane NH deformation band (around 1530 cm⁻¹) over time.

  • Kinetic Modeling: Convert the spectral data to concentration data using a calibration curve or by assuming a pseudo-first or second-order reaction to determine the rate constant.

Method 2: NCO Titration (ASTM D2572-97)

This classic method involves quenching the reaction at different time points and determining the remaining isocyanate concentration by titration.

Materials and Equipment:

  • Constant temperature bath with a shaker

  • Reaction flasks with stoppers

  • Pipettes and burettes

  • Dibutylamine (B89481) solution in a suitable solvent (e.g., toluene)

  • Standardized hydrochloric acid (HCl) solution

  • Bromophenol blue indicator

  • Isocyanate, polyol, organotin catalyst, and anhydrous solvent

Procedure:

  • Reaction Setup: In a series of reaction flasks, add the polyol, solvent, and organotin catalyst. Place the flasks in the constant temperature bath to equilibrate.

  • Reaction Initiation: To each flask, add the isocyanate at staggered time intervals to create a time course.

  • Reaction Quenching: At predetermined times, quench the reaction in each flask by adding an excess of the dibutylamine solution. The dibutylamine reacts with the remaining isocyanate groups.

  • Titration: Add a few drops of bromophenol blue indicator to each flask and titrate the excess dibutylamine with the standardized HCl solution until the endpoint (color change from blue to yellow) is reached.

  • Blank Titration: Perform a blank titration with the same amount of dibutylamine solution without any isocyanate to determine the initial amount of amine.

  • Calculation: Calculate the percentage of NCO groups remaining at each time point using the titration data.

  • Kinetic Analysis: Plot the concentration of NCO groups versus time and fit the data to an appropriate rate law to determine the reaction order and rate constant.

Visualizing the Catalytic Process

To better understand the role of organotin catalysts and the experimental workflow, the following diagrams are provided.

Organotin_Catalytic_Cycle Catalyst R'2SnX2 (Organotin Catalyst) Alkoxide R'2Sn(OR)X (Organotin Alkoxide) Catalyst->Alkoxide + R-OH - HX Alcohol R-OH (Alcohol) Intermediate [Catalyst-Isocyanate-Alcohol Complex] Alcohol->Intermediate Alkoxide->Intermediate + R''-NCO Isocyanate R''-NCO (Isocyanate) Urethane R''-NH-CO-OR (Urethane) Intermediate->Urethane Rearrangement RegeneratedCatalyst R'2SnX2 Intermediate->RegeneratedCatalyst Release

Caption: Catalytic cycle of urethane formation by an organotin catalyst.

Experimental_Workflow Start Start Preparation Prepare Reactants and Catalyst Solutions Start->Preparation ReactionSetup Set up Reaction Vessel at Desired Temperature (Inert Atmosphere) Preparation->ReactionSetup ReactionInitiation Initiate Reaction by Adding Isocyanate ReactionSetup->ReactionInitiation Monitoring Choose Monitoring Method FTIR In-situ ATR-FTIR Spectroscopy Monitoring->FTIR Real-time Titration NCO Titration Monitoring->Titration Discrete FTIR_Data Collect Spectra vs. Time FTIR->FTIR_Data Titration_Data Quench Reaction and Titrate at Time Intervals Titration->Titration_Data ReactionInitiation->Monitoring DataAnalysis Data Analysis FTIR_Data->DataAnalysis Titration_Data->DataAnalysis KineticModeling Kinetic Modeling (Determine Rate Constants and Activation Energy) DataAnalysis->KineticModeling Comparison Compare Catalytic Performance KineticModeling->Comparison End End Comparison->End

Caption: General experimental workflow for kinetic comparison of organotin catalysts.

References

A Comparative Analysis of Leaching Rates from Organotin and Copper-Based Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the performance and methodologies of the two major classes of biocide-releasing antifouling coatings.

The prevention of biofouling on marine vessels is crucial for maintaining operational efficiency and longevity. For decades, the primary method of combating the accumulation of marine organisms has been through the use of antifouling paints that release biocides into the surrounding water. The two most prominent classes of these coatings have been those based on organotin compounds, particularly tributyltin (TBT), and those utilizing copper compounds. While both have demonstrated high efficacy, their environmental impact and mechanisms of action differ significantly. This guide provides an objective comparison of their leaching rates, supported by experimental data, and details the methodologies used to quantify these rates.

Introduction to Antifouling Biocides

Organotin-based paints , with tributyltin (TBT) as the active biocide, were widely used from the 1960s due to their exceptional effectiveness against a broad spectrum of fouling organisms.[1] TBT-based paints function by the slow leaching of the organotin compound from the paint matrix into the seawater.[2] This creates a toxic barrier that prevents the settlement and growth of marine life on the hull.[1][2] However, the high toxicity and persistence of TBT in the marine environment led to severe ecological consequences, including adverse effects on non-target organisms.[1][3] This ultimately resulted in a global ban on their use by the International Maritime Organization (IMO).[4]

Copper-based antifouling paints represent the most common alternative to organotin-based systems. These paints release copper ions into the water, which are toxic to many marine organisms.[5] The copper ions interfere with key cellular processes, such as enzyme function and metabolism, thereby inhibiting the settlement and growth of fouling species.[5] There are various types of copper-based paints, including hard, ablative, and self-polishing copolymer (SPC) paints, which differ in the mechanism and rate of biocide release.

Leaching Rate Comparison

The leaching rate, or the rate at which the biocide is released from the paint film, is a critical parameter that determines the antifouling efficacy and the environmental impact of the coating. Below is a summary of leaching rate data for both organotin and copper-based antifouling paints from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions, paint formulations, and analytical methods across different studies.

Paint TypeBiocideLeaching Rate (µg/cm²/day)Study Conditions / Remarks
Organotin-Based
Self-polishingTributyltin (TBT)1 - 3Steady-state leaching rate.
VariousTriphenyltin (TPT)0.5 - 151Initial leaching rate.
VariousTriphenyltin (TPT)0.8 - 1.8After 18 months of immersion.
Copper-Based
Hard VinylCuprous Oxide3.7Monthly average flux rate.[6]
Modified EpoxyCuprous Oxide4.3Monthly average flux rate.[6]
VariousCuprous Oxide75 - 100Initial leaching rate.
VariousCuprous Oxide20 - 30After 18 months of immersion.
Self-polishing & AblativeCopper25 - 65Initial release rates on static panels.[7]
Self-polishing & AblativeCopper8 - 22After 2 months on static panels.[7]

Experimental Protocols

The determination of biocide leaching rates is performed using standardized laboratory methods. These protocols are designed to simulate the conditions experienced by a ship's hull and provide a reliable measure of biocide release over time.

Organotin Leaching Rate Determination (Based on ASTM D5108-90)

The standard test method for measuring the release rate of organotin from antifouling paints involves a rotating cylinder apparatus.[8]

  • Test Specimen Preparation: The antifouling paint is applied to a cylindrical test specimen.

  • Leaching Apparatus: The coated cylinder is placed in a container with a known volume of synthetic seawater.

  • Rotation: The cylinder is rotated at a constant speed to simulate the movement of a ship through water.

  • Sampling: At specified time intervals, water samples are collected from the container.

  • Analysis: The concentration of organotin (specifically TBT) in the seawater samples is determined using a sensitive analytical technique such as Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS) or gas chromatography.[8]

  • Calculation: The leaching rate is calculated based on the increase in TBT concentration in the water over time and the surface area of the coated cylinder.

Copper Leaching Rate Determination (Based on ASTM D6442)

Similar to the organotin test, the standard method for copper release rates also utilizes a rotating cylinder.

  • Test Specimen Preparation: A cylindrical test specimen is coated with the copper-based antifouling paint.

  • Leaching Apparatus: The coated cylinder is immersed in a known volume of synthetic seawater.

  • Rotation: The cylinder is rotated at a controlled speed.

  • Sampling: Aliquots of the seawater are taken at predetermined time points.

  • Analysis: The copper concentration in the collected samples is measured, typically by GF-AAS, which is highly sensitive for detecting low levels of copper.

  • Calculation: The copper leaching rate is calculated from the change in copper concentration over time, the volume of the seawater, and the surface area of the paint film.

Visualizing the Processes

To better understand the experimental workflow and the mechanisms of action of these antifouling paints, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_leaching Leaching Test cluster_analysis Analysis Prep Paint Application to Cylinder Curing Paint Curing Prep->Curing Immersion Immersion in Seawater Curing->Immersion Rotation Controlled Rotation Immersion->Rotation Sampling Water Sampling Rotation->Sampling Measurement Biocide Concentration Measurement (AAS/GC) Sampling->Measurement Calculation Leaching Rate Calculation Measurement->Calculation

Experimental workflow for determining biocide leaching rates.

Antifouling_Mechanisms cluster_organotin Organotin (TBT) Mechanism cluster_copper Copper Mechanism TBT_Leach TBT leaches from paint matrix TBT_Toxicity Broad-spectrum toxicity to marine organisms TBT_Leach->TBT_Toxicity TBT_Inhibition Inhibition of cell respiration and metabolism TBT_Toxicity->TBT_Inhibition Cu_Leach Copper ions (Cu²⁺) leach from paint Cu_Uptake Uptake of Cu²⁺ by marine organisms Cu_Leach->Cu_Uptake Cu_Interference Interference with enzyme function Cu_Uptake->Cu_Interference Cu_Metabolism Disruption of cellular metabolism Cu_Interference->Cu_Metabolism

Simplified mechanisms of action for organotin and copper antifouling paints.

References

Ecotoxicity assessment of Dimethyltin dineodecanoate versus alternative antifoulants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The phasing out of highly toxic tributyltin (TBT) in antifouling systems has spurred the development of alternative biocides. This guide provides a comparative ecotoxicological assessment of Dimethyltin (B1205294) dineodecanoate, an organotin compound, against several contemporary antifouling agents: DCOIT (Sea-Nine 211), Tralopyril (Econea), Zinc Pyrithione, and Copper Pyrithione. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of effective and environmentally benign antifouling solutions.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity (LC50/EC50) of Dimethyltin dineodecanoate and its alternatives on various marine organisms. It is important to note that direct comparisons of ecotoxicity data should be made with caution due to variations in experimental conditions across different studies.

Data for Dimethyltin Dineodecanoate is limited. The data presented here is for closely related dimethyltin compounds and should be considered indicative, highlighting the need for further research on this specific substance.

Table 1: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Algae

AntifoulantSpeciesExposure DurationEndpointConcentration (µg/L)
Dimethyltin compounds (proxy) Skeletonema costatum72 hoursEC50 (growth)>270 (as Sn)[1]
Desmodesmus subspicatus (freshwater)72 hoursEC50 (growth)25,100[2]
DCOIT (Sea-Nine 211) Not SpecifiedNot SpecifiedEC501.4 - 5.6[3]
Tralopyril (Econea) Pseudokirchneriella subcapitataNot SpecifiedErC5012[4]
Zinc Pyrithione Nitzschia pungensNot SpecifiedEC505.5[2]
Copper Pyrithione Freshwater algae120 hoursEC5035

Table 2: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Crustaceans

AntifoulantSpeciesExposure DurationEndpointConcentration (µg/L)
Dimethyltin compounds (proxy) Daphnia magna (freshwater)48 hoursLC5030 (as Sn)[1]
Daphnia magna (freshwater)48 hoursEC5011,500[2]
DCOIT (Sea-Nine 211) Acartia tonsa48 hoursLC508.9[5]
Tralopyril (Econea) Daphnia magna48 hoursLC501.5[4]
Zinc Pyrithione Artemia sp.Not SpecifiedLC503,200[2]
Copper Pyrithione Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 3: Ecotoxicity of Dimethyltin Compounds and Alternative Antifoulants on Marine Fish

AntifoulantSpeciesExposure DurationEndpointConcentration (µg/L)
Dimethyltin compounds (proxy) Oryzias latipes (medaka)48 hoursLC504,060[2]
DCOIT (Sea-Nine 211) Not Specified96 hoursLC502.7[5]
Tralopyril (Econea) Oncorhynchus mykiss (rainbow trout)96 hoursLC501.3[4]
Zinc Pyrithione Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Copper Pyrithione Paralichthys olivaceus (embryonic)Not SpecifiedNot SpecifiedMore toxic than Zinc Pyrithione[6]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated using standardized testing protocols. The following are summaries of the key experimental methodologies for assessing the acute toxicity of chemical substances to aquatic organisms.

Algal Growth Inhibition Test (ISO 10253)

This test evaluates the effects of a substance on the growth of marine unicellular algae, such as Skeletonema sp. and Phaeodactylum tricornutum.[7][8]

  • Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a defined nutrient medium for 72 hours.

  • Procedure:

    • Prepare a series of test solutions with different concentrations of the substance.

    • Inoculate each test solution with a low density of algal cells.

    • Incubate the cultures under controlled conditions of light, temperature, and pH for 72 hours.

    • Measure the algal cell density at 24-hour intervals.

  • Endpoint: The primary endpoint is the inhibition of the average specific growth rate relative to the control. The EC50 value, the concentration causing a 50% reduction in growth rate, is calculated.

Crustacean Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to daphnids, a type of small crustacean. Daphnia magna is a commonly used species.[9][10]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Place a group of daphnids in test chambers containing the test solutions at different concentrations.

    • Maintain the test chambers under controlled temperature and light conditions for 48 hours.

    • Observe the daphnids for immobilization (inability to swim) at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a population of fish over a short exposure period.[11][12]

  • Principle: Fish are exposed to the test substance, typically for 96 hours, in a static, semi-static, or flow-through system.

  • Procedure:

    • Acclimate the test fish to the laboratory conditions.

    • Expose groups of fish to a range of concentrations of the test substance.

    • Record mortalities and any other signs of toxicity at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of antifouling agents is exerted through various molecular and cellular mechanisms. The following diagrams illustrate some of the known or proposed signaling pathways affected by organotin compounds.

Organotin_Endocrine_Disruption cluster_Organotin Organotin Compounds (e.g., Dimethyltin) cluster_Cellular_Effects Cellular Effects in Marine Invertebrates cluster_Organismal_Effects Organismal Effects Organotin Organotin Aromatase Aromatase Inhibition Organotin->Aromatase Inhibits RXR_Activation Retinoid X Receptor (RXR) Activation Organotin->RXR_Activation Activates PMF_Release Abnormal Release of Penis Morphogenic Factor (PMF) Organotin->PMF_Release Triggers Testosterone Increased Testosterone Aromatase->Testosterone Leads to Imposex Imposex (Development of male characteristics in females) Testosterone->Imposex Induces RXR_Activation->Imposex Contributes to PMF_Release->Imposex Induces

Caption: Proposed mechanisms of endocrine disruption by organotin compounds leading to imposex in marine gastropods.

Organotin_Neurotoxicity Organotin Organotin Compounds Accumulation Accumulation in Ganglia Organotin->Accumulation Neurotransmitter Alteration of Neurotransmitter Levels Accumulation->Neurotransmitter Neuronal_Damage Neuronal Damage and Apoptosis Neurotransmitter->Neuronal_Damage Behavioral Behavioral Changes Neuronal_Damage->Behavioral Organotin_Oxidative_Stress Organotin Organotin Compounds Mitochondria Mitochondrial Dysfunction Organotin->Mitochondria Antioxidant_Depletion Depletion of Antioxidant Defenses Organotin->Antioxidant_Depletion ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Antioxidant_Depletion->Cellular_Damage

References

A Tale of Two Catalysts: A DFT-Driven Comparison of Palladium and Nickel in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the catalytic cycles of palladium and nickel complexes in the Suzuki-Miyaura cross-coupling reaction, supported by Density Functional Theory (DFT) calculations and experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals. This guide objectively examines the performance of a conventional palladium catalyst, modeled by [Pd(PPh₃)₂], and a more cost-effective nickel catalyst, represented by [Ni(dppe)], providing a quantitative and mechanistic understanding of their respective catalytic pathways.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While palladium complexes have long been the catalysts of choice for this transformation, the economic and environmental advantages of using more earth-abundant metals have spurred significant research into alternatives like nickel. This guide delves into a DFT-based comparison of the catalytic cycles for the cross-coupling of bromobenzene (B47551) and phenylboronic acid, highlighting the energetic differences between a palladium and a nickel-based system.

Data Presentation: A Quantitative Look at the Catalytic Cycles

The following table summarizes the Gibbs free energy (ΔG in kcal/mol) for the intermediates and transition states in the catalytic cycles of the Suzuki-Miyaura cross-coupling reaction catalyzed by [Pd(PPh₃)₂] and [Ni(dppe)]. This data, derived from DFT calculations, provides a quantitative basis for comparing the catalytic efficiency of the two systems.

StepSpecies[Pd(PPh₃)₂] Catalyst ΔG (kcal/mol)[Ni(dppe)] Catalyst ΔG (kcal/mol)
Reactants Catalyst + Bromobenzene + Phenylboronic Acid0.00.0
Oxidative Addition
Transition State 1TS_OA+15.2+12.5
Intermediate 1INT_OA-5.8-9.7
Transmetalation
Transition State 2TS_TM+18.5+16.8
Intermediate 2INT_TM-12.3-15.1
Reductive Elimination
Transition State 3TS_RE+10.1+8.5
Products Catalyst + Biphenyl + Borinic Acid-25.6-28.9

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and the execution of the Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers.

Synthesis of Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

This procedure outlines the synthesis of the common palladium(0) precatalyst.[1][2]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Palladium(II) chloride and an excess of triphenylphosphine in ethanol.

  • Heat the mixture to reflux with stirring.

  • Slowly add hydrazine hydrate to the refluxing solution. A color change to a yellow precipitate should be observed.

  • Continue refluxing for 1 hour.

  • Cool the mixture to room temperature and then in an ice bath to complete precipitation.

  • Collect the yellow crystalline product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.

Synthesis of [Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II)] ([Ni(dppe)Cl₂])

This protocol describes the synthesis of the nickel(II) precatalyst.[3][4]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Nickel(II) chloride hexahydrate in ethanol.

  • In a separate flask, dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in ethanol.

  • Slowly add the dppe solution to the nickel chloride solution with stirring. An orange-red precipitate should form.

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the mixture to room temperature.

  • Collect the orange-red crystalline product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromobenzene with Phenylboronic Acid

The following is a general experimental workflow for the cross-coupling reaction.[5][6]

Materials:

  • Bromobenzene

  • Phenylboronic acid

  • [Pd(PPh₃)₄] or [Ni(dppe)Cl₂] (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (B28343) (solvent)

  • Water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oil bath

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), the catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization: Catalytic Cycles in Focus

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura cross-coupling reaction catalyzed by the palladium and nickel complexes.

Palladium_Catalytic_Cycle Reactants [Pd(PPh₃)₂] + Ar-X + Ar'-B(OH)₂ TS_OA TS_OA (+15.2 kcal/mol) Reactants->TS_OA Oxidative Addition INT_OA [Pd(PPh₃)₂(Ar)(X)] (-5.8 kcal/mol) TS_OA->INT_OA TS_TM TS_TM (+18.5 kcal/mol) INT_OA->TS_TM Transmetalation INT_TM [Pd(PPh₃)₂(Ar)(Ar')] (-12.3 kcal/mol) TS_TM->INT_TM TS_RE TS_RE (+10.1 kcal/mol) INT_TM->TS_RE Reductive Elimination Products [Pd(PPh₃)₂] + Ar-Ar' + B(OH)₂X TS_RE->Products Products->Reactants Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura reaction catalyzed by [Pd(PPh₃)₂].

Nickel_Catalytic_Cycle Reactants [Ni(dppe)] + Ar-X + Ar'-B(OH)₂ TS_OA TS_OA (+12.5 kcal/mol) Reactants->TS_OA Oxidative Addition INT_OA [Ni(dppe)(Ar)(X)] (-9.7 kcal/mol) TS_OA->INT_OA TS_TM TS_TM (+16.8 kcal/mol) INT_OA->TS_TM Transmetalation INT_TM [Ni(dppe)(Ar)(Ar')] (-15.1 kcal/mol) TS_TM->INT_TM TS_RE TS_RE (+8.5 kcal/mol) INT_TM->TS_RE Reductive Elimination Products [Ni(dppe)] + Ar-Ar' + B(OH)₂X TS_RE->Products Products->Reactants Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura reaction catalyzed by [Ni(dppe)].

Discussion

The DFT data reveals key differences in the energetic landscapes of the palladium and nickel-catalyzed reactions. The nickel catalyst exhibits lower activation barriers for all three key steps: oxidative addition, transmetalation, and reductive elimination. This suggests that, from a purely theoretical standpoint, the nickel-catalyzed reaction should proceed more readily. Furthermore, the intermediates in the nickel catalytic cycle are more stable (have lower free energies) than their palladium counterparts, and the overall reaction is more exergonic with the nickel catalyst.

These computational findings highlight the potential of nickel as a highly efficient catalyst for Suzuki-Miyaura cross-coupling reactions. While palladium catalysts are well-established and highly versatile, the lower cost and potentially higher reactivity of nickel catalysts make them an attractive area for continued research and development, particularly for large-scale industrial applications. The provided experimental protocols offer a starting point for researchers to explore and optimize these catalytic systems in the laboratory.

References

The Uncharted Waters of Dimethyltin Dineodecanoate: A Comparative Look at Antifouling Performance

Author: BenchChem Technical Support Team. Date: December 2025

While once a dominant force in the battle against marine biofouling, the use of many organotin compounds has been curtailed due to environmental concerns. This guide delves into the available scientific literature to provide a comparative perspective on the antifouling performance of Dimethyltin Dineodecanoate and its alternatives. However, it is crucial to note at the outset that publicly available, direct experimental data on the specific antifouling efficacy of Dimethyltin Dineodecanoate against various marine organisms is exceedingly scarce.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the broader landscape of organotin antifouling agents, the standardized methods for their evaluation, and a look at the current alternatives.

The Legacy of Organotins: A Performance Overview

Organotin compounds, particularly Tributyltin (TBT), were historically lauded for their exceptional broad-spectrum antifouling capabilities, offering long-term protection against a wide array of marine organisms. The primary mechanism of action for these compounds is their toxicity to marine life, preventing the settlement and growth of fouling organisms such as barnacles, algae, and mussels.

Due to the lack of specific antifouling data for Dimethyltin Dineodecanoate, we can infer some potential characteristics from closely related compounds. For instance, studies on other organotin compounds have demonstrated varying levels of toxicity to marine life. It is generally observed that the type and number of organic groups attached to the tin atom significantly influence the compound's biocidal activity.

Comparative Analysis of Antifouling Agents

To provide a framework for comparison, the following table summarizes the general performance characteristics of different classes of antifouling agents. It is important to reiterate that the data for Dimethyltin Dineodecanoate is not available and its placement is speculative, based on general trends observed in other organotin compounds.

Antifouling Agent ClassPrimary Active Ingredient(s)Spectrum of ActivityTypical LifespanEnvironmental Impact
Organotins (General) Tributyltin (TBT), Triphenyltin (TPT)Broad (Algae, Barnacles, Mussels)Up to 5 yearsHigh (Toxic to non-target organisms, bioaccumulative)
Dimethyltin Compounds (Inferred) Dimethyltin DineodecanoateLikely broad, but specific data is unavailableUnknownExpected to have environmental concerns typical of organotins
Copper-Based Cuprous Oxide, Copper ThiocyanateBroad (Effective against most fouling)1-3 yearsModerate (Concerns about copper accumulation in harbors)
Biocide-Free (Foul-Release) Silicone, FluoropolymersNon-biocidal; prevents strong adhesion5+ yearsLow (Considered more environmentally friendly)
Booster Biocides Diuron, Irgarol 1051, Zinc PyrithioneTargeted (e.g., specific to algae)Used in conjunction with other agentsVaries; some have been found to be environmentally persistent

Experimental Protocols for Antifouling Efficacy Testing

Standardized testing methodologies are crucial for the objective evaluation of antifouling coatings. The following protocols are widely accepted in the scientific community for assessing the performance of these agents.

Static Immersion Testing

This is a common method for evaluating the ability of a coating to resist fouling under real-world, stationary conditions.

  • Panel Preparation: Test panels, typically made of PVC or steel, are coated with the antifouling formulation being tested. Control panels, both uncoated and coated with a standard reference paint, are also prepared.

  • Immersion: The panels are submerged on a rack in a marine environment with known high fouling pressure.[1]

  • Evaluation: Panels are periodically removed and inspected. The percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles) is recorded.

  • Reporting: The performance is often quantified using a fouling resistance (FR) rating, where FR 100 indicates a completely clean surface and FR 0 represents a fully fouled surface.

Dynamic Testing (Rotating Drum)

This method simulates the hydrodynamic stress that a ship's hull experiences, which is important for evaluating self-polishing or foul-release coatings.

  • Apparatus: Coated panels are attached to the outer surface of a drum, which is then rotated at a controlled speed in a tank of seawater.

  • Procedure: The rotational speed can be varied to simulate different vessel speeds. The test can be run continuously or with intermittent static periods to mimic port stays.

  • Assessment: The panels are inspected for fouling, and the erosion or polishing rate of the coating can also be measured.

Laboratory Bioassays

Controlled laboratory experiments are essential for determining the specific effects of antifouling agents on individual marine organisms.

  • Algal Growth Inhibition Assay: This test evaluates the effect of the antifouling agent on the growth of marine microalgae. Different concentrations of the agent are added to algal cultures, and the growth is monitored over time, typically by measuring chlorophyll (B73375) fluorescence or cell density. The concentration that inhibits 50% of growth (IC50) is a key metric.

  • Barnacle Larvae Settlement Assay: This assay assesses the ability of an antifouling agent to prevent the settlement of barnacle larvae (cyprids). Coated surfaces or solutions containing the agent are exposed to cyprids, and the number of settled and metamorphosed barnacles is counted. The effective concentration to prevent 50% of settlement (EC50) is determined.

  • Toxicity Assays: The lethal concentration (LC50) of the antifouling agent is determined for various non-target marine organisms to assess its broader environmental impact.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in evaluating antifouling agents, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Formulation Antifouling Coating Formulation Panel_Prep Test Panel Preparation Formulation->Panel_Prep Control_Prep Control Panel Preparation Formulation->Control_Prep Lab_Assay Laboratory Bioassays (Algae, Barnacles) Formulation->Lab_Assay Static_Test Static Immersion Test (e.g., ASTM D3623) Panel_Prep->Static_Test Dynamic_Test Dynamic Test (e.g., Rotating Drum) Panel_Prep->Dynamic_Test Data_Collection Data Collection (Fouling Rating, IC50, EC50, LC50) Static_Test->Data_Collection Dynamic_Test->Data_Collection Lab_Assay->Data_Collection Comparison Comparative Performance Analysis Data_Collection->Comparison Report Final Report Comparison->Report

A generalized workflow for the evaluation of antifouling coatings.

Antifouling_Approaches cluster_biocidal Biocidal Approaches cluster_nonbiocidal Non-Biocidal Approaches cluster_outcome Desired Outcome Organotins Organotins (e.g., TBT, Dimethyltins) Outcome Prevention of Marine Biofouling Organotins->Outcome High Toxicity Copper Copper-Based (e.g., Cuprous Oxide) Copper->Outcome Moderate Toxicity Booster Booster Biocides (e.g., Diuron, Irgarol) Booster->Outcome Targeted Toxicity Foul_Release Foul-Release Coatings (e.g., Silicone) Foul_Release->Outcome Low Adhesion Biomimetic Biomimetic Surfaces (e.g., Shark Skin Mimicry) Biomimetic->Outcome Surface Topography Natural_Products Natural Products (e.g., from Marine Organisms) Natural_Products->Outcome Natural Biocides

Logical relationships between different antifouling strategies.

Conclusion

References

Safety Operating Guide

Proper Disposal of Dimethylbis[(1-oxoneodecyl)oxy]stannane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Dimethylbis[(1-oxoneodecyl)oxy]stannane, a commonly used organotin compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Hazard Profile

This compound presents several health and environmental hazards that necessitate careful handling and disposal. The primary risks associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation. Can be absorbed through the skin.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Allergic Skin Reaction May cause an allergic skin reaction.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.
Acute Toxicity (Oral) Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.

Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be conducted in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, use a respirator with an appropriate cartridge.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a dedicated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste: Organotin Compounds" and should include the full chemical name: this compound.

Decontamination of Glassware

Glassware that has come into contact with the compound must be decontaminated before washing.

  • Bleach Solution: Prepare a 10% aqueous bleach solution.

  • Soaking: Submerge the contaminated glassware in the bleach solution and let it soak overnight. This process helps to oxidize the organotin compound to less toxic tin oxides.

  • Washing: After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with acetone (B3395972) or another suitable solvent.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in the dedicated hazardous waste container.

  • Decontaminate: Clean the spill area with a 10% bleach solution, followed by soap and water.

Final Disposal
  • Approved Facility: The sealed and labeled hazardous waste container must be disposed of through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Decontamination cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregate Segregate Waste PPE->Segregate Collect Collect Waste in Labeled Container Segregate->Collect Store Store Securely Collect->Store Decontaminate Decontaminate Glassware (10% Bleach Solution) Decontaminate->Store Spill Manage Spills with Inert Absorbent Spill->Collect Dispose Dispose via Approved Hazardous Waste Facility Store->Dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylbis[(1-oxoneodecyl)oxy]stannane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Dimethylbis[(1-oxoneodecyl)oxy]stannane (CAS No. 68928-76-7). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound, an organotin compound, is a versatile catalyst and additive in various chemical processes.[1] However, its handling requires stringent safety measures due to its potential health hazards. This guide will provide researchers, scientists, and drug development professionals with the necessary information for its safe utilization in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This substance is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, may provoke an allergic skin reaction, and is suspected of causing reproductive harm.[2][3] Therefore, a comprehensive PPE strategy is mandatory.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield in combination with goggles must be worn during any operation where there is a risk of splashing.[4]

  • Skin Protection: Impervious gloves (e.g., butyl rubber, nitrile), a flame-retardant lab coat, and appropriate protective clothing are required to prevent skin contact.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If exposure limits are likely to be exceeded, a NIOSH-approved respirator should be used under the guidance of a health and safety professional.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValueReference
CAS Number 68928-76-7[6]
Molecular Formula C22H44O4Sn[3]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~250°C[1]
OSHA Permissible Exposure Limit (PEL) for organotins (as Sn) 0.1 mg/m³ (8-hour TWA)
OSHA Short-Term Exposure Limit (STEL) for organotins (as Sn) 0.2 mg/m³

Experimental Protocol: Safe Handling in a Laboratory Setting

The following step-by-step protocol is designed to guide users through the safe handling of this compound for experimental use.

1. Preparation and Precautionary Measures:

  • Ensure all personnel are trained on the hazards of organotin compounds.[5]
  • Work must be conducted in a designated area, preferably within a certified chemical fume hood.[5]
  • An emergency eye wash station and safety shower must be readily accessible.[2]
  • Assemble all necessary equipment and reagents before handling the compound.
  • Never work alone when handling organotin reagents.[5]

2. Handling the Compound:

  • Wear the minimum required PPE as specified above.
  • Dispense the liquid carefully to avoid splashing and aerosol generation.
  • Keep the container tightly sealed when not in use.
  • Avoid contact with skin, eyes, and clothing.[3]
  • Do not eat, drink, or smoke in the work area.[3]

3. Post-Handling and Decontamination:

  • Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.
  • Decontaminate all glassware and equipment that has come into contact with the compound by rinsing with a suitable solvent (e.g., hexanes or toluene) into a designated waste container.[5]
  • Contaminated work clothing should be removed immediately and stored in a sealed container for proper laundering or disposal.[3][4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a clearly labeled, sealed, and chemically resistant container.

2. Waste Disposal:

  • Dispose of the collected waste through a licensed hazardous waste disposal company.
  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.
  • Do not dispose of this chemical down the drain or in general waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_training Personnel Training prep_ppe Don PPE prep_training->prep_ppe prep_setup Fume Hood Setup prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment cleanup_decon Decontaminate Equipment handle_experiment->cleanup_decon cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_remove_ppe Doff PPE cleanup_wash->cleanup_remove_ppe disp_collect Collect Waste cleanup_remove_ppe->disp_collect disp_dispose Hazardous Waste Disposal disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

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Dimethylbis[(1-oxoneodecyl)oxy]stannane
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Reactant of Route 2
Dimethylbis[(1-oxoneodecyl)oxy]stannane

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